molecular formula C26H25F3N4O7S B1662200 Tosufloxacin tosylate hydrate CAS No. 1400591-39-0

Tosufloxacin tosylate hydrate

Katalognummer: B1662200
CAS-Nummer: 1400591-39-0
Molekulargewicht: 594.6 g/mol
InChI-Schlüssel: SSULTCPIIYRGFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tosufloxacin tosylate hydrate is a racemate comprising equimolar amounts of (R)- and (S)-tosufloxacin tosylate hydrate. It has a role as an antimicrobial agent, an antiinfective agent, a DNA synthesis inhibitor, a hepatotoxic agent and a topoisomerase IV inhibitor. It contains a (S)-tosufloxacin tosylate hydrate, a (R)-tosufloxacin tosylate hydrate and a tosufloxacin tosylate.

Eigenschaften

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3.C7H8O3S.H2O/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSULTCPIIYRGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F3N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400591-39-0
Record name 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate, hydrate (1:1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400591-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tosufloxacin tosilate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400591390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOSUFLOXACIN TOSYLATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L69LG8ZDQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Tosufloxacin Tosylate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosufloxacin (B10865) tosylate hydrate (B1144303) is a synthetic fluoroquinolone antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1][2] Developed in Japan, it functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[3][4] This guide provides a comprehensive overview of the chemical synthesis of Tosufloxacin tosylate hydrate, detailing the experimental protocols, presenting quantitative data, and visualizing the synthetic workflow and mechanism of action.

Chemical Synthesis Overview

The synthesis of this compound is a multi-step process that involves the construction of the core 1,8-naphthyridine (B1210474) ring system, followed by the addition of a key side chain and subsequent salt formation. The primary synthetic routes described in the literature can be summarized in the following key stages:

  • Formation of the Naphthyridine Core: This typically involves the reaction of a substituted aniline (B41778) with a malonate derivative, followed by cyclization to form the bicyclic naphthyridine structure.

  • Substitution Reaction: A crucial step where the C-7 position of the naphthyridine core is substituted with 3-aminopyrrolidine (B1265635).

  • Hydrolysis and Salt Formation: The ester group on the carboxylic acid is hydrolyzed, and the molecule is then treated with p-toluenesulfonic acid to form the tosylate salt.

  • Hydration and Purification: The final step involves crystallization to yield the hydrated form of the drug with high purity.

Experimental Protocols and Data

The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound, based on published patent literature.

Synthesis Route 1: Stepwise Construction

This route involves the sequential construction of the molecule.

Step 1a: Amination

  • Reaction: Acetic anhydride, triethyl orthoformate, fluorochlorotinate, methanol (B129727), and 2,4-difluoroaniline (B146603) are reacted to form a tosufloxacin tosylate amino compound.[2]

  • Detailed Protocol: Specific reaction conditions and stoichiometry are proprietary and detailed in the patent literature.[2]

Step 1b: Cyclization

  • Reaction: The amino compound from the previous step undergoes a cyclization reaction to form the tosufloxacin tosylate cyclic compound.[2]

  • Detailed Protocol: The tosufloxacin tosylate amino compound is dissolved in N,N-dimethylformamide, and anhydrous potassium carbonate is added. The mixture is reacted at 10-20°C for 3-5 hours. The product is isolated by filtration and drying.[2]

  • Reagent Ratio (by mass): Tosufloxacin tosylate amide substance : anhydrous potassium carbonate : N,N-dimethylformamide = 1 : 0.35 : 4.0.[2]

Step 1c: Substitution

  • Reaction: The cyclic compound is reacted with 3-aminopyrrolidine dihydrochloride (B599025) to substitute the C-7 position.[2]

  • Detailed Protocol: The tosufloxacin tosylate cyclic compound and 3-aminopyrrolidine dihydrochloride are reacted in methanol with triethylamine (B128534). The reaction is carried out at a temperature below 20°C for 48-96 hours.[2]

  • Reagent Ratio (by mass): Tosufloxacin tosylate cyclic compound : 3-aminopyrrolidine dihydrochloride : triethylamine : methanol = 1 : 0.575 : 1.095 : 18.75.[2]

Step 1d: Hydrolysis and Salt Formation

  • Reaction: The resulting substitute undergoes hydrolysis and reaction with p-toluenesulfonic acid to form the crude tosufloxacin tosylate.[2]

  • Detailed Protocol: The tosufloxacin tosylate substitute is reacted with acetic acid and p-toluenesulfonic acid in purified water.[2]

  • Reagent Ratio (by mass): Tosufloxacin tosylate substitute : acetic acid : p-toluenesulfonic acid = 1 : 1 : 0.6.[2]

Step 1e: Refining

  • Reaction: The crude product is purified by recrystallization.

  • Detailed Protocol: The crude tosufloxacin tosylate is mixed with medicinal ethanol (B145695) and purified water, stirred for 0.5-1 hour, and then isolated by centrifugal filtration and drying at 40-50°C.[2]

  • Reagent Ratio (by mass): Crude tosufloxacin tosylate : medicinal ethanol : purified water = 1 : 0.37 : 1.4.[2]

Parameter Value Reference
Purity (after refining) ≥ 98.8%[2]
Yield (after refining) ≥ 95%[2]
Synthesis Route 2: Direct Salt Formation

This alternative route involves the direct reaction of a key intermediate with p-toluenesulfonic acid.

Step 2a: Reaction of Key Intermediate

  • Reaction: 7-(3-amino-pyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-[1][5]naphthyridine-3-carboxylic acid ethyl ester is reacted with p-toluenesulfonic acid monohydrate in a mixed solvent of an organic solvent (e.g., methanol, ethanol, or acetone) and water.[6][7]

  • Detailed Protocol: The reactants are mixed in the solvent and heated to 65-70°C for several hours until the starting material is consumed (monitored by HPLC). Activated carbon is then added, and the mixture is filtered while hot. The filtrate is cooled to allow for crystallization.[6][7]

Step 2b: Crystallization and Drying

  • Detailed Protocol: The filtrate is cooled to 20-25°C and crystallization is allowed to proceed for 4 hours. The resulting crystals are filtered, washed with water, and dried at 55-65°C for 8-18 hours to yield tosufloxacin tosylate monohydrate.[6][7]

Parameter Example 1 Example 2 Reference
Yield 90.5%89.0%[6][7]
Purity 99.47%99.90%[6][7]

Visualizing the Synthesis and Mechanism

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

G cluster_synthesis Chemical Synthesis of this compound A Starting Materials (e.g., 2,4-difluoroaniline, malonate derivative) B Formation of Naphthyridine Core A->B C 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate B->C D Substitution with 3-aminopyrrolidine C->D E 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid D->E F Hydrolysis and Salt Formation with p-toluenesulfonic acid E->F G Crude Tosufloxacin Tosylate F->G H Crystallization and Hydration G->H I This compound H->I

Caption: Synthetic workflow for this compound.

G cluster_moa Mechanism of Action of Tosufloxacin drug Tosufloxacin inhibition Inhibition of Enzyme Activity drug->inhibition binds to enzyme_complex Bacterial DNA Gyrase & Topoisomerase IV dna_replication DNA Replication, Transcription, and Repair enzyme_complex->dna_replication enables inhibition->enzyme_complex disruption Disruption inhibition->disruption leads to disruption->dna_replication cell_death Bacterial Cell Death disruption->cell_death results in

Caption: Mechanism of action of Tosufloxacin.

Conclusion

The chemical synthesis of this compound can be achieved through multiple efficient routes, yielding a high-purity product. The methodologies presented, derived from patent literature, offer a solid foundation for researchers and drug development professionals. Understanding the detailed synthetic pathways and the drug's mechanism of action is crucial for further development, optimization, and quality control in the pharmaceutical industry. The provided data and visualizations serve as a valuable technical resource for those working with this important antibacterial agent.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Tosufloxacin Tosylate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tosufloxacin (B10865) tosylate hydrate (B1144303) is a synthetic fluoroquinolone antibiotic renowned for its broad-spectrum activity against a variety of pathogens.[1][2] As a member of the quinolone class, its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[1][] The tosylate salt form is utilized to enhance the solubility and stability of the parent compound, tosufloxacin.[1] Understanding the fundamental physicochemical properties of this active pharmaceutical ingredient (API) is critical for formulation development, ensuring bioavailability, and maintaining therapeutic efficacy.

This guide provides an in-depth analysis of the core physicochemical characteristics of Tosufloxacin tosylate hydrate, supported by experimental methodologies and data presented for clarity and comparison.

Chemical and Physical Properties

Tosufloxacin is a zwitterionic drug, and its tosylate salt exists as a hydrate.[4] The fundamental properties are summarized below.

PropertyValueSource
IUPAC Name 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid hydrate[5]
Molecular Formula C₂₆H₂₅F₃N₄O₇S (Monohydrate)[5][6]
Molecular Weight 594.56 g/mol (Monohydrate)[5][6][7]
Appearance White to pale yellow crystalline powder[6][8]
Melting Point 251-252°C[][8]
pKa₁ (Carboxylic Acid) 5.8[4]
pKa₂ (Amine) 8.7[4]

Solubility Profile

Tosufloxacin exhibits poor water solubility, a characteristic that can impact its oral bioavailability.[9] The tosylate salt form is employed to improve this property. Solubility is highly dependent on the pH and the ionic composition of the medium.

Solvent/ConditionSolubilitySource
Water 0.246 g/L[9]
Water (as inclusion complex with HP-β-CD) 10.368 g/L[9]
DMSO < 1 mg/mL (Slightly soluble)[6]
Methanol Slightly soluble[8]
pH 6.5 (Equilibrium Solubility) 2.1 µg/mL[4]

The dissolution of Tosufloxacin tosylate can be suppressed in media containing sodium chloride due to the precipitation of a less soluble hemi-hydrochloride salt on the particle surface.[4] In contrast, in the presence of sodium sulfate, the free form of tosufloxacin tends to precipitate.[4] This highlights the critical influence of excipients and biorelevant media composition on the drug's dissolution behavior.

Solid-State Characterization

The solid-state properties, including crystallinity and polymorphism, are vital as they influence stability, dissolution, and manufacturability.

Crystallinity and Polymorphism

This compound is a crystalline solid.[] While extensive studies on different polymorphic forms are not widely published, its crystalline nature is confirmed through Powder X-ray Diffraction (PXRD).[4][9] The diffraction pattern of the pure drug shows characteristic peaks, which differ from its physical mixtures or inclusion complexes, indicating changes in the crystalline structure.[9] The potential for forming different salt forms, such as the hemi-hydrochloride, under specific conditions suggests that the solid phase can transform, which is a key consideration in formulation.[4]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal behavior of the compound. DSC can be used to determine the melting point and identify potential solid-state interactions between the API and excipients.[10] TGA is used to assess thermal stability and determine the water content in the hydrate form.[4]

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural confirmation and identification of this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum reveals characteristic absorption bands for the functional groups present. Key peaks include those for the amino (-NH₂) stretching vibration (around 3435 cm⁻¹), C-H stretching on the benzene (B151609) ring (3062 cm⁻¹), C-H stretching on methyl/methylene groups (2964 cm⁻¹), and a range of peaks for carbonyl and aromatic systems (1735-1007 cm⁻¹).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of antibiotics like Tosufloxacin.[11] Due to poor water solubility, solvents like DMSO-d6 are often used for analysis.[9] Chemical shifts in the presence of other molecules, such as cyclodextrins, can confirm intermolecular interactions.[9]

  • Powder X-ray Diffraction (PXRD) : PXRD provides a unique "fingerprint" for the crystalline solid, confirming its structure and detecting different crystalline forms.[12] The diffraction pattern of Tosufloxacin tosylate shows sharp, characteristic peaks indicative of its crystalline nature.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of physicochemical properties.

Solubility Determination

The equilibrium solubility is determined by adding an excess amount of this compound to a specific solvent (e.g., distilled water, buffer of a certain pH). The resulting suspension is agitated, typically on a magnetic stirrer at a controlled temperature (e.g., 37°C) for a sufficient period (e.g., 24 hours) to reach equilibrium.[9] After reaching equilibrium, the suspension is filtered through a membrane filter (e.g., 0.45 µm) to remove undissolved solids. The concentration of the drug in the filtrate is then quantified using a suitable analytical method, such as UV-Vis spectrophotometry against a standard calibration curve.[9]

Powder X-ray Diffraction (PXRD)

PXRD analysis is performed using a diffractometer with Cu Kα radiation. A small amount of the powder sample is placed on a sample holder. Data is collected over a 2θ angle range, typically from 5° to 80°.[9] Common instrument settings include a voltage of 40 kV, a current of 40 mA, and a step size of 0.02° at a scanning rate of 5°/min.[4][9] The resulting diffractogram provides information on the crystalline structure of the sample.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. A few milligrams of the sample are hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10°C/min) over a specified temperature range under an inert nitrogen atmosphere. The resulting thermogram shows endothermic or exothermic peaks corresponding to events like melting, dehydration, or degradation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is typically recorded using the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is mixed with potassium bromide powder and compressed into a thin pellet. The spectrum is then recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

Visualizations

Workflow for Physicochemical Characterization

G cluster_0 API Synthesis & Isolation cluster_1 Core Characterization cluster_2 Data Analysis & Interpretation cluster_3 Application API Tosufloxacin Tosylate Hydrate (Powder) Solubility Solubility Studies (pH, Solvent) API->Solubility SolidState Solid-State Analysis (PXRD, DSC, TGA) API->SolidState Spectroscopy Spectroscopic ID (FTIR, NMR) API->Spectroscopy Data Compile Data Tables & Spectra Interpretation Solubility->Data SolidState->Data Spectroscopy->Data Formulation Formulation Development Data->Formulation

Caption: General workflow for the physicochemical characterization of an API.

Mechanism of Action

G cluster_bacteria Bacterial Cell TFLX Tosufloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) TFLX->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV TFLX->Topo_IV Inhibits Replication DNA Replication & Repair DNA_Gyrase->Replication Enables Topo_IV->Replication Enables Death Cell Death Replication->Death Disrupted

Caption: Inhibition of bacterial enzymes by Tosufloxacin leads to cell death.

Conclusion

The physicochemical properties of this compound are integral to its function as a pharmaceutical agent. Its identity as a crystalline hydrate with poor, pH-dependent aqueous solubility governs many of the strategies required for its successful formulation. Characterization through thermal, spectroscopic, and diffraction techniques provides the necessary data to ensure quality, stability, and performance. A thorough understanding of these core properties is essential for drug development professionals aiming to optimize the delivery and therapeutic efficacy of this potent fluoroquinolone antibiotic.

References

An In-Depth Technical Guide to the Molecular Structure of Tosufloxacin Tosylate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosufloxacin tosylate hydrate (B1144303) is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its therapeutic efficacy is intrinsically linked to its precise three-dimensional molecular architecture. This technical guide provides a comprehensive overview of the molecular structure of Tosufloxacin tosylate hydrate, detailing its physicochemical properties, spectroscopic signature, and the experimental methodologies employed for its characterization. The mechanism of action is also elucidated through a signaling pathway diagram.

Molecular Structure and Physicochemical Properties

Tosufloxacin, chemically known as 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid, is complexed with p-toluenesulfonic acid and water to form the tosylate hydrate salt. This salt form enhances the drug's solubility and stability.

The core structure consists of a naphthyridine ring system, which is characteristic of the quinolone class of antibiotics. Key functional groups, including a carboxylic acid, a ketone, a cyclopropyl (B3062369) group, and a difluorophenyl moiety, all contribute to the molecule's biological activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₂₆H₂₅F₃N₄O₇S[1][2]
Molecular Weight 594.56 g/mol [1][2]
Appearance White to off-white crystalline powder[2]
Melting Point Approximately 254-255 °C (with decomposition)[3]
Solubility Sparingly soluble in water and methanol, soluble in DMSO.[4][5]

Crystallographic Analysis

Table 2: Representative Crystallographic Data for a Fluoroquinolone Hydrate (Ciprofloxacin Hydrochloride 1.34-Hydrate)

ParameterValueReference(s)
Crystal System Monoclinic[1][6]
Space Group P2₁/c[1][6]
a (Å) 16.123(3)[1][6]
b (Å) 10.789(2)[1][6]
c (Å) 11.234(2)[1][6]
β (°) 108.34(3)[1][6]
Volume (ų) 1854.1(6)[1][6]
Z 4[1][6]

This data is for Ciprofloxacin (B1669076) Hydrochloride 1.34-Hydrate and serves as an illustrative example.

Spectroscopic Characterization

Spectroscopic techniques are crucial for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for Tosufloxacin

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)~170
C=O (Ketone)~177
Aromatic/Naphthyridine Carbons105-160
Pyrrolidine Ring Carbons30-60
Cyclopropyl Carbons8-15

Note: Predicted values can vary based on the solvent and reference standard used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Table 4: Key FTIR Absorption Bands for a Representative Fluoroquinolone (Ciprofloxacin)

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference(s)
3500-3300N-H StretchAmine[7][8]
3100-3000C-H StretchAromatic[7][8]
1720-1700C=O StretchCarboxylic Acid[7][8]
1630-1610C=O StretchKetone[7][8]
1300-1000C-F StretchFluoro group[7][8]

Mechanism of Action: Inhibition of Bacterial DNA Replication

Tosufloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for DNA replication, repair, and recombination. By binding to these enzymes, Tosufloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.

Tosufloxacin_Mechanism_of_Action Tosufloxacin Tosufloxacin DNA_Gyrase Bacterial DNA Gyrase Tosufloxacin->DNA_Gyrase inhibits Topoisomerase_IV Bacterial Topoisomerase IV Tosufloxacin->Topoisomerase_IV inhibits Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling facilitates DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Decatenation Chromosome Decatenation Topoisomerase_IV->Decatenation facilitates Topoisomerase_IV->DS_Breaks DNA_Replication DNA Replication & Transcription DNA_Replication->Supercoiling requires DNA_Replication->Decatenation requires Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death leads to

Caption: Mechanism of action of Tosufloxacin.

Experimental Protocols

X-ray Crystallography (Representative Protocol)
  • Crystal Growth: Single crystals of a fluoroquinolone hydrate can be grown by slow evaporation of a saturated aqueous solution at room temperature.

  • Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 293 K).

  • Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

NMR Spectroscopy (General Protocol)
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Sample_Prep->NMR_Acquisition FID_Processing FID Processing (Fourier Transform, Phasing) NMR_Acquisition->FID_Processing Spectral_Analysis Spectral Analysis (Peak Integration, Chemical Shift Assignment) FID_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Caption: General workflow for NMR analysis.

High-Performance Liquid Chromatography (HPLC) (General Protocol)
  • Mobile Phase Preparation: A suitable mobile phase is prepared, for example, a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 3.0), and degassed.[9]

  • Standard Solution Preparation: A stock solution of this compound of known concentration is prepared in the mobile phase. Calibration standards are prepared by serial dilution.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase and filtered through a 0.45 µm filter.

  • Chromatographic Conditions: A C18 column is typically used. The analysis is performed isocratically at a specific flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C). Detection is carried out using a UV detector at an appropriate wavelength (e.g., 278 nm).[9][10]

  • Quantification: The concentration of Tosufloxacin in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound. Through a combination of physicochemical data, representative crystallographic and spectroscopic information, and detailed experimental protocols, a comprehensive understanding of this important fluoroquinolone antibiotic is presented. The elucidation of its mechanism of action further underscores the structure-activity relationship that is fundamental to its therapeutic efficacy. This guide serves as a valuable resource for professionals engaged in the research and development of antibacterial agents.

References

The Core Mechanism: Tosufloxacin Tosylate Hydrate as a Potent Inhibitor of Bacterial DNA Gyrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism by which tosufloxacin (B10865) tosylate hydrate (B1144303), a broad-spectrum fluoroquinolone antibiotic, exerts its bactericidal effects through the potent inhibition of bacterial DNA gyrase and topoisomerase IV.

Introduction: The Role of Tosufloxacin in Antibacterial Therapy

Tosufloxacin is a synthetic fluoroquinolone antibacterial agent used in the treatment of a wide range of infections caused by both Gram-positive and Gram-negative bacteria.[] Its efficacy stems from its ability to disrupt essential bacterial DNA processes.[2] The primary molecular targets of tosufloxacin and other fluoroquinolones are two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[][2][3] By inhibiting these enzymes, tosufloxacin effectively halts DNA replication and transcription, leading to bacterial cell death.[2][4] The tosylate hydrate salt form enhances the compound's solubility and stability, improving its clinical applicability.[2]

Mechanism of Action: Trapping the Cleavage Complex

Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential for managing the topological state of DNA within the cell.[5][6]

  • DNA Gyrase: This enzyme is unique in its ability to introduce negative supercoils into DNA, a process crucial for compacting the bacterial chromosome and for initiating DNA replication and transcription.[2][5][6] It is a heterotetramer composed of two GyrA and two GyrB subunits.[5][6]

  • Topoisomerase IV: Also a heterotetramer (composed of two ParC and two ParE subunits), this enzyme's primary role is to unlink, or decatenate, the interlinked daughter chromosomes following DNA replication, ensuring proper segregation into daughter cells.[2][5]

Tosufloxacin's mechanism of action involves binding to and stabilizing a transient intermediate state in the enzyme's catalytic cycle known as the "cleavage complex".[2][7] In this state, the enzyme has introduced a double-stranded break in the DNA. The fluoroquinolone inserts itself into this DNA-enzyme complex, preventing the re-ligation of the broken DNA strands.[2] This trapping of the cleavage complex leads to an accumulation of double-stranded DNA breaks, which stalls replication forks and ultimately triggers cellular processes leading to cell death.[2][4][6]

Tosufloxacin_Mechanism_of_Action cluster_0 Bacterial Cell DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Cleavage_Complex Enzyme-DNA Cleavage Complex DNA_Gyrase_Topo_IV->Cleavage_Complex creates transient break Relaxed_DNA Relaxed/Catenated DNA Relaxed_DNA->DNA_Gyrase_Topo_IV binds Supercoiled_Decatenated_DNA Supercoiled/Decatenated DNA (Normal Function) Cleavage_Complex->Supercoiled_Decatenated_DNA re-ligates (Completion of cycle) Trapped_Complex Trapped Ternary Complex (Drug-Enzyme-DNA) Cleavage_Complex->Trapped_Complex stabilized by drug Tosufloxacin Tosufloxacin Tosufloxacin->Trapped_Complex DSB Double-Strand DNA Breaks Trapped_Complex->DSB leads to Cell_Death Bacterial Cell Death DSB->Cell_Death triggers

Mechanism of Tosufloxacin Action.

Quantitative Data: Inhibitory Potency

The inhibitory activity of tosufloxacin against its target enzymes is quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.

Table 1: In Vitro Inhibition of Bacterial Topoisomerases by Tosufloxacin and Other Quinolones
Bacterial SpeciesEnzymeTosufloxacin IC50 (μg/ml)Ciprofloxacin IC50 (μg/ml)Levofloxacin IC50 (μg/ml)Gatifloxacin IC50 (μg/ml)Sparfloxacin IC50 (μg/ml)Sitafloxacin IC50 (μg/ml)
Enterococcus faecalisDNA Gyrase11.627.828.15.6025.71.38
Enterococcus faecalisTopoisomerase IV3.899.308.494.2419.11.42
Data sourced from a study on recombinant DNA gyrase and topoisomerase IV enzymes of Enterococcus faecalis.[8]

As shown in the table, for Enterococcus faecalis, the IC50 values for topoisomerase IV were generally lower than those for DNA gyrase for most tested quinolones, suggesting it may be the primary target in this species.[8]

Antibacterial Spectrum: Minimum Inhibitory Concentration (MIC) Data

The in vitro potency of an antibiotic is often measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC90 value represents the concentration required to inhibit 90% of the tested isolates.

Table 2: MIC90 Values of Tosufloxacin Against Various Bacterial Pathogens
Bacterial SpeciesTosufloxacin MIC90 (μg/ml)
Streptococcus pneumoniae (including PRSP¹)0.12 - 0.5
Moraxella catarrhalis≤0.06
Haemophilus influenzae≤0.06
Bacteroides fragilis0.78
Bacteroides vulgatus0.39
Bacteroides thetaiotaomicron1.56
Peptostreptococcus asaccharolyticus0.39
¹Penicillin-Resistant Streptococcus pneumoniae
Data compiled from studies on respiratory pathogens and anaerobic bacteria.[9][10]

These values demonstrate the potent activity of tosufloxacin against key respiratory and anaerobic pathogens.[9][10][11]

Experimental Protocols: Assaying Enzyme Inhibition

The inhibitory effect of compounds like tosufloxacin on DNA gyrase and topoisomerase IV is typically determined using in vitro enzyme assays.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate (e.g., plasmid pBR322) in the presence of ATP. The inhibition of this activity by a test compound is then quantified.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), salts (KCl, MgCl2), ATP, dithiothreitol (B142953) (DTT), and relaxed pBR322 plasmid DNA.[12]

  • Inhibitor Addition: Varying concentrations of the test compound (e.g., tosufloxacin) are added to the reaction tubes. A control with no inhibitor is included.

  • Enzyme Addition: Purified bacterial DNA gyrase is added to initiate the reaction.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for supercoiling.[12][13]

  • Reaction Termination: The reaction is stopped by adding a stop buffer containing a detergent (e.g., SDS or Sarkosyl) and a loading dye.[13] Chloroform/isoamyl alcohol extraction may be used to remove the protein.

  • Analysis: The reaction products are analyzed by agarose (B213101) gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA. The degree of inhibition is determined by the reduction in the amount of supercoiled plasmid compared to the control.[12]

Gyrase_Supercoiling_Assay Setup 1. Prepare Reaction Mix (Buffer, ATP, Relaxed Plasmid) Add_Inhibitor 2. Add Tosufloxacin (Varying Concentrations) Setup->Add_Inhibitor Add_Enzyme 3. Add DNA Gyrase Add_Inhibitor->Add_Enzyme Incubate 4. Incubate at 37°C Add_Enzyme->Incubate Stop 5. Terminate Reaction (Stop Buffer/Detergent) Incubate->Stop Analyze 6. Agarose Gel Electrophoresis Stop->Analyze Result Quantify Inhibition (Compare Relaxed vs. Supercoiled Bands) Analyze->Result

Workflow for DNA Gyrase Supercoiling Inhibition Assay.
Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing buffer, ATP, and kDNA as the substrate.

  • Inhibitor Addition: Varying concentrations of the test compound are added.

  • Enzyme Addition: Purified topoisomerase IV is added to start the reaction.

  • Incubation: The mixture is incubated at 37°C.

  • Reaction Termination: The reaction is stopped, often with a detergent-containing buffer.

  • Analysis: Products are resolved via agarose gel electrophoresis. The catenated kDNA remains in the loading well, while the decatenated minicircles can enter and migrate through the gel. Inhibition is measured by the decrease in released minicircles.

Conclusion

Tosufloxacin tosylate hydrate is a potent antibacterial agent that functions by dually targeting bacterial DNA gyrase and topoisomerase IV.[2][3] Its mechanism involves the stabilization of the enzyme-DNA cleavage complex, which introduces lethal double-strand breaks into the bacterial chromosome.[2] Quantitative assessments confirm its strong inhibitory activity against these essential enzymes, which translates to low minimum inhibitory concentrations against a broad spectrum of clinically relevant bacteria, including anaerobic and drug-resistant strains.[10][11] The established in vitro assays for gyrase and topoisomerase IV activity remain critical tools for understanding the precise mechanisms of such inhibitors and for the development of new antibacterial agents to combat evolving resistance.

References

An In-depth Technical Guide to the Inhibition of Topoisomerase IV by Tosufloxacin Tosylate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and experimental validation of topoisomerase IV inhibition by the fluoroquinolone antibiotic, tosufloxacin (B10865) tosylate hydrate (B1144303).

Core Mechanism of Action

Tosufloxacin tosylate hydrate, a broad-spectrum fluoroquinolone antibiotic, exerts its bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] The primary mechanism involves the stabilization of a covalent complex between topoisomerase IV and DNA, which leads to the accumulation of double-stranded DNA breaks. This disruption of DNA replication and segregation ultimately triggers bacterial cell death.[2]

Topoisomerase IV is a crucial enzyme for bacterial cell division, responsible for decatenating (unlinking) intertwined daughter chromosomes following DNA replication.[2] By inhibiting this enzyme, tosufloxacin prevents the proper segregation of genetic material, leading to a lethal cascade of events within the bacterium.

The interaction of tosufloxacin with the topoisomerase IV-DNA complex is a key feature of its inhibitory action. The drug intercalates into the DNA at the site of cleavage, forming a ternary complex with the enzyme and the DNA. This complex traps the enzyme in its cleavage-competent state, preventing the re-ligation of the DNA strands and resulting in the accumulation of toxic double-strand breaks.

Topoisomerase_IV_Inhibition cluster_bacterium Bacterial Cell cluster_inhibition Inhibition by Tosufloxacin Replicating_DNA Replicating DNA Catenated_Chromosomes Catenated Daughter Chromosomes Replicating_DNA->Catenated_Chromosomes Topoisomerase_IV Topoisomerase IV Catenated_Chromosomes->Topoisomerase_IV Ternary_Complex Topoisomerase IV-DNA- Tosufloxacin Complex Catenated_Chromosomes->Ternary_Complex Decatenation Decatenation Topoisomerase_IV->Decatenation Topoisomerase_IV->Ternary_Complex Segregated_Chromosomes Segregated Chromosomes Decatenation->Segregated_Chromosomes Cell_Division Successful Cell Division Segregated_Chromosomes->Cell_Division Tosufloxacin Tosufloxacin Tosufloxacin->Ternary_Complex DSB_Accumulation Double-Strand Break Accumulation Ternary_Complex->DSB_Accumulation Cell_Death Bacterial Cell Death DSB_Accumulation->Cell_Death

Mechanism of Topoisomerase IV Inhibition by Tosufloxacin.

Quantitative Analysis of Inhibitory Activity

The potency of tosufloxacin against topoisomerase IV can be quantified by determining its 50% inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.

CompoundBacterial SpeciesEnzymeIC50 (µg/mL)Reference
TosufloxacinEnterococcus faecalisTopoisomerase IV3.89[3]
CiprofloxacinEnterococcus faecalisTopoisomerase IV9.30[3]
LevofloxacinEnterococcus faecalisTopoisomerase IV8.49[3]
GatifloxacinEnterococcus faecalisTopoisomerase IV4.24[3]
SparfloxacinEnterococcus faecalisTopoisomerase IV19.1[3]

Experimental Protocols

The inhibition of topoisomerase IV by tosufloxacin can be assessed using several in vitro assays. The two primary methods are the DNA decatenation assay and the DNA cleavage assay.

DNA Decatenation Assay

This assay measures the ability of topoisomerase IV to resolve catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. The inhibition of this activity by a compound is then quantified.

Materials:

  • Purified bacterial topoisomerase IV

  • Kinetoplast DNA (kDNA)

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 1.75 M potassium glutamate, 25 mM MgCl₂, 25 mM DTT, 7.5 mM ATP, 250 µg/mL albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 40% v/v glycerol)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution (e.g., 2X GSTEB: 80% w/v Glycerol, 200 mM Tris-HCl pH 8.0, 20 mM EDTA, 1 mg/mL Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose (B213101)

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare a reaction mixture on ice containing the 5X assay buffer, kDNA, and water.

  • Aliquot the reaction mixture into individual tubes.

  • Add varying concentrations of tosufloxacin (or solvent control) to the tubes.

  • Add diluted topoisomerase IV enzyme to all tubes except the negative control (add dilution buffer instead).

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution and chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous phase onto an agarose gel.

  • Perform electrophoresis to separate the decatenated minicircles from the kDNA network.

  • Stain the gel with a DNA stain and visualize under UV light. The amount of released minicircles is inversely proportional to the inhibitory activity of the compound.

DNA Cleavage Assay

This assay directly measures the ability of a compound to stabilize the topoisomerase IV-DNA cleavage complex, resulting in the linearization of supercoiled plasmid DNA.

Materials:

  • Purified bacterial topoisomerase IV

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Cleavage Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM DTT, 1.5 mM ATP, 50 µg/mL BSA, 100 mM potassium glutamate, 5 mM spermidine)

  • This compound

  • SDS (Sodium Dodecyl Sulfate)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Set up reaction mixtures containing cleavage buffer, supercoiled plasmid DNA, and varying concentrations of tosufloxacin.

  • Add topoisomerase IV enzyme to the reaction mixtures.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Add SDS to a final concentration of ~1% to trap the cleavage complex, followed by incubation for another 15 minutes.

  • Add Proteinase K to digest the enzyme and incubate at 50°C for 30 minutes.

  • Purify the DNA by phenol:chloroform:isoamyl alcohol extraction.

  • Analyze the DNA products by agarose gel electrophoresis.

  • Stain the gel and visualize the bands. The amount of linear DNA produced is a measure of the compound's ability to induce DNA cleavage.

Experimental_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Termination cluster_analysis Analysis Prepare_Mix Prepare Reaction Mix (Buffer, DNA) Aliquot Aliquot Mix Prepare_Mix->Aliquot Add_Tosufloxacin Add Tosufloxacin (Varying Concentrations) Aliquot->Add_Tosufloxacin Add_Enzyme Add Topoisomerase IV Add_Tosufloxacin->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., SDS for cleavage, Stop buffer for decatenation) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize DNA Electrophoresis->Visualize Quantify Quantify Inhibition / Cleavage Visualize->Quantify

References

Spectroscopic Analysis of Tosufloxacin Tosylate Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used in the analysis of Tosufloxacin tosylate hydrate (B1144303), a broad-spectrum fluoroquinolone antibiotic. The following sections detail the experimental protocols and quantitative data for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and professionals involved in the development, quality control, and analysis of this pharmaceutical compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of Tosufloxacin tosylate hydrate, primarily used for assay determination and dissolution studies. The chromophoric nature of the fluoroquinolone ring system allows for strong absorbance in the UV region.

Experimental Protocol:

A validated UV-Vis spectrophotometric method for the analysis of this compound can be established using the following protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

  • Solvent (Diluent): Methanol (B129727) is a suitable solvent for preparing standard and sample solutions.

  • Standard Preparation: A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in methanol. Working standards are prepared by serial dilution of the stock solution to fall within a linear concentration range (e.g., 2-20 µg/mL).

  • Sample Preparation: The powdered tablet or bulk drug is accurately weighed and dissolved in methanol. The solution is sonicated to ensure complete dissolution and then filtered. Subsequent dilutions are made with methanol to achieve a concentration within the calibrated range.

  • Wavelength Scan: A wavelength scan from 200 to 400 nm is performed on a standard solution to determine the absorption maxima (λmax).

  • Analysis: The absorbance of the sample solutions is measured at the determined λmax, and the concentration is calculated using a calibration curve generated from the standard solutions.

Quantitative Data:

The UV spectrum of this compound exhibits multiple absorption maxima.

ParameterValue(s)Reference(s)
λmax (in Methanol) 221 nm, 269 nm, 341 nm[1]
λmax (for quantitation) 269 nm[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for the identification and structural elucidation of this compound. The technique provides a unique molecular fingerprint based on the vibrational frequencies of the functional groups present in the molecule.

Experimental Protocol:
  • Instrumentation: A Fourier-Transform Infrared spectrophotometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: For ATR-FTIR, a small amount of the powdered sample is placed directly onto the ATR crystal and pressure is applied to ensure good contact. For the KBr pellet method, the sample is intimately mixed with potassium bromide powder and compressed into a thin, transparent pellet.

  • Data Acquisition: The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹). A background spectrum is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the various functional groups in the molecule.

Quantitative Data:

The FTIR spectrum of this compound displays several characteristic absorption bands.

Wavenumber (cm⁻¹)Functional Group AssignmentReference(s)
3435N-H stretching (amino group)[2]
3062C-H stretching (aromatic)[2]
2964C-H stretching (methyl/methylene)[2]
1735-1633C=O stretching (carboxylic acid and ketone)[2]
1501, 1450C=C stretching (aromatic ring)[2]
1209S=O stretching (sulfonate)[2]
1034-1007C-F stretching[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol:
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent for dissolving this compound for NMR analysis.

  • Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent in an NMR tube.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and two-dimensional correlation spectra (e.g., COSY, HSQC, HMBC) are acquired.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation peaks are analyzed to assign the signals to specific protons and carbons in the molecular structure.

Quantitative Data:

Due to the limited availability of publicly accessible, fully assigned NMR data for this compound, the following tables provide expected chemical shift ranges for key structural motifs based on data for related fluoroquinolone and tosylate compounds.

¹H NMR (DMSO-d₆):

ProtonExpected Chemical Shift (δ, ppm)
Aromatic protons (fluoroquinolone & tosylate)7.0 - 8.5
CH (C5-H)~8.7
CH (pyrrolidine ring)2.0 - 4.0
NH₂ (amino group)Broad signal, variable
CH₃ (tosylate)~2.3
COOH>10 (often very broad)

¹³C NMR (DMSO-d₆):

CarbonExpected Chemical Shift (δ, ppm)
C=O (ketone)~175
C=O (carboxylic acid)~165
Aromatic carbons110 - 160
Pyrrolidine carbons40 - 60
CH₃ (tosylate)~21

Mass Spectrometry (MS)

Mass spectrometry is a sensitive analytical technique used for determining the molecular weight and fragmentation pattern of Tosufloxacin, which aids in its identification and structural elucidation, particularly in the analysis of metabolites and degradation products.

Experimental Protocol:
  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for fluoroquinolones.

  • Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile/water, is introduced into the ion source.

  • Data Acquisition: Full scan mass spectra are acquired to determine the mass of the molecular ion ([M+H]⁺). Tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: The fragmentation pattern is analyzed to propose a fragmentation pathway, which can be used for structural confirmation.

Quantitative Data:

The molecular weight of Tosufloxacin is 404.34 g/mol , and for Tosufloxacin tosylate, it is 576.5 g/mol . The monoisotopic mass of Tosufloxacin tosylate monohydrate is 594.1396 g/mol .[3]

Expected Fragmentation Pattern (ESI+):

The fragmentation of the Tosufloxacin molecular ion ([M+H]⁺ at m/z 405) is expected to involve characteristic losses from the fluoroquinolone core and the aminopyrrolidinyl side chain.

m/z (proposed)Loss from Parent Ion (m/z 405)Proposed Fragment
387-H₂OLoss of water
361-CO₂Decarboxylation
343-CO₂ - H₂OSequential loss of water and carbon dioxide
Side chain fragments-Cleavage of the aminopyrrolidinyl ring

Visualizations

Mechanism of Action

The antibacterial action of Tosufloxacin, like other fluoroquinolones, involves the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA replication and repair, leading to bacterial cell death.

Mechanism_of_Action cluster_drug Drug Action cluster_bacterial_cell Bacterial Cell Tosufloxacin Tosufloxacin DNA_Gyrase DNA Gyrase (Gram-negative) Tosufloxacin->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV (Gram-positive) Tosufloxacin->Topoisomerase_IV Inhibition Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Disruption leads to Topoisomerase_IV->Cell_Death Disruption leads to DNA_Replication DNA Replication & Supercoiling DNA_Replication->DNA_Gyrase DNA_Replication->Topoisomerase_IV

Caption: Mechanism of action of Tosufloxacin.

General Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a pharmaceutical substance like this compound.

Experimental_Workflow Start Start Sample_Preparation Sample Preparation (Weighing, Dissolution, Dilution) Start->Sample_Preparation Instrument_Setup Instrument Setup & Calibration Sample_Preparation->Instrument_Setup Data_Acquisition Data Acquisition (UV-Vis, FTIR, NMR, MS) Instrument_Setup->Data_Acquisition Data_Processing Data Processing (Baseline Correction, Integration, etc.) Data_Acquisition->Data_Processing Data_Analysis Data Analysis & Interpretation Data_Processing->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting End End Reporting->End

Caption: General workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Tosufloxacin Tosylate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro susceptibility of various bacterial pathogens to Tosufloxacin (B10865) tosylate hydrate (B1144303), a fluoroquinolone antibiotic. Detailed protocols for common susceptibility testing methods are included to aid in the evaluation of its antimicrobial activity.

Introduction

Tosufloxacin tosylate hydrate is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[][4] Understanding the in vitro susceptibility of clinically relevant bacteria to Tosufloxacin is crucial for its development and appropriate clinical use.

Data Presentation: In Vitro Susceptibility of Tosufloxacin

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial isolates. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Gram-Positive BacteriaNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Streptococcus pneumoniae (all)-0.06 - 1-0.25[5][6][7]
Penicillin-Susceptible S. pneumoniae (PSSP)---0.25[5][6]
Penicillin-Intermediate S. pneumoniae (PISP)---0.25[5][6]
Penicillin-Resistant S. pneumoniae (PRSP)---0.25[5][6]
Staphylococcus aureus (Ciprofloxacin-Susceptible)-0.016 - 0.25-0.016[7][8]
Staphylococcus epidermidis---0.05 - 1.56[9][10]
Streptococci-0.06 - 1-0.05 - 1.56[7][9][10]
Enterococci-0.12 - 4-0.05 - 1.56[7][9][10]
Enterococcus faecalis----[8]
Gram-Negative BacteriaNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Haemophilus influenzae (BLNAS & BLNAR)---0.0078[5][6]
Moraxella catarrhalis---0.0156[5][6]
Neisseria gonorrhoeae31--0.008[11]
Pseudomonas aeruginosa---1.0[8]
Enterobacteriaceae (Nalidixic acid-susceptible)---≤ 0.25[8]
Enterobacteriaceae (Nalidixic acid-resistant)---≥ 4.0[8]
Acinetobacter spp.----[7]
Xanthomonas maltophilia----[7]
Campylobacter coli/jejuni----[7]
Anaerobic BacteriaNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Bacteroides fragilis-< 1-1.56[7][9][10]
Clostridium difficile-< 1-3.13[7][9][10]
Clostridium perfringens-< 1-0.20[7][9][10]
Other PathogensNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Chlamydia trachomatis15--0.25[11]

Note: MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the isolates tested, respectively. BLNAS: β-lactamase-negative ampicillin-susceptible; BLNAR: β-lactamase-negative ampicillin-resistant.

Experimental Protocols

Agar (B569324) Dilution Method for MIC Determination

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.[12][13]

Materials:

  • This compound analytical standard

  • Appropriate solvent for dissolving the antibiotic (e.g., sterile distilled water or a buffer)[14]

  • Mueller-Hinton Agar (MHA)[14]

  • Sterile petri dishes

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35-37°C)

Procedure:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound at a high concentration.[14]

  • Preparation of Antibiotic Plates:

    • Melt the MHA and cool it to 45-50°C in a water bath.[14]

    • Prepare a series of twofold dilutions of the Tosufloxacin stock solution in a suitable diluent.[12]

    • Add a defined volume of each antibiotic dilution to a specific volume of molten MHA to achieve the final desired concentrations in the agar plates. A typical ratio is 1 part antibiotic solution to 9 parts agar.[14]

    • Mix well and pour the agar into sterile petri dishes. Allow the agar to solidify completely.

    • Prepare a control plate containing no antibiotic.

  • Inoculum Preparation:

    • From a pure culture, pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

    • Further, dilute the inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot on the agar plate.

  • Inoculation:

    • Using an inoculator, apply a spot of each bacterial suspension onto the surface of the antibiotic-containing and control plates.[12]

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35-37°C for 16-20 hours.[12]

  • Reading and Interpretation:

    • The MIC is the lowest concentration of Tosufloxacin that completely inhibits the visible growth of the bacteria.

Broth Microdilution Method for MIC Determination

The broth microdilution method is another widely used technique for MIC determination, particularly for testing a large number of isolates.[15][16]

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[17]

  • Sterile 96-well microtiter plates[16]

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Multichannel pipette

  • Incubator (35-37°C)

  • Plate reader (optional, for automated reading)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a series of twofold dilutions of this compound in CAMHB directly in the wells of a 96-well microtiter plate.[16]

    • Each well should contain a final volume of 100 µL of the diluted antibiotic.

    • Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[15][17]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of Tosufloxacin that shows no visible turbidity (bacterial growth). The results can be read visually or with a plate reader.

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent.[18][19]

Materials:

  • This compound

  • Appropriate broth medium (e.g., CAMHB)

  • Bacterial isolate

  • Sterile flasks or tubes

  • Shaking incubator

  • Sterile saline for dilutions

  • Agar plates for colony counting

  • Timer

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute the culture in fresh broth to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare flasks or tubes containing broth with various concentrations of Tosufloxacin (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control flask without any antibiotic.

  • Incubation and Sampling:

    • Inoculate each flask with the prepared bacterial suspension.

    • Incubate the flasks in a shaking incubator at 35-37°C.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[19]

  • Viable Cell Count:

    • Perform serial tenfold dilutions of each aliquot in sterile saline.

    • Plate a specific volume of each dilution onto agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and antibiotic concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizations

G cluster_prep Preparation cluster_testing Susceptibility Testing cluster_results Results Isolate Bacterial Isolate Culture Pure Culture Isolate->Culture Suspension Bacterial Suspension (0.5 McFarland) Culture->Suspension Agar Agar Dilution Suspension->Agar Broth Broth Microdilution Suspension->Broth Inoculation Inoculation Agar->Inoculation Broth->Inoculation Incubation Incubation Inoculation->Incubation Reading Visual/Automated Reading Incubation->Reading MIC MIC Determination Reading->MIC

Caption: Experimental workflow for in vitro susceptibility testing.

G MIC MIC Value Susceptible Susceptible MIC->Susceptible MIC ≤ Breakpoint(S) Intermediate Intermediate MIC->Intermediate Breakpoint(S) < MIC ≤ Breakpoint(R) Resistant Resistant MIC->Resistant MIC > Breakpoint(R) Breakpoint Clinical Breakpoint Breakpoint->Susceptible Breakpoint->Intermediate Breakpoint->Resistant

Caption: Interpretation of MIC results.

G Tosufloxacin Tosufloxacin Gyrase DNA Gyrase (Gram-negative target) Tosufloxacin->Gyrase Inhibits TopoIV Topoisomerase IV (Gram-positive target) Tosufloxacin->TopoIV Inhibits Replication DNA Replication & Repair Gyrase->Replication TopoIV->Replication Death Bacterial Cell Death Replication->Death Disruption leads to

Caption: Mechanism of action of Tosufloxacin.

References

Application Notes and Protocols for Animal Models of Infection in Tosufloxacin Tosylate Hydrate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing and utilizing various animal models of infection to evaluate the efficacy of Tosufloxacin (B10865) tosylate hydrate (B1144303). The included methodologies are based on published research and are intended to offer a comprehensive guide for preclinical studies.

Murine Model of Bacterial Pneumonia

This model is crucial for assessing the efficacy of Tosufloxacin tosylate hydrate against respiratory pathogens, particularly Streptococcus pneumoniae.

Quantitative Data Summary
ParameterValueReference
Animal Model Mice (specific strain may vary, e.g., BALB/c)[1][2]
Pathogen Streptococcus pneumoniae (including Penicillin-Resistant S. pneumoniae - PRSP)[3][4]
Infection Route Intranasal or Intratracheal[1][5]
Tosufloxacin Dosage 4-12 mg/kg/day (oral)[6][7]
Treatment Efficacy Reduction in viable bacterial cell counts in the lung to <4.22 Log10 CFU/g[3][4]
Clinical Efficacy (Pediatric) 100% in bacterial pneumonia[6]
Experimental Protocol: Murine Pneumonia Model

a) Materials:

  • Specific pathogen-free mice (e.g., BALB/c, 6-8 weeks old)

  • Streptococcus pneumoniae strain (e.g., a clinical isolate of PRSP)

  • Todd-Hewitt broth supplemented with 0.5% yeast extract

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose)

  • Micropipettes and sterile tips

  • Animal gavage needles

b) Bacterial Inoculum Preparation:

  • Culture the S. pneumoniae strain overnight at 37°C in 5% CO₂ in Todd-Hewitt broth.

  • Subculture the bacteria in fresh broth and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

  • Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The final inoculum concentration should be determined empirically for each bacterial strain to induce a non-lethal but significant infection.

c) Induction of Pneumonia:

  • Anesthetize the mice using the chosen anesthetic.

  • Hold the mouse in a supine position.

  • For intranasal inoculation, instill a 20-50 µL volume of the bacterial suspension into the nares.

d) Tosufloxacin Treatment:

  • At a predetermined time post-infection (e.g., 2-4 hours), begin treatment with this compound.

  • Administer Tosufloxacin orally via gavage at a dose of 4-12 mg/kg, once or twice daily. The exact dose and frequency should be optimized based on pharmacokinetic studies in the specific mouse strain.

  • Continue treatment for a predetermined period (e.g., 3-7 days).

e) Efficacy Evaluation:

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the lungs and homogenize them in sterile PBS.

  • Perform serial dilutions of the lung homogenates and plate on appropriate agar (B569324) plates (e.g., blood agar) to determine the number of viable bacteria (CFU/g of lung tissue).

  • Compare the bacterial loads in the Tosufloxacin-treated group to a vehicle-treated control group.

Experimental Workflow: Murine Pneumonia Model

Murine_Pneumonia_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation bact_prep Bacterial Inoculum Preparation (S. pneumoniae) infection Intranasal Inoculation (1x10^7 CFU) bact_prep->infection animal_prep Animal Acclimatization (Mice) animal_prep->infection treatment Oral Administration of Tosufloxacin (4-12 mg/kg/day) infection->treatment control Vehicle Control infection->control euthanasia Euthanasia treatment->euthanasia control->euthanasia lung_harvest Lung Harvest & Homogenization euthanasia->lung_harvest cfu_count CFU Counting lung_harvest->cfu_count data_analysis Data Analysis cfu_count->data_analysis

Workflow for the murine pneumonia model.

Rat Model of Intra-abdominal Infection

This model simulates intra-abdominal sepsis and is valuable for assessing the efficacy of this compound in treating complex polymicrobial infections.[3]

Quantitative Data Summary
ParameterValueReference
Animal Model Rats (e.g., Sprague-Dawley)[3]
Infection Induction Surgically created devascularized ileal segment[3]
Pathogen Source Endogenous intestinal flora[3]
Treatment Efficacy Reduced mortality and increased cure rates[3]
Mortality (Untreated) 80% within 3 days[3]
Mortality (Tosufloxacin alone) 20% within 3 days[3]
Mortality (Tosufloxacin + Metronidazole) 5%[3]
Experimental Protocol: Rat Intra-abdominal Infection Model

a) Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Lean ground beef

  • Surgical instruments

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Suture materials

  • This compound

  • Vehicle for administration (e.g., sterile saline)

b) Preoperative Preparation:

  • To better simulate the human intestinal flora, feed the rats a diet of lean ground beef for two weeks prior to surgery.[3]

c) Surgical Procedure to Induce Infection:

  • Anesthetize the rat.

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Isolate a 1-cm segment of the ileum on its vascular pedicle.[3]

  • Divide the intestine at both ends of the isolated segment.[3]

  • Reestablish intestinal continuity through an end-to-end anastomosis.[3]

  • Return the isolated, devascularized segment of the ileum to the abdominal cavity.[3] This segment will become necrotic and serve as a focus of infection.

  • Close the abdominal wall in layers.

d) Tosufloxacin Treatment:

  • Begin treatment immediately post-surgery.

  • The specific dosage and administration route for Tosufloxacin in this model are not detailed in the provided references. A suggested starting point, based on general fluoroquinolone use in rats, would be in the range of 10-50 mg/kg, administered subcutaneously or orally once or twice daily. Dose-ranging studies are recommended.

e) Efficacy Evaluation:

  • Monitor the animals for a set period (e.g., 7-14 days) for signs of sepsis and mortality.

  • At the end of the study, euthanize surviving animals.

  • Perform a necropsy to assess the extent of intra-abdominal abscess formation and peritonitis.

  • Collect peritoneal fluid for quantitative bacteriology (CFU counts) to determine the bacterial load.

  • Compare mortality rates, abscess scores, and bacterial loads between the Tosufloxacin-treated and control groups.

Experimental Workflow: Rat Intra-abdominal Infection Model

Rat_IAI_Workflow cluster_prep Preparation cluster_infection Infection Induction cluster_treatment Treatment cluster_evaluation Evaluation diet_change Dietary Modification (2 weeks) surgery Surgical Procedure: Devascularized Ileal Segment diet_change->surgery animal_prep Animal Acclimatization (Rats) animal_prep->surgery treatment Administration of Tosufloxacin surgery->treatment control Vehicle Control surgery->control monitoring Mortality & Morbidity Monitoring treatment->monitoring control->monitoring necropsy Necropsy & Abscess Scoring monitoring->necropsy bacteriology Peritoneal Fluid Bacteriology necropsy->bacteriology data_analysis Data Analysis bacteriology->data_analysis

Workflow for the rat intra-abdominal infection model.

Murine Model of Urinary Tract Infection (UTI)

While specific studies detailing a murine UTI model for this compound were not found, a general protocol can be adapted based on established methods for other fluoroquinolones. This model is essential for evaluating the drug's efficacy against common uropathogens.

Quantitative Data Summary

Specific quantitative data for Tosufloxacin in a murine UTI model is not available in the provided search results. The following table is a template for data to be collected during such a study.

ParameterValueReference
Animal Model Mice (e.g., C3H/HeN)(General UTI model references)
Pathogen Uropathogenic Escherichia coli (UPEC)(General UTI model references)
Infection Route Transurethral inoculation(General UTI model references)
Tosufloxacin Dosage To be determined (e.g., 10-50 mg/kg, oral)(To be determined)
Treatment Efficacy Reduction in bacterial load (CFU/g) in bladder and kidneys(To be determined)
Experimental Protocol: Murine Urinary Tract Infection Model

a) Materials:

  • Female mice (e.g., C3H/HeN, 7-9 weeks old)

  • Uropathogenic Escherichia coli (UPEC) strain

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS), sterile

  • Small animal catheter

  • Anesthetic (e.g., isoflurane)

  • This compound

  • Vehicle for oral gavage

b) Bacterial Inoculum Preparation:

  • Culture the UPEC strain in LB broth overnight at 37°C.

  • Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to a concentration of approximately 1-2 x 10⁹ CFU/mL.

c) Induction of UTI:

  • Anesthetize the mice.

  • Carefully insert a sterile, lubricated catheter through the urethra into the bladder.

  • Instill 50 µL of the bacterial suspension (5 x 10⁷ - 1 x 10⁸ CFU) into the bladder.

d) Tosufloxacin Treatment:

  • Begin treatment at a specified time post-infection (e.g., 24 hours).

  • Administer Tosufloxacin orally via gavage. A starting dose range of 10-50 mg/kg once or twice daily is suggested, with the need for optimization.

  • Continue treatment for a defined period (e.g., 3-7 days).

e) Efficacy Evaluation:

  • At the end of the treatment period, euthanize the mice.

  • Aseptically harvest the bladder and kidneys.

  • Homogenize the tissues separately in sterile PBS.

  • Perform serial dilutions and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).

  • Compare the bacterial counts in the bladder and kidneys of the Tosufloxacin-treated group with a vehicle-treated control group.

Logical Relationship: UTI Model Development

UTI_Model_Logic cluster_pathogen Pathogen Selection cluster_animal Animal Model Selection cluster_infection Infection Method cluster_treatment Treatment Regimen cluster_outcome Outcome Measures upec Uropathogenic E. coli (UPEC) transurethral Transurethral Inoculation upec->transurethral mice Female Mice (e.g., C3H/HeN) mice->transurethral tosufloxacin Tosufloxacin Administration (Oral Gavage) transurethral->tosufloxacin dose_finding Dose-Ranging Studies tosufloxacin->dose_finding bacterial_load Bacterial Load in Bladder & Kidneys (CFU/g) tosufloxacin->bacterial_load

Key considerations for developing a murine UTI model.

Mechanism of Action of Tosufloxacin

Tosufloxacin is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8]

  • DNA Gyrase: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is involved in the separation of interlinked daughter chromosomes following DNA replication.

By inhibiting these enzymes, Tosufloxacin prevents bacterial DNA replication and repair, leading to cell death.[8]

Signaling Pathway: Tosufloxacin's Mechanism of Action

Tosufloxacin_MOA cluster_bacterial_cell Bacterial Cell Tosufloxacin Tosufloxacin dna_gyrase DNA Gyrase Tosufloxacin->dna_gyrase inhibits topoisomerase_iv Topoisomerase IV Tosufloxacin->topoisomerase_iv inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication cell_division Cell Division topoisomerase_iv->cell_division dna_replication->cell_division bacterial_death Bacterial Cell Death cell_division->bacterial_death

Mechanism of action of Tosufloxacin.

References

Application Note: HPLC Quantification of Tosufloxacin Tosylate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method for the quantification of Tosufloxacin tosylate hydrate (B1144303) has been developed to ensure accurate and precise results for researchers, scientists, and drug development professionals. This method is suitable for the determination of Tosufloxacin tosylate hydrate in bulk drug substance and pharmaceutical dosage forms.

Introduction

This compound is a fluoroquinolone antibacterial agent effective against a broad spectrum of gram-positive and gram-negative bacteria.[1][2] Accurate quantification of this active pharmaceutical ingredient (API) is crucial for quality control and stability testing. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

Chromatographic Conditions

The separation and quantification are achieved using a reversed-phase HPLC method with UV detection. The method parameters are summarized in the table below.

ParameterCondition
Column ULTRON ES-OVM, 150 mm x 4.6 mm, 5 µm[3]
Mobile Phase 20 mM Potassium Dihydrogen Phosphate (B84403) + 20 mM Dipotassium (B57713) Hydrogen Phosphate (pH 7.0) / Acetonitrile (B52724) (95:5, v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 25°C[3]
Detection Wavelength 272 nm[3]
Injection Volume 10 µL
Diluent Water/Acetonitrile (50:50, v/v)

Experimental Protocols

1. Mobile Phase Preparation

To prepare the mobile phase, a 20 mM potassium dihydrogen phosphate and 20 mM dipotassium hydrogen phosphate buffer is made by dissolving the appropriate amounts of each salt in HPLC grade water to achieve a pH of 7.0.[3] The final mobile phase is prepared by mixing this buffer with acetonitrile in a 95:5 ratio.[3] The solution is then filtered through a 0.45 µm membrane filter and degassed prior to use.

2. Standard Solution Preparation

A standard stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in the diluent to achieve a concentration of 100 µg/mL. Working standard solutions are then prepared by diluting the stock solution with the diluent to the desired concentrations.

3. Sample Solution Preparation

For the analysis of bulk drug substance, a sample solution is prepared by dissolving an accurately weighed amount of the substance in the diluent to obtain a theoretical concentration of 20 µg/mL. For pharmaceutical dosage forms (e.g., tablets), a representative number of units are crushed into a fine powder. An amount of powder equivalent to a single dose is then dissolved in the diluent, sonicated to ensure complete dissolution, and diluted to a final concentration of 20 µg/mL. The resulting solution is filtered through a 0.45 µm syringe filter before injection.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. The acceptance criteria are based on established guidelines.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections)

Method Validation Summary

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. The results are summarized below.

Validation ParameterResult
Linearity (Concentration Range) 5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)< 2.0%
- Intermediate Precision (Inter-day)< 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

This method is demonstrated to be linear, accurate, and precise for the quantification of this compound.

Diagrams

HPLC_Workflow HPLC Quantification Workflow for this compound cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation (Buffer:ACN 95:5) system_suitability System Suitability Test (6 Injections of Standard) prep_mobile_phase->system_suitability prep_standard Standard Preparation (100 µg/mL Stock) prep_standard->system_suitability prep_sample Sample Preparation (e.g., Tablet Powder) analysis Chromatographic Separation (C18 Column, 272 nm) prep_sample->analysis system_suitability->analysis If Pass integration Peak Integration analysis->integration quantification Quantification (External Standard Method) integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for HPLC analysis.

References

Application Notes and Protocols: Zone of Inhibition Assay for Tosufloxacin Tosylate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosufloxacin (B10865) tosylate hydrate (B1144303) is a broad-spectrum fluoroquinolone antibiotic effective against a variety of Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, repair, and recombination.[4] This application note provides a detailed protocol for determining the antibacterial activity of Tosufloxacin tosylate hydrate using the zone of inhibition assay, a widely used and standardized method for assessing antimicrobial susceptibility.

Data Presentation

The Kirby-Bauer disk diffusion susceptibility test is a qualitative method. The interpretive criteria for Tosufloxacin are based on the correlation between the zone of inhibition diameter and the Minimum Inhibitory Concentration (MIC). For a 5 µg Tosufloxacin disk, the following zone diameter breakpoints have been recommended:

Zone Diameter (mm)InterpretationCorresponding MIC (µg/mL)
≥22Susceptible (S)≤0.5
17-21Intermediate (I)-
≤16Resistant (R)≥2.0
(Data sourced from Aihara et al., 1992)[5]

For quality control purposes, the following zone diameter ranges are expected for commonly used ATCC® reference strains with other fluoroquinolones, such as Ciprofloxacin (B1669076):

Quality Control StrainAntimicrobial Agent (Disk Content)Acceptable Zone Diameter (mm)
Escherichia coli ATCC® 25922Ciprofloxacin (5 µg)30-40
Staphylococcus aureus ATCC® 25923Ciprofloxacin (5 µg)22-30
Pseudomonas aeruginosa ATCC® 27853Ciprofloxacin (5 µg)25-33

Experimental Protocols

Kirby-Bauer Disk Diffusion Assay for this compound

This protocol outlines the standardized method for determining the susceptibility of bacterial isolates to this compound.

Materials:

  • This compound powder

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Pure cultures of test bacteria (e.g., Staphylococcus aureus ATCC® 25923, Escherichia coli ATCC® 25922, Pseudomonas aeruginosa ATCC® 27853)

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Sterile pipettes and tubes

  • Vortex mixer

Protocol:

  • Preparation of Tosufloxacin Disks (5 µ g/disk ):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer as recommended by the manufacturer) to achieve a concentration that will deliver 5 µg of the active compound per disk.

    • Aseptically apply the calculated volume of the Tosufloxacin solution to each sterile 6 mm paper disk.

    • Allow the disks to dry completely in a sterile environment before use. Commercially prepared disks are recommended for consistency.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS.

    • Vortex the tube to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more saline/PBS to decrease it. This standard corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of MHA Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the liquid level.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate. Rotate the plate approximately 60° between each of three streaks to ensure uniform coverage.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Aseptically place a 5 µg Tosufloxacin disk onto the surface of the inoculated MHA plate.

    • Gently press the disk down with sterile forceps to ensure complete contact with the agar.

    • If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart from center to center.

  • Incubation:

    • Invert the plates and incubate them at 35°C ± 2°C for 16-20 hours in an ambient air incubator.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition (the clear zone) around the Tosufloxacin disk to the nearest millimeter (mm) using calipers or a ruler.

    • Interpret the results as Susceptible, Intermediate, or Resistant based on the established zone diameter breakpoints (see Data Presentation table).

Visualizations

Mechanism of Action of Tosufloxacin```dot

Tosufloxacin_Mechanism

Caption: Experimental workflow of the zone of inhibition assay.

References

Application Notes and Protocols: In Vivo Efficacy of Tosufloxacin Tosylate Hydrate in Pneumonia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosufloxacin (B10865) tosylate hydrate (B1144303) is a fluoroquinolone antibiotic with a broad spectrum of activity against common respiratory pathogens. Understanding its in vivo efficacy is crucial for its development and clinical application in treating pneumonia. This document provides detailed application notes and standardized protocols for evaluating the in vivo efficacy of tosufloxacin tosylate hydrate in murine models of bacterial pneumonia, with a focus on infections caused by Streptococcus pneumoniae.

Data Presentation

The in vivo efficacy of this compound has been demonstrated in murine models of pneumonia, particularly against penicillin-resistant Streptococcus pneumoniae (PRSP). The following tables summarize the key quantitative data from these studies, comparing the antibacterial activity of Tosufloxacin (TFLX) with other commonly used antibiotics.

Table 1: In Vitro Susceptibility of Key Pneumonia Pathogens to Tosufloxacin and Comparator Agents

Bacterial SpeciesDrugMIC90 (μg/mL)
Penicillin-Susceptible S. pneumoniae (PSSP)Tosufloxacin (TFLX)0.25[1]
Penicillin-Intermediate S. pneumoniae (PISP)Tosufloxacin (TFLX)0.25[1]
Penicillin-Resistant S. pneumoniae (PRSP)Tosufloxacin (TFLX)0.25[1]
Levofloxacin (LVFX)1.0
Azithromycin (AZM)>128
Cefcapene (CFPN)0.5 - 16
Haemophilus influenzae (BLNAR)Tosufloxacin (TFLX)0.0078[1]
Moraxella catarrhalisTosufloxacin (TFLX)0.0156[1]

BLNAR: β-lactamase-negative ampicillin-resistant

Table 2: In Vivo Efficacy of Tosufloxacin in a Murine Pneumonia Model with Penicillin-Resistant Streptococcus pneumoniae (PRSP)

Treatment GroupViable Bacterial Cell Counts in Lung (Log10 CFU/g)
Tosufloxacin (TFLX)<4.22[1][2]
Levofloxacin (LVFX)>4.22[1][2]
Azithromycin (AZM)>4.22[1][2]
Cefcapene (CFPN)>4.22[1][2]

Experimental Protocols

The following protocols provide a detailed methodology for establishing a murine model of Streptococcus pneumoniae pneumonia to evaluate the in vivo efficacy of this compound.

Protocol 1: Preparation of Streptococcus pneumoniae Inoculum

Objective: To prepare a standardized bacterial suspension for inducing pneumonia in mice.

Materials:

  • Streptococcus pneumoniae strain (e.g., a penicillin-resistant clinical isolate)

  • Blood agar (B569324) plates

  • Todd-Hewitt broth supplemented with 0.5% yeast extract

  • Phosphate-buffered saline (PBS), sterile

  • Glycerol, sterile

  • Spectrophotometer

  • Centrifuge

  • Liquid nitrogen

Procedure:

  • Streak the S. pneumoniae strain from a frozen stock onto a blood agar plate and incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Inoculate a single colony into 10-20 mL of Todd-Hewitt broth with yeast extract and culture overnight at 37°C with 5% CO2.

  • Subculture the overnight culture into fresh, pre-warmed broth at a 1:50 ratio and grow to the mid-logarithmic phase (OD600 = 0.5-0.7).[3]

  • Harvest the bacteria by centrifugation at 3,000 x g for 20 minutes at 4°C.

  • Resuspend the bacterial pellet in cold, sterile PBS containing 20% glycerol.

  • Prepare 1 mL aliquots and snap-freeze them in liquid nitrogen for storage at -80°C.[3]

  • Thaw a control aliquot and perform serial dilutions to plate on blood agar to determine the viable colony-forming units (CFU) per mL of the stock.[3]

Protocol 2: Induction of Murine Pneumonia via Intranasal Inoculation

Objective: To establish a reproducible lung infection in mice.

Materials:

  • 6- to 8-week-old mice (e.g., C57BL/6 or BALB/c)

  • Anesthetic (e.g., isoflurane)

  • Prepared S. pneumoniae inoculum

  • Sterile PBS

  • Pipettes and sterile tips

Procedure:

  • Thaw the S. pneumoniae inoculum on ice and dilute it to the desired concentration (e.g., 1 x 10^7 CFU in 50 µL) with sterile PBS.

  • Anesthetize the mice using isoflurane (B1672236) until they are lightly anesthetized (indicated by a loss of the righting reflex).

  • Hold the mouse in a supine position.

  • Carefully dispense 50 µL of the bacterial suspension into the nares of the mouse (25 µL per nostril). The volume should be small enough to be inhaled directly into the lungs rather than swallowed.

  • Monitor the animal until it has fully recovered from anesthesia.

  • House the infected animals in a biosafety level 2 facility and monitor them for signs of illness, such as weight loss, ruffled fur, and lethargy.

Protocol 3: Administration of this compound

Objective: To treat the infected mice with the test compound.

Materials:

  • This compound

  • Vehicle for dissolution (e.g., sterile water for injection, 0.5% methylcellulose)

  • Oral gavage needles

  • Syringes

Procedure:

  • Prepare a stock solution of this compound in the appropriate vehicle. The concentration should be calculated based on the desired dosage (e.g., mg/kg) and the average weight of the mice.

  • At a predetermined time post-infection (e.g., 2 hours), administer the Tosufloxacin solution to the mice via oral gavage.

  • A typical dosing regimen could be once or twice daily for a specified number of days (e.g., 3-5 days).

  • A control group of infected mice should receive the vehicle only. Comparator antibiotic groups (e.g., levofloxacin, azithromycin) should also be included.

Protocol 4: Assessment of In Vivo Efficacy - Quantification of Bacterial Load in the Lungs

Objective: To determine the effect of the treatment on bacterial clearance from the lungs.

Materials:

  • Sterile surgical instruments

  • Sterile PBS

  • Mechanical tissue homogenizer

  • Blood agar plates

  • Incubator

Procedure:

  • At the end of the treatment period (e.g., 24 or 48 hours after the last dose), humanely euthanize the mice.

  • Aseptically remove the lungs and place them in a pre-weighed sterile tube containing a known volume of sterile PBS.

  • Weigh the tube with the lungs to determine the lung weight.

  • Homogenize the lung tissue using a mechanical homogenizer until a uniform suspension is achieved.

  • Perform serial ten-fold dilutions of the lung homogenate in sterile PBS.

  • Plate 100 µL of each dilution onto blood agar plates.

  • Incubate the plates overnight at 37°C with 5% CO2.

  • Count the number of colonies on the plates and calculate the number of CFU per gram of lung tissue. The results are often expressed as Log10 CFU/g of lung tissue.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the in vivo efficacy testing of this compound in a murine pneumonia model.

experimental_workflow cluster_prep Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase bact_prep Bacterial Inoculum Preparation (S. pneumoniae) infection Intranasal Inoculation of Mice bact_prep->infection drug_prep Drug Formulation (Tosufloxacin & Comparators) treatment Oral Administration of Tosufloxacin/Vehicle drug_prep->treatment infection->treatment 2h post-infection euthanasia Euthanasia & Lung Harvest treatment->euthanasia Endpoint (e.g., 48h) homogenization Lung Homogenization euthanasia->homogenization plating Serial Dilution & Plating homogenization->plating quantification CFU Quantification (Log10 CFU/g) plating->quantification

Experimental workflow for in vivo efficacy testing.

Signaling Pathways

The provided search results focus on the antibacterial efficacy and experimental models rather than the specific host or bacterial signaling pathways affected by Tosufloxacin. As a fluoroquinolone, the primary mechanism of action of Tosufloxacin is the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination. This leads to bactericidal activity. A diagram illustrating this general mechanism is provided below.

moa cluster_bacterium Bacterial Cell dna Bacterial DNA gyrase DNA Gyrase dna->gyrase relaxes supercoils topoIV Topoisomerase IV dna->topoIV decatenates DNA replication DNA Replication & Transcription gyrase->replication cell_death Bacterial Cell Death gyrase->cell_death topoIV->replication topoIV->cell_death replication->dna maintains DNA integrity tosufloxacin Tosufloxacin tosufloxacin->gyrase inhibits tosufloxacin->topoIV inhibits

Mechanism of action of Tosufloxacin.

References

Application Notes and Protocols for the Use of Tosufloxacin Tosylate Hydrate in Pediatric Otitis Media Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the research and clinical application of Tosufloxacin (B10865) tosylate hydrate (B1144303) for the treatment of pediatric otitis media. The information is compiled from various studies to guide further research and development in this area.

Mechanism of Action

Tosufloxacin is a fluoroquinolone antibiotic that exhibits its bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, tosufloxacin disrupts critical cellular processes, leading to bacterial cell death.[1]

Efficacy in Pediatric Otitis Media

Clinical studies have demonstrated the effectiveness of tosufloxacin tosylate hydrate in treating pediatric otitis media. The efficacy has been evaluated at different dosages, showing high rates of clinical effectiveness.

Table 1: Clinical Efficacy of Tosufloxacin in Pediatric Otitis Media
DosageNumber of PatientsClinical Effectiveness RateReference
4mg/kg172 (total)97.7%[2]
6mg/kg172 (total)94.1%[2]

Studies have also indicated that tosufloxacin is a viable option for children with refractory otitis media and is beneficial for children under two years of age, who have functional and immune immaturity.[2]

Safety and Tolerability in Pediatric Patients

The safety profile of tosufloxacin in children has been a key area of investigation due to concerns about adverse effects associated with fluoroquinolones in this population.

Table 2: Adverse Drug Reactions in Pediatric Patients Treated with Tosufloxacin
Adverse Drug ReactionIncidenceSeverityNotesReference
DiarrheaPrimary adverse reaction-Incidence may be dose-dependent.[2]
Joint-related adverse effectsMinimalMild and resolved rapidlyTwo cases of mild arthralgia reported in a study of 235 subjects.[3]
Vomiting4.3% (10 of 235)--[3]
Loose stools2.1% (5 of 235)--[3]

A safety assessment involving 235 pediatric subjects (172 with otitis media) showed that adverse drug reactions occurred in 26.4% of subjects.[3] Diarrhea was the most common adverse reaction.[2][3] Importantly, joint-related adverse effects, a concern with fluoroquinolone use in children, were minimal and transient.[2][3] Some studies suggest a dose-dependent relationship with adverse reactions, with a higher incidence at 6mg/kg compared to 4mg/kg.[2]

Pharmacokinetics in Pediatric Patients

Pharmacokinetic studies of tosufloxacin granules have been conducted in pediatric patients with infectious diseases, including acute otitis media.

Table 3: Pharmacokinetic Parameters of Tosufloxacin in Pediatric Subjects
ParameterValue/ObservationReference
Dosing4 mg/kg or 6 mg/kg twice daily
Age Range1-15 years
ModelOne-compartment model with first-order absorption
Covariate InfluenceBody weight significantly influences oral clearance (CL/F) and volume of distribution (Vd/F).
Comparison to AdultsPlasma concentration-time profile of 4 mg/kg in children is similar to 100-200 mg in adults.

These studies indicate that a twice-daily oral dose of 4.1 mg/kg (equivalent to 6 mg/kg of tosufloxacin tosilate hydrate) is effective against common causative pathogens of otitis media, such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.

Experimental Protocols

The following are generalized protocols for conducting clinical trials on this compound for pediatric otitis media, based on common methodologies in the field.

Phase III Clinical Trial Protocol for Efficacy and Safety

Objective: To evaluate the efficacy and safety of this compound in the treatment of acute otitis media (AOM) in pediatric patients.

Study Design: A multicenter, randomized, double-blind, active-controlled study.

Patient Population:

  • Inclusion Criteria:

    • Children aged 6 months to 15 years.

    • Clinical diagnosis of AOM, characterized by the presence of middle ear effusion and signs or symptoms of acute middle ear inflammation (e.g., bulging of the tympanic membrane, recent onset of ear pain).

    • Written informed consent from a parent or legal guardian.

  • Exclusion Criteria:

    • Known hypersensitivity to fluoroquinolones.

    • History of clinically significant liver or renal disease.

    • Concomitant use of other systemic antibiotics.

    • Presence of a tympanostomy tube.

Treatment Arms:

  • Experimental Arm: this compound oral granules at a dose of 4 mg/kg or 6 mg/kg twice daily for 7-10 days.[2]

  • Active Control Arm: Standard-of-care antibiotic for AOM (e.g., amoxicillin (B794) 80-90 mg/kg/day in two divided doses) for 10 days.[4]

Randomization: Patients will be randomized in a 1:1 ratio to either the tosufloxacin or the active control group.

Assessments:

  • Efficacy:

    • Clinical cure rate at the end of therapy (e.g., day 10-12) and at a follow-up visit (e.g., day 21-25). Clinical cure is defined as the resolution of signs and symptoms of AOM.

    • Tympanometry to assess middle ear effusion.

    • Nasopharyngeal swabs for microbiological analysis at baseline and end of therapy.

  • Safety:

    • Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).

    • Physical examinations at each visit.

    • Laboratory tests (complete blood count, liver function tests, renal function tests) at baseline and end of therapy.

    • A one-year follow-up for the occurrence of any joint-related disorders.[3]

Population Pharmacokinetic (PK) Study Protocol

Objective: To characterize the population pharmacokinetics of tosufloxacin in pediatric patients with otitis media and identify covariates that influence drug exposure.

Study Design: An open-label, multicenter pharmacokinetic study.

Patient Population:

  • Inclusion Criteria:

    • Children aged 1 to 15 years diagnosed with bacterial pneumonia or acute otitis media.

    • Receiving oral tosufloxacin granules at a dose of 4 mg/kg or 6 mg/kg twice daily.

    • Written informed consent from a parent or legal guardian.

Pharmacokinetic Sampling:

  • Sparse blood samples (e.g., 2-4 samples per patient) will be collected at various time points post-dose.

  • The exact timing of sample collection will be recorded.

Data Analysis:

  • Plasma concentrations of tosufloxacin will be measured using a validated analytical method (e.g., LC-MS/MS).

  • Population PK modeling will be performed using a nonlinear mixed-effects modeling approach (e.g., using NONMEM software).

  • A base structural model (e.g., one-compartment with first-order absorption) will be developed, and the influence of covariates such as body weight, age, and renal function on the PK parameters will be evaluated.

  • Monte Carlo simulations will be used to assess the probability of target attainment for different dosing regimens against common AOM pathogens.

Visualizations

Signaling Pathway: Mechanism of Action of Tosufloxacin

Tosufloxacin Mechanism of Action cluster_bacterium Bacterial Cell Tosufloxacin Tosufloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Tosufloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Tosufloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of action of Tosufloxacin in a bacterial cell.

Experimental Workflow: Phase III Clinical Trial

Phase III Clinical Trial Workflow Start Patient Screening & Informed Consent Randomization Randomization (1:1) Start->Randomization Treatment_TFLX Tosufloxacin (4 or 6 mg/kg BID) Randomization->Treatment_TFLX Treatment_Control Active Control (e.g., Amoxicillin) Randomization->Treatment_Control FollowUp1 End of Therapy Assessment (Day 10-12) Treatment_TFLX->FollowUp1 Treatment_Control->FollowUp1 FollowUp2 Follow-up Assessment (Day 21-25) FollowUp1->FollowUp2 FollowUp3 1-Year Safety Follow-up (Joint Disorders) FollowUp2->FollowUp3 Analysis Data Analysis (Efficacy & Safety) FollowUp3->Analysis

Caption: Workflow for a Phase III clinical trial of Tosufloxacin.

Logical Relationship: Dosing, Exposure, and Outcomes

Dosing and Outcomes Relationship Dose Tosufloxacin Dose (e.g., 4 or 6 mg/kg) PK Pharmacokinetics (AUC, Cmax) Dose->PK Determines Efficacy Clinical Efficacy PK->Efficacy Correlates with Safety Adverse Reactions (e.g., Diarrhea) PK->Safety Correlates with (Higher exposure may increase adverse reactions)

Caption: Relationship between Tosufloxacin dosing, exposure, and clinical outcomes.

References

Application Notes and Protocols for Pharmacokinetic Profiling of Tosufloxacin Tosylate Hydrate in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic profile of Tosufloxacin tosylate hydrate (B1144303) in rodent models, based on available scientific literature. The protocols outlined below are intended to guide researchers in designing and executing similar preclinical pharmacokinetic studies.

Introduction

Tosufloxacin tosylate hydrate is a fluoroquinolone antibacterial agent with a broad spectrum of activity. Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—in preclinical rodent models is a critical step in the drug development process. This information helps in dose selection, evaluation of safety margins, and prediction of clinical efficacy.

Pharmacokinetic Profile of this compound in Rodents

Based on studies involving the administration of 14C-labeled this compound, the following qualitative and quantitative pharmacokinetic characteristics have been described in rats and mice.

Absorption

Following oral administration, this compound is absorbed from the upper small intestine, particularly the duodenum, in rats[1].

Distribution

After absorption, the drug is widely distributed throughout the body. High concentrations of radioactivity have been observed in the kidney and liver. The drug also distributes to the spleen, adrenal glands, pancreas, lungs, heart, and thymus[1]. Notably, distribution to the brain is limited[1]. In pregnant mice, radioactivity levels in the fetuses were found to be similar to the blood levels of the mother, indicating placental transfer[1]. The serum protein binding of Tosufloxacin has been reported to be between 63-66% in both rats and mice[1].

Metabolism

The metabolic profile of Tosufloxacin in rodents has not been extensively detailed in the available literature.

Excretion

The primary routes of excretion for Tosufloxacin and its metabolites are through both urine and feces. In rats, approximately 35% of the administered radioactive dose is excreted in the urine, while about 65% is found in the feces[1]. For mice, urinary excretion accounts for about 42% of the dose, with fecal excretion being around 56%[1]. Biliary excretion in rats was significant, accounting for roughly 27% of the administered oral dose, with about half of the excreted radioactivity being reabsorbed from the intestine[1].

Quantitative Pharmacokinetic Data

ParameterRatMouse
Dose (Oral) Not SpecifiedNot Specified
Tmax (h) 1[1]Not Available
Cmax (µg/mL) Not AvailableNot Available
AUC (µg·h/mL) Not AvailableNot Available
Half-life (h) Not AvailableNot Available
Urinary Excretion (%) 35[1]42[1]
Fecal Excretion (%) 65[1]56[1]

Note: Cmax (Maximum Plasma Concentration) and AUC (Area Under the Curve) values for this compound in rodents after oral administration are not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for conducting a single-dose oral pharmacokinetic study of this compound in rodents.

Animal Models
  • Species: Sprague-Dawley rats or CD-1 mice are commonly used.

  • Health Status: Animals should be healthy, within a specific weight range, and acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, except for a pre-dose fasting period if required by the study design.

Drug Formulation and Administration
  • Formulation: this compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) to ensure a uniform suspension.

  • Dose: The dose level should be selected based on previous toxicity and efficacy studies. For example, a dose of 300 mg/kg has been used in mice for toxicity studies.

  • Administration: The drug is administered orally via gavage to ensure accurate dosing.

Sample Collection
  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. Samples are typically collected from the tail vein or via cardiac puncture at the terminal time point.

  • Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately centrifuged to separate the plasma. The resulting plasma samples should be stored at -80°C until analysis.

Bioanalytical Method
  • Method: A validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method is required for the quantification of Tosufloxacin in plasma samples.

  • Validation: The bioanalytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a rodent pharmacokinetic study.

G cluster_pre_study Pre-Study Phase cluster_study_execution Study Execution Phase cluster_post_study Post-Study Phase Animal_Acclimatization Animal Acclimatization Dosing Oral Gavage Dosing Animal_Acclimatization->Dosing Formulation_Preparation Drug Formulation Preparation Formulation_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Sample_Storage Storage at -80°C Sample_Processing->Sample_Storage Bioanalysis HPLC or LC-MS/MS Analysis Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Bioanalysis->PK_Analysis Reporting Data Reporting PK_Analysis->Reporting

Caption: Workflow for a single-dose oral pharmacokinetic study in rodents.

Signaling Pathway (Placeholder)

While a specific signaling pathway for the pharmacokinetic action of Tosufloxacin is not applicable, a diagram illustrating the ADME process can be represented as follows:

ADME_Pathway Ingestion Oral Administration GI_Tract Gastrointestinal Tract Ingestion->GI_Tract Absorption Absorption GI_Tract->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Distribution Distribution (Tissues) Systemic_Circulation->Distribution Metabolism Metabolism (Liver) Systemic_Circulation->Metabolism Excretion Excretion Systemic_Circulation->Excretion Metabolism->Systemic_Circulation Urine Urine Excretion->Urine Feces Feces Excretion->Feces

Caption: Conceptual diagram of the ADME process for orally administered drugs.

References

Application Note: Evaluating the Cytotoxicity of Tosufloxacin Tosylate Hydrate in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tosufloxacin tosylate hydrate (B1144303) is a broad-spectrum fluoroquinolone antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[1][3] While highly effective against bacterial targets, it is crucial to evaluate the potential cytotoxic effects of Tosufloxacin on mammalian cells to understand its safety profile. Fluoroquinolones, as a class, have been associated with adverse effects, including arthropathy and potential DNA damage in eukaryotic cells.[4][5][6][7] Therefore, robust in vitro cell culture models are essential for assessing potential toxicity.

Mechanism of Potential Cytotoxicity

The antibacterial action of fluoroquinolones stems from their ability to stabilize the complex between bacterial topoisomerase enzymes and DNA, leading to an accumulation of double-strand breaks.[1][3] Although the affinity for mammalian topoisomerases is significantly lower, high concentrations of some fluoroquinolones can inhibit human topoisomerase II, potentially causing DNA damage.[8] Other proposed mechanisms for fluoroquinolone-induced cytotoxicity in mammalian cells include the induction of oxidative stress through the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the subsequent activation of apoptotic pathways.[4][9][10][11]

Recommended Cell Culture Models

The selection of appropriate cell lines is critical for relevant cytotoxicity testing. Based on the known class effects of fluoroquinolones and general toxicology principles, the following cell lines are recommended:

  • HepG2 (Human Hepatocellular Carcinoma): As the liver is the primary site of drug metabolism, HepG2 cells are a standard model for assessing general hepatotoxicity.[12][13] They retain many metabolic functions of normal hepatocytes.[12]

  • Human Chondrocytes: Fluoroquinolone-induced arthropathy is a known class effect, characterized by damage to articular cartilage.[5][7] Primary human chondrocytes or chondrocyte-like cell lines are crucial for investigating the direct toxic effects on cartilage.[6][14]

  • HEK293 (Human Embryonic Kidney Cells): These cells are often used in toxicology for their human origin and ease of culture. They can serve as a model for assessing potential nephrotoxicity.

  • Fibroblasts (e.g., L929 or primary human fibroblasts): These cells are useful for evaluating toxicity in connective tissues.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxicity of Tosufloxacin tosylate hydrate.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Cell Line Selection & Culture (e.g., HepG2, Chondrocytes) Drug_Prep 2. Prepare Tosufloxacin Stock & Serial Dilutions Cell_Culture->Drug_Prep Cell_Seeding 3. Seed Cells in 96-Well Plates Drug_Prep->Cell_Seeding Treatment 4. Treat Cells with Tosufloxacin (24h, 48h, 72h exposure) Cell_Seeding->Treatment Incubation 5. Incubate at 37°C, 5% CO2 Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Apoptosis Annexin V/PI Assay (Apoptosis/Necrosis) Incubation->Apoptosis Data_Acquisition 6. Measure Absorbance/ Fluorescence MTT->Data_Acquisition LDH->Data_Acquisition Apoptosis->Data_Acquisition Data_Analysis 7. Calculate % Viability & IC50 Data_Acquisition->Data_Analysis

Caption: General experimental workflow for in vitro cytotoxicity testing.

Protocols for Key Cytotoxicity Assays

Protocol 1: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product.[15] The amount of formazan produced is proportional to the number of viable cells.[16]

Materials:

  • Selected cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01M HCl, or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control and untreated cells as a 100% viability control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[16][17]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.[16] Incubate overnight at 37°C if using an SDS-based solution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

Protocol 2: LDH Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[18][19][20] The LDH assay measures the amount of released LDH by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is directly proportional to the level of cytotoxicity.[21][22]

Materials:

  • Cells and drug dilutions prepared as in the MTT assay

  • LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Prepare additional control wells:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with the kit's lysis buffer 45 minutes before the end of incubation.[22]

    • Background Control: Medium only.[18]

  • Sample Collection: After incubation, centrifuge the plate at ~400-600 x g for 5 minutes.[23] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[22]

  • LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.[22] Mix gently by tapping the plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20][22]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[22]

  • Absorbance Measurement: Measure the absorbance at 490 nm. Use 680 nm as a reference wavelength to subtract background.[22]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100

Protocol 3: Annexin V/PI Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between different stages of cell death. Annexin V, a protein with high affinity for phosphatidylserine (B164497) (PS), detects early apoptotic cells where PS is translocated to the outer cell membrane.[24] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells.

  • Annexin V (-) / PI (-): Viable cells

  • Annexin V (+) / PI (-): Early apoptotic cells[25]

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells[25]

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[24][25]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Tosufloxacin for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[26]

  • Washing: Wash the cells once with cold 1X PBS.[25]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[25]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[25]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[24][25]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[25]

  • Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible.

Potential Signaling Pathway for Fluoroquinolone Cytotoxicity

The diagram below illustrates a potential mechanism by which Tosufloxacin could induce cytotoxicity in mammalian cells, integrating concepts of topoisomerase inhibition, DNA damage, and oxidative stress.

G cluster_trigger Trigger cluster_cellular Cellular Targets & Stress Response cluster_pathway Downstream Signaling cluster_outcome Cellular Outcome Tosu Tosufloxacin (High Concentration) Mito Mitochondrial Dysfunction Tosu->Mito TopoII Mammalian Topoisomerase II Inhibition Tosu->TopoII ROS Increased ROS (Oxidative Stress) Mito->ROS DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage ROS->DNA_Damage contributes to p53 p53 Activation DNA_Damage->p53 Bax Bax/Bcl-2 Ratio Increase p53->Bax Caspase Caspase Cascade Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Putative pathway of Tosufloxacin-induced cytotoxicity.

Data Presentation: Summarized Cytotoxicity Data

Cell LineAssayExposure TimeFluoroquinoloneConcentrationResult (% Viability or IC₅₀)Reference Context
Human Tendon CellsAlamar Blue72 hCiprofloxacin (B1669076)1 mM~38% Viability[11]
Human Tendon CellsAlamar Blue72 hOfloxacin (B1677185)1 mM~70% Viability[11]
Human CardiomyocytesCell Viability48 hCiprofloxacin15.47 µMIC₁₀[10]
Human CardiomyocytesCell Viability48 hLevofloxacin>80 µMIC₁₀[10]
Bladder Cancer (T24)MTT48 hOfloxacin0-800 µg/mLDose-dependent decrease[17]
Murine Cell LinesMTT24 hCiprofloxacinVariesMore toxic than ofloxacin[27][28]
HepG2 MTT 24, 48, 72 h Tosufloxacin (e.g., 1-500 µM) Data to be determined N/A
Chondrocytes LDH 24, 48, 72 h Tosufloxacin (e.g., 1-500 µM) Data to be determined N/A

Note: The table includes representative data for other fluoroquinolones to illustrate data presentation format. IC₅₀ (half-maximal inhibitory concentration) and IC₁₀ (10% inhibitory concentration) are standard metrics.

References

Protocol for the Preparation of Tosufloxacin Tosylate Hydrate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosufloxacin tosylate hydrate (B1144303) is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Accurate and consistent preparation of stock solutions is critical for reliable and reproducible experimental results in research and development settings. This document provides a detailed protocol for the preparation, storage, and handling of Tosufloxacin tosylate hydrate stock solutions.

Materials and Equipment

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Dimethylformamide (DMF)

  • Ethanol (optional, for slight solubility)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Inert gas (e.g., nitrogen or argon)

  • Sterile, airtight vials

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile pipette tips

  • Analytical balance

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Data Presentation: Solubility and Storage Conditions

Solvent/Storage ConditionQuantitative DataReference
Solubility in Organic Solvents
DMSO~30 mg/mL[2]
Dimethylformamide~30 mg/mL[2]
EthanolSlightly soluble[2]
Solubility in Mixed Aqueous Buffer
1:2 solution of DMSO:PBS (pH 7.2)~0.33 mg/mL[2]
Storage of Solid Form
Temperature-20°C[2]
Stability≥ 4 years[2]
Storage of Stock Solutions
In DMSO or DMF (-20°C)Up to 1 month (sealed, away from moisture)[1]
In DMSO or DMF (-80°C)Up to 6 months (sealed, away from moisture)[1]
Aqueous solutionsNot recommended for storage longer than one day[2]

Experimental Protocol: Preparation of Stock Solution in an Organic Solvent (e.g., DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 594.60 g/mol .

  • Pre-weighing Preparation: Before handling the compound, ensure that all necessary equipment is clean and readily accessible. Put on appropriate personal protective equipment.

  • Weighing the Compound: Accurately weigh the desired amount of this compound crystalline solid using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.946 mg.

  • Solvent Addition: In a sterile, airtight vial, add the appropriate volume of anhydrous DMSO to the weighed compound. For a 10 mM solution, if you weighed 5.946 mg, add 1 mL of DMSO.

  • Dissolution:

    • Cap the vial tightly.

    • Vortex the solution until the solid is completely dissolved.

    • If necessary, sonication can be used to aid dissolution.[1]

    • It is recommended to purge the solvent with an inert gas before use to remove dissolved oxygen, which can degrade the compound.[2]

  • Storage: Store the resulting stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months) in a tightly sealed, light-protected vial.[1]

Experimental Protocol: Preparation of an Aqueous Working Solution

Due to the low solubility of this compound in aqueous buffers, a two-step dilution process from an organic stock solution is recommended.[2]

  • Prepare a High-Concentration Stock Solution: Prepare a concentrated stock solution in an organic solvent such as DMSO, as described in the protocol above.

  • Dilution into Aqueous Buffer:

    • Determine the final desired concentration of the working solution in the aqueous buffer (e.g., PBS, pH 7.2).

    • Perform a serial dilution of the organic stock solution into the aqueous buffer of choice.

    • Important: To avoid precipitation, the volume of the organic solvent should be kept to a minimum in the final aqueous solution. For example, to prepare a solution with a final concentration of approximately 0.33 mg/mL, a 1:2 ratio of DMSO to PBS can be used.[2]

  • Immediate Use: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[2]

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation (Organic Solvent) cluster_work Aqueous Working Solution Preparation weigh 1. Weigh Tosufloxacin tosylate hydrate solid add_solvent 2. Add anhydrous organic solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Vortex/Sonicate to dissolve add_solvent->dissolve store 4. Store at -20°C or -80°C dissolve->store start_work Start with organic stock solution dilute 5. Dilute stock solution into aqueous buffer (e.g., PBS) start_work->dilute use 6. Use immediately (Do not store > 24h) dilute->use

Caption: Workflow for preparing this compound solutions.

Safety Precautions

  • Always handle this compound and organic solvents in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tosufloxacin Tosylate Hydrate Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving tosufloxacin (B10865) tosylate hydrate (B1144303) resistance in bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of tosufloxacin tosylate hydrate?

This compound is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV (subunits ParC and ParE).[1] By targeting these enzymes, tosufloxacin disrupts DNA replication, transcription, and repair, leading to bacterial cell death.[1]

Q2: What are the main mechanisms by which bacteria develop resistance to this compound?

Bacterial resistance to tosufloxacin, like other fluoroquinolones, primarily occurs through two mechanisms:

  • Target Site Mutations: Spontaneous mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are a common cause of resistance.[2][3][4][5][6] These mutations alter the enzyme structure, reducing the binding affinity of tosufloxacin to its target.

  • Increased Efflux Pump Activity: Overexpression of multidrug resistance (MDR) efflux pumps actively transports tosufloxacin out of the bacterial cell, preventing it from reaching its intracellular targets.[7][8][9]

Q3: My bacterial strain shows high-level resistance to tosufloxacin. What is the likely resistance mechanism?

High-level resistance to fluoroquinolones often results from a combination of both target site mutations and increased efflux pump activity.[9] It is advisable to investigate both mechanisms in your resistant strain.

Q4: How can I overcome tosufloxacin resistance in my experiments?

Several strategies can be employed to overcome tosufloxacin resistance:

  • Combination Therapy: Using tosufloxacin in combination with another antibiotic can create a synergistic effect, where the combined activity is greater than the sum of their individual activities.

  • Efflux Pump Inhibitors (EPIs): Co-administration of an EPI can block the efflux of tosufloxacin, thereby increasing its intracellular concentration and restoring its efficacy.[7][8] Phenylalanine-arginine β-naphthylamide (PAβN) is a well-known EPI.[10]

  • Adjuvants: Certain non-antibiotic compounds, known as adjuvants, can enhance the activity of tosufloxacin.[11][12][13][14] These may work by various mechanisms, such as disrupting the bacterial outer membrane.

Q5: What is a checkerboard assay and how can it help in my research?

A checkerboard assay is an in vitro method used to assess the interaction between two antimicrobial agents, such as tosufloxacin and a potential synergistic compound or EPI.[15][16][17][18][19] It helps determine whether the combination is synergistic, additive, indifferent, or antagonistic by calculating the Fractional Inhibitory Concentration (FIC) index.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpectedly high MIC of tosufloxacin for a supposedly susceptible strain. Contamination of the bacterial culture. Incorrect preparation of tosufloxacin stock solution. The strain may have acquired resistance.1. Re-streak the bacterial culture from a frozen stock to ensure purity. 2. Prepare a fresh stock solution of tosufloxacin and verify its concentration. 3. Sequence the gyrA and parC genes to check for mutations. 4. Perform an efflux pump activity assay.
Inconsistent results in checkerboard synergy assays. Inaccurate pipetting. Improper preparation of drug dilutions. Bacterial inoculum not standardized.1. Use calibrated pipettes and ensure proper mixing. 2. Prepare fresh serial dilutions for each experiment. 3. Standardize the bacterial inoculum to a 0.5 McFarland standard.[15]
Efflux pump inhibitor does not potentiate tosufloxacin activity. The resistance mechanism may not be primarily due to efflux. The EPI may not be effective against the specific efflux pump in your bacterial strain. The EPI concentration may be suboptimal.1. Confirm the presence of target site mutations. 2. Test a panel of different EPIs. 3. Perform a dose-response experiment to determine the optimal EPI concentration.
Difficulty in interpreting results of the ethidium (B1194527) bromide-agar cartwheel assay. Inappropriate concentration of ethidium bromide. Incorrect incubation temperature.1. Prepare a series of agar (B569324) plates with varying concentrations of ethidium bromide to determine the optimal concentration for your bacterial strain.[20][21][22][23] 2. Ensure incubation is performed at 37°C to allow for energy-dependent efflux. A control at 4°C can be included to inhibit efflux.[21][22]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Tosufloxacin against Susceptible and Resistant Bacteria

Bacterial SpeciesResistance MechanismTosufloxacin MIC (µg/mL)Reference
Staphylococcus aureus (c-susceptible)Wild-type0.016[24]
Pseudomonas aeruginosaWild-type1.0[24]
Enterobacteriaceae (nalidixic acid-susceptible)Wild-type≤ 0.25[24]
Enterobacteriaceae (nalidixic acid-resistant)Target site mutations≥ 4.0[24]
Streptococcus pneumoniaeSusceptible≤ 0.5[25]
Streptococcus pneumoniaeResistant≥ 2.0[25]

Experimental Protocols

Checkerboard Synergy Assay

This protocol is adapted from the methods described in the provided search results.[15][16][18][19]

Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of combining tosufloxacin with another compound.

Materials:

  • 96-well microtiter plates

  • This compound

  • Test compound (e.g., EPI or another antibiotic)

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 0.5 McFarland turbidity standard

  • Microplate reader (optional)

Procedure:

  • Prepare Drug Dilutions:

    • Prepare stock solutions of tosufloxacin and the test compound at a concentration 4 times the highest desired final concentration.

    • In a 96-well plate, serially dilute tosufloxacin twofold along the x-axis (columns 1-10).

    • Serially dilute the test compound twofold along the y-axis (rows A-G).

    • Column 11 will contain only dilutions of the test compound, and row H will contain only dilutions of tosufloxacin. Column 12 will serve as a growth control (no drugs).

  • Prepare Bacterial Inoculum:

    • Grow the bacterial strain to the mid-logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well with the diluted bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:

      • FIC of Tosufloxacin = (MIC of Tosufloxacin in combination) / (MIC of Tosufloxacin alone)

      • FIC of Test Compound = (MIC of Test Compound in combination) / (MIC of Test Compound alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of Tosufloxacin + FIC of Test Compound.

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive/Indifference

      • FICI > 4: Antagonism

Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Activity

This protocol is based on the methods described in the provided search results.[20][21][22][23]

Objective: To qualitatively assess the efflux pump activity in a bacterial strain.

Materials:

  • Tryptic Soy Agar (TSA) plates

  • Ethidium bromide (EtBr)

  • Bacterial strains (test strain and a known wild-type control)

  • Sterile swabs

  • UV transilluminator

Procedure:

  • Prepare EtBr-Agar Plates:

    • Prepare TSA plates containing a range of EtBr concentrations (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL). Protect plates from light.

  • Inoculate Plates:

    • Grow bacterial cultures overnight in broth.

    • Adjust the turbidity of each culture to a 0.5 McFarland standard.

    • Using a sterile swab, streak the bacterial strains from the center to the periphery of the EtBr-agar plates in a "cartwheel" pattern. Include the wild-type control on each plate.

  • Incubation:

    • Incubate the plates at 37°C for 16-18 hours in the dark.

  • Visualization and Interpretation:

    • Examine the plates under a UV transilluminator.

    • The minimal concentration of EtBr that produces fluorescence is recorded.

    • Strains with overexpressed efflux pumps will require higher concentrations of EtBr to show fluorescence compared to the wild-type strain, as they are more efficient at pumping the EtBr out.

DNA Gyrase Activity Assay using Agarose (B213101) Gel Electrophoresis

This protocol is a generalized method based on the principles of DNA supercoiling assays.[26][27][28][29]

Objective: To determine the inhibitory effect of tosufloxacin on DNA gyrase activity.

Materials:

  • Purified DNA gyrase enzyme

  • Relaxed circular DNA (e.g., pBR322)

  • This compound

  • Assay buffer (containing ATP and MgCl₂)

  • Stop solution/loading dye

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, set up reactions containing assay buffer, relaxed circular DNA, and varying concentrations of tosufloxacin.

    • Include a positive control (no tosufloxacin) and a negative control (no enzyme).

  • Enzyme Addition and Incubation:

    • Add DNA gyrase to each tube (except the negative control).

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reactions by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel containing ethidium bromide.

    • Load the reaction mixtures into the wells of the gel.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under a UV transilluminator.

    • In the positive control lane, the relaxed DNA will be converted to supercoiled DNA, which migrates faster through the gel.

    • Increasing concentrations of tosufloxacin will inhibit the supercoiling activity of DNA gyrase, resulting in a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

Visualizations

experimental_workflow_for_resistance_mechanism_identification cluster_start Start cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_interpretation Interpretation cluster_conclusion Conclusion start Resistant Bacterial Isolate mic Determine Tosufloxacin MIC start->mic efflux_assay Efflux Pump Activity Assay (e.g., Ethidium Bromide-Agar Cartwheel) start->efflux_assay pcr PCR Amplification of gyrA and parC QRDRs start->pcr interpretation Correlate Genotypic and Phenotypic Data mic->interpretation efflux_assay->interpretation sequencing Sanger Sequencing pcr->sequencing analysis Sequence Analysis for Mutations sequencing->analysis analysis->interpretation target_mutation Target Site Mutation (Primary Mechanism) interpretation->target_mutation Mutations found, low efflux activity efflux Efflux Pump Overexpression (Primary Mechanism) interpretation->efflux No significant mutations, high efflux activity combined Combined Mechanisms interpretation->combined Mutations found, high efflux activity

Caption: Experimental workflow for identifying tosufloxacin resistance mechanisms.

signaling_pathway_of_tosufloxacin_action_and_resistance cluster_drug_entry Drug Entry cluster_target_inhibition Target Inhibition cluster_resistance Resistance Mechanisms tosufloxacin_ext Extracellular Tosufloxacin tosufloxacin_int Intracellular Tosufloxacin tosufloxacin_ext->tosufloxacin_int Passive Diffusion gyrase DNA Gyrase (GyrA/GyrB) tosufloxacin_int->gyrase Inhibition topoisomerase Topoisomerase IV (ParC/ParE) tosufloxacin_int->topoisomerase Inhibition efflux_pump Efflux Pump tosufloxacin_int->efflux_pump Substrate for dna_replication DNA Replication & Repair gyrase->dna_replication topoisomerase->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to efflux_pump->tosufloxacin_ext Expulsion target_mutation Target Site Mutation (gyrA/parC) target_mutation->gyrase Alters binding site target_mutation->topoisomerase Alters binding site

Caption: Signaling pathway of tosufloxacin action and resistance mechanisms.

logical_relationship_of_overcoming_resistance cluster_problem Problem cluster_mechanisms Underlying Mechanisms cluster_strategies Overcoming Strategies cluster_outcome Desired Outcome resistance Tosufloxacin Resistance target_mutation Target Site Mutations (gyrA/parC) resistance->target_mutation efflux Efflux Pump Overexpression resistance->efflux adjuvants Adjuvants resistance->adjuvants Potentiated by combination_therapy Combination Therapy (e.g., with another antibiotic) target_mutation->combination_therapy Circumvented by epi Efflux Pump Inhibitors (EPIs) efflux->epi Counteracted by restored_activity Restored Tosufloxacin Efficacy combination_therapy->restored_activity epi->restored_activity adjuvants->restored_activity

Caption: Logical relationship of strategies to overcome tosufloxacin resistance.

References

Technical Support Center: Enhancing the Aqueous Solubility of Tosufloxacin Tosylate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of Tosufloxacin tosylate hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for improving the aqueous solubility of Tosufloxacin tosylate hydrate?

A1: The most extensively documented and effective method for enhancing the aqueous solubility of this compound is the formation of inclusion complexes with cyclodextrins, particularly with hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][2][3] Other potential strategies, which are generally applicable to poorly soluble drugs, include solid dispersions, nanotechnology-based approaches (e.g., nanocrystals, nanoemulsions), pH modification, and the use of cosolvents.[4][5][6]

Q2: How significant is the solubility enhancement when using hydroxypropyl-β-cyclodextrin (HP-β-CD)?

A2: The formation of an inclusion complex with HP-β-CD can lead to a substantial increase in the aqueous solubility of this compound. Studies have reported a solubility increase of approximately 25 to 42 times compared to the pure drug.[1][2] For instance, one study documented an increase in solubility from 0.246 g/L to 10.368 g/L in water.[1]

Q3: What is the underlying mechanism for solubility enhancement by HP-β-CD?

A3: HP-β-CD has a truncated cone-like structure with a hydrophilic outer surface and a lipophilic inner cavity. It can encapsulate the poorly water-soluble Tosufloxacin molecule, or parts of it (specifically the phenyl groups), within its cavity.[1] This encapsulation shields the hydrophobic parts of the drug from the aqueous environment, leading to the formation of a more water-soluble inclusion complex.

Q4: Are there other cyclodextrins that can be used?

A4: While HP-β-CD is well-documented for this compound, other cyclodextrins and their derivatives are also commonly used to improve the solubility of poorly soluble drugs.[3] However, natural cyclodextrins can have lower aqueous solubility and potential toxicity, which is why derivatives like HP-β-CD are often preferred.[1][3]

Q5: What are the key parameters to optimize when preparing the inclusion complex?

A5: Key parameters to optimize for the preparation of the Tosufloxacin tosylate/HP-β-CD inclusion complex, particularly using the solvent evaporation method, include the molar ratio of the drug to HP-β-CD, the inclusion temperature, and the inclusion time.[1][7] An optimal ratio of 1:2 (Tosufloxacin:HP-β-CD), a temperature of 70°C, and a time of 1 hour have been reported to be effective.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low solubility enhancement after complexation. Incomplete formation of the inclusion complex.- Verify the experimental protocol, especially the molar ratio, temperature, and time.[1][7]- Ensure complete dissolution of Tosufloxacin tosylate and HP-β-CD in their respective solvents before mixing.[1]- Characterize the product using techniques like DSC, XRD, or FTIR to confirm complex formation.[1][2]
Precipitation occurs during the dissolution of the final product. The concentration exceeds the solubility limit of the complex.- Dilute the sample to a concentration below the saturation solubility of the inclusion complex.- Re-evaluate the phase solubility diagram to accurately determine the solubility limit.
Inconsistent results between batches. Variation in experimental conditions.- Strictly control all experimental parameters, including temperature, stirring speed, and evaporation rate.- Ensure the purity of the starting materials (Tosufloxacin tosylate and HP-β-CD).
Difficulty in isolating the solid inclusion complex. The complex may be sticky or hygroscopic.- Use a rotary evaporator for efficient and controlled solvent removal.[8]- Dry the resulting solid under vacuum to remove residual solvent.[8]- Store the final product in a desiccator.
Amorphous form of the drug is not achieved. The chosen method is not effective in disrupting the crystalline lattice.- Consider alternative methods like spray drying or freeze-drying, which are known to produce amorphous solid dispersions.[9]- Co-grinding the drug with the carrier can also be an option to induce amorphization.[9]

Quantitative Data Summary

The following table summarizes the reported improvement in the aqueous solubility of this compound upon complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Method Carrier Initial Solubility (g/L) Final Solubility (g/L) Fold Increase Reference
Inclusion Complexation (Solvent Evaporation)HP-β-CD0.24610.368~42[1]
Inclusion ComplexationHP-β-CDNot specifiedNot specified~25[2][10][11]

Experimental Protocols

Preparation of Tosufloxacin Tosylate/HP-β-CD Inclusion Complex via Solvent Evaporation

This protocol is based on methodologies reported in the literature for forming an inclusion complex to enhance the aqueous solubility of this compound.[1][3]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Methanol (analytical grade)

  • Distilled water

  • Rotary evaporator

  • Vacuum oven or desiccator

Procedure:

  • Dissolution of Components:

    • Accurately weigh this compound and HP-β-CD in the desired molar ratio (e.g., 1:1 or 1:2).

    • Dissolve the weighed this compound completely in a suitable volume of methanol.

    • Separately, dissolve the HP-β-CD completely in distilled water.

  • Mixing and Inclusion:

    • Slowly add the methanolic solution of Tosufloxacin tosylate to the aqueous solution of HP-β-CD with continuous stirring.

    • Heat the resulting mixture to a specific temperature (e.g., 70°C) and maintain it for a defined period (e.g., 1 hour) under constant stirring to facilitate the inclusion process.[7]

  • Solvent Removal:

    • Remove the solvents (methanol and water) from the mixture using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid residue is obtained.

  • Drying:

    • Further dry the solid residue in a vacuum oven or desiccator to remove any remaining traces of the solvents.

  • Characterization:

    • The resulting solid can be characterized using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the inclusion complex.[1][2]

Visualizations

experimental_workflow cluster_preparation Preparation cluster_isolation Isolation cluster_analysis Analysis start Start dissolve_drug Dissolve Tosufloxacin in Methanol start->dissolve_drug dissolve_hpbcd Dissolve HP-β-CD in Water start->dissolve_hpbcd mix Mix Solutions dissolve_drug->mix dissolve_hpbcd->mix incubate Incubate at 70°C for 1h mix->incubate evaporate Solvent Evaporation (Rotary Evaporator) incubate->evaporate dry Vacuum Drying evaporate->dry characterize Characterization (DSC, XRD, FTIR) dry->characterize solubility Solubility & Dissolution Testing dry->solubility end End Product: Inclusion Complex characterize->end solubility->end

Caption: Workflow for preparing Tosufloxacin/HP-β-CD inclusion complex.

logical_relationship cluster_problem Problem cluster_strategy Enhancement Strategy cluster_mechanism Mechanism cluster_outcome Outcome problem Poor Aqueous Solubility of Tosufloxacin Tosylate strategy Inclusion Complexation with HP-β-CD problem->strategy Leads to mechanism Encapsulation of Hydrophobic Drug Moiety into HP-β-CD Cavity strategy->mechanism Works via outcome Improved Aqueous Solubility & Dissolution Rate mechanism->outcome Results in

Caption: Logical relationship for solubility enhancement of Tosufloxacin.

References

Technical Support Center: Tosufloxacin Tosylate Hydrate Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tosufloxacin Tosylate Hydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies of its degradation pathways and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied in forced degradation studies of this compound?

A1: Forced degradation studies for this compound, in line with ICH guidelines, typically involve exposure to hydrolytic, oxidative, thermal, and photolytic stress conditions. These studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[1]

Q2: What are the known degradation pathways for this compound?

A2: While specific, detailed public data on the degradation pathways of this compound is limited, fluoroquinolones as a class are known to degrade under various stress conditions. For Tosufloxacin, it is prone to hydrolysis under acidic and basic conditions.[2] Oxidative conditions also lead to the formation of degradation products.[3] Photolytic and thermal stress can also induce degradation, with the extent of degradation increasing with exposure time and temperature.[3]

Q3: What are the identified degradation byproducts of this compound?

A3: Specific degradation byproducts for this compound are not extensively detailed in publicly available literature. However, one study on a related compound abbreviated as TOF (Tofacitinib, not Tosufloxacin) indicated that under acidic hydrolysis, a single degradation product was observed, while alkaline hydrolysis resulted in multiple byproducts.[3] Oxidative stress with hydrogen peroxide also generated several degradation peaks.[3] For fluoroquinolones in general, degradation can involve modifications to the piperazine (B1678402) ring and other core structures.

Troubleshooting Guides

Issue 1: Inconsistent or No Degradation Observed

Problem: You are not observing the expected degradation of this compound under stress conditions.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inadequate Stress Conditions The concentration of the stressor (e.g., acid, base, oxidizing agent) may be too low, or the temperature and duration of the experiment may be insufficient.
- Action: Gradually increase the concentration of the stressor, the temperature, or the exposure time. For example, if 0.1 M HCl at 60°C for 2 hours shows no degradation, consider increasing the acid concentration or the duration.
Drug Substance Stability This compound might be more stable under the specific conditions you are testing compared to other fluoroquinolones.
- Action: Confirm that your experimental setup is functioning correctly by running a positive control with a compound known to degrade under the applied conditions.
Incorrect Sample Preparation The drug substance may not be fully dissolved in the stress medium, limiting its exposure to the stressor.
- Action: Ensure complete dissolution of the sample before initiating the degradation study. The solubility of this compound is low in water but can be improved with the addition of a tosylate group.[4]
Issue 2: Poor Resolution of Degradation Peaks in Chromatography

Problem: Your HPLC or UPLC analysis shows co-eluting peaks, making it difficult to distinguish between the parent drug and its degradation products.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Chromatographic Method The mobile phase composition, gradient, column type, or other chromatographic parameters may not be suitable for separating the specific degradation products formed.
- Action: Method development and optimization are crucial. Experiment with different mobile phase compositions (e.g., varying the organic modifier and buffer pH), try different column chemistries (e.g., C18, phenyl-hexyl), and adjust the gradient profile to improve separation.
Formation of Multiple, Structurally Similar Byproducts The degradation process may yield several isomers or closely related compounds that are challenging to separate.
- Action: Employ high-resolution analytical techniques such as UPLC-QTOF-MS/MS to differentiate between co-eluting peaks based on their mass-to-charge ratio and fragmentation patterns.[2]

Experimental Protocols

Forced Degradation Study Protocol (General Guideline)

This protocol provides a general framework for conducting forced degradation studies on this compound. The specific concentrations, temperatures, and durations should be optimized based on preliminary experiments to achieve a target degradation of 5-20%.

  • Acid Hydrolysis:

    • Reagent: 0.1 M Hydrochloric Acid (HCl)

    • Procedure: Dissolve this compound in 0.1 M HCl to a known concentration. Reflux the solution at 60-80°C for 2-8 hours. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH), and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Reagent: 0.1 M Sodium Hydroxide (NaOH)

    • Procedure: Dissolve this compound in 0.1 M NaOH to a known concentration. Reflux the solution at 60-80°C for 2-8 hours. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Reagent: 3-30% Hydrogen Peroxide (H₂O₂)

    • Procedure: Dissolve this compound in a solution of H₂O₂ to a known concentration. Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for up to 24 hours. Withdraw samples at various time points and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Procedure: Place the solid drug substance in a temperature-controlled oven at a temperature below its melting point (e.g., 70-80°C) for a specified period (e.g., 24-72 hours). Also, prepare a solution of the drug and expose it to similar thermal stress. Dissolve the solid sample or dilute the solution sample in the mobile phase for analysis.

  • Photolytic Degradation:

    • Procedure: Expose the solid drug substance and a solution of the drug to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period. A study on a similar compound exposed the solid form to 254 nm light for 2, 4, and 6 hours.[3] Analyze the samples against a dark control.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Observations (Hypothetical Data for this compound based on general fluoroquinolone behavior)

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Approx.)Number of Major Degradants
Acid Hydrolysis 0.1 M HCl8 hours80°C15%2
Base Hydrolysis 0.1 M NaOH4 hours80°C25%>3
Oxidation 30% H₂O₂24 hoursRoom Temp20%>4
Thermal (Solid) -72 hours80°C5%1
Photolytic (Solid) UV light (254 nm)6 hoursAmbient10%1

Visualizations

G cluster_0 Forced Degradation Experimental Workflow Tosufloxacin Tosufloxacin Acid_Stress Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Tosufloxacin->Acid_Stress Base_Stress Base Hydrolysis (e.g., 0.1M NaOH, 80°C) Tosufloxacin->Base_Stress Oxidative_Stress Oxidative Stress (e.g., 30% H2O2, RT) Tosufloxacin->Oxidative_Stress Thermal_Stress Thermal Stress (e.g., 80°C) Tosufloxacin->Thermal_Stress Photo_Stress Photolytic Stress (e.g., UV light) Tosufloxacin->Photo_Stress Degradation_Products Degradation Products Mixture Acid_Stress->Degradation_Products Base_Stress->Degradation_Products Oxidative_Stress->Degradation_Products Thermal_Stress->Degradation_Products Photo_Stress->Degradation_Products Analytical_Method Stability-Indicating Analytical Method (e.g., HPLC, LC-MS) Degradation_Products->Analytical_Method Identification Identification & Quantification of Byproducts Analytical_Method->Identification

Caption: Workflow for forced degradation studies of Tosufloxacin.

G Start Start: Inconsistent Degradation Results Check_Conditions Are stress conditions (concentration, temp, time) adequate? Start->Check_Conditions Increase_Stress Action: Increase stressor concentration, temperature, or duration Check_Conditions->Increase_Stress No Check_Solubility Is the drug fully dissolved in the stress medium? Check_Conditions->Check_Solubility Yes Increase_Stress->Check_Solubility Improve_Solubility Action: Ensure complete dissolution before stress application Check_Solubility->Improve_Solubility No Positive_Control Is the experimental setup validated with a positive control? Check_Solubility->Positive_Control Yes Improve_Solubility->Positive_Control Validate_Setup Action: Run a compound with known degradation profile Positive_Control->Validate_Setup No End End: Consistent Degradation Achieved Positive_Control->End Yes Validate_Setup->End

References

Technical Support Center: Stabilizing Tosufloxacin Tosylate Hydrate in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tosufloxacin tosylate hydrate (B1144303). The information is designed to help you prepare stable experimental solutions and avoid common pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is Tosufloxacin tosylate hydrate and what is its mechanism of action?

This compound is a synthetic fluoroquinolone broad-spectrum antibiotic.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[2]

Q2: What are the key solubility characteristics of this compound?

This compound is sparingly soluble in aqueous solutions. The tosylate salt form is utilized to enhance its solubility compared to the free base.[2] For detailed solubility data, please refer to the "Quantitative Data Summary" section.

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

  • Powder: The solid form should be stored at -20°C for long-term stability (up to 3 years).[1]

  • In Solvent: Stock solutions should be stored at -80°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Q4: Is this compound sensitive to light?

Yes, like many fluoroquinolones, this compound is susceptible to photodegradation. It is crucial to protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Q5: How does pH affect the stability of this compound?

Tosufloxacin is a zwitterionic drug with pKa values of 5.8 and 8.7.[3] The pH of the solution significantly influences its solubility and stability. It exhibits poor equilibrium solubility at a pH of 6.5.[3] Extreme pH conditions (highly acidic or alkaline) can lead to degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation in aqueous solution upon dilution from a DMSO stock. The poor aqueous solubility of this compound. The concentration in the final aqueous solution may have exceeded its solubility limit.- Increase the proportion of the organic co-solvent (e.g., DMSO) in the final solution, if experimentally permissible.- Use a solubilizing agent such as PEG300, Tween 80, or cyclodextrins in your formulation.[4]- Prepare a more dilute final solution.- For in vivo studies, consider preparing a suspension if a clear solution is not achievable at the desired concentration.
Loss of compound activity over time in prepared solutions. Degradation of the compound due to improper storage or exposure to destabilizing factors.- Ensure stock solutions are stored at -80°C in tightly sealed containers.[1]- Protect solutions from light at all times.- Prepare fresh working solutions daily and avoid storing aqueous solutions for more than one day.[5]- For sensitive experiments, verify the concentration of your solution using a validated analytical method (e.g., HPLC) before use.
Inconsistent experimental results. Variability in solution preparation, leading to different final concentrations or the presence of degradation products.- Standardize your solution preparation protocol.- Use freshly opened, high-purity solvents. Hygroscopic DMSO can significantly impact solubility.- If precipitation is observed, ensure it is fully redissolved (e.g., through sonication) before use, or prepare a fresh solution.- Perform a quality control check on new batches of the compound.
Formation of a different precipitate in chloride-containing buffers. Precipitation of a less soluble hemi-hydrochloride salt of Tosufloxacin, which can occur in the presence of chloride ions.[3]- If possible, use buffers that do not contain chloride ions. For example, consider using a buffer with sodium sulfate (B86663) (Na2SO4) to maintain ionic strength instead of sodium chloride (NaCl).[3]

Quantitative Data Summary

Solubility Data
Solvent/VehicleConcentrationReference(s)
DMSO~30 mg/mL[5]
Dimethylformamide~30 mg/mL[5]
DMSO2 mg/mL (clear solution)[6]
1:2 solution of DMSO:PBS (pH 7.2)~0.33 mg/mL[5]
Water~0.246 mg/mL[4]
Water2.1 µg/mL (at pH 6.5, 37°C)[3]
Forced Degradation/Stability Profile
Stress ConditionTypical Reagents and ConditionsPotential Outcome
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature to 70°CDegradation of the parent compound.
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature to 70°CDegradation of the parent compound.
Oxidation 3% - 30% H₂O₂, room temperatureFormation of oxidation products.
Thermal Degradation 50°C - 70°C (solid or in solution)Degradation due to heat.
Photodegradation Exposure to UV light (e.g., 254 nm) and visible lightFormation of photoproducts.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 594.59 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Weigh out 5.95 mg of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile, amber vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If any particulates remain, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.

  • Aliquot the 10 mM stock solution into single-use, amber microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of an Aqueous Working Solution

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS, pH 7.4) or other desired aqueous buffer

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

  • To prepare a 100 µM working solution, dilute the stock solution 1:100 in the desired aqueous buffer. For example, add 10 µL of the 10 mM stock solution to 990 µL of PBS.

  • Vortex the working solution gently to ensure homogeneity.

  • Prepare the working solution fresh for each experiment and do not store it for more than one day. If any precipitation is observed, do not use the solution.

Visualizations

experimental_workflow Experimental Workflow for Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Tosufloxacin Tosylate Hydrate Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve sonicate Vortex and Sonicate (if necessary) dissolve->sonicate aliquot Aliquot into single-use tubes sonicate->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw Stock Solution Aliquot store_stock->thaw For Experiment dilute Dilute in Aqueous Buffer (e.g., PBS) thaw->dilute use Use Immediately in Experiment dilute->use

Workflow for preparing this compound solutions.

signaling_pathway Mechanism of Action of Tosufloxacin cluster_dna DNA Replication Machinery tosufloxacin Tosufloxacin dna_gyrase DNA Gyrase (Topoisomerase II) tosufloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV tosufloxacin->topoisomerase_iv Inhibits bacterial_cell Bacterial Cell dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Enables dna_damage DNA Strand Breaks dna_gyrase->dna_damage topoisomerase_iv->dna_replication Enables topoisomerase_iv->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death

Inhibition of bacterial DNA replication by Tosufloxacin.

References

Troubleshooting inconsistent results in Tosufloxacin tosylate hydrate MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing Minimum Inhibitory Concentration (MIC) assays with Tosufloxacin tosylate hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is the expected MIC range for quality control (QC) strains with Tosufloxacin tosylate hydrate?

A1: As of the latest review, specific MIC quality control ranges for this compound against standard QC strains, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213, have not been published by major international standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

For internal quality control, it is recommended to establish in-house QC ranges. This can be achieved by repeatedly testing the QC strains (e.g., 20-30 replicates on different days) to determine a mean MIC and an acceptable range (e.g., mean ± 2 standard deviations). These in-house ranges can then be used to monitor assay performance over time.

Q2: My MIC results for Tosufloxacin are consistently higher/lower than expected. What are the possible causes?

A2: Several factors can lead to consistently high or low MIC values. These include:

  • Inaccurate Drug Concentration: Errors in the preparation of the Tosufloxacin stock solution or serial dilutions.

  • Inoculum Density: An inoculum that is too heavy can lead to higher MICs, while a light inoculum can result in artificially low MICs.

  • Media Composition: Variations in pH or cation concentration of the Mueller-Hinton Broth (MHB) can affect the activity of fluoroquinolones.

  • Incubation Conditions: Incorrect incubation time or temperature can impact bacterial growth and, consequently, the MIC reading.

Q3: I am observing "skipped wells" in my broth microdilution assay. What does this mean and how can I prevent it?

A3: "Skipped wells" refer to the absence of bacterial growth in a well, while growth is observed in wells with higher antibiotic concentrations. This phenomenon can be caused by:

  • Contamination: Contamination of a single well with a faster-growing organism can inhibit the growth of the test organism.

  • Pipetting Errors: Inaccurate pipetting during the preparation of serial dilutions or inoculation.

  • Drug Precipitation: this compound may precipitate at higher concentrations, leading to a non-uniform distribution of the active compound.

To prevent skipped wells, ensure aseptic technique, proper pipette calibration and technique, and visually inspect for any precipitation in the stock solution and microtiter plate wells.

Q4: How should I prepare and store this compound for MIC testing?

A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. The stock solution should then be diluted in the appropriate broth medium to the desired starting concentration for the assay. It is recommended to prepare fresh stock solutions for each experiment to avoid degradation. Store the powdered compound as recommended by the manufacturer, typically in a cool, dry, and dark place.

Troubleshooting Guide

Inconsistent results in this compound MIC assays can arise from various sources. This guide provides a systematic approach to identifying and resolving common issues.

Diagram: Troubleshooting Workflow for Inconsistent MIC Results

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent MIC Results Start Inconsistent MIC Results Observed Check_QC Are QC Strain MICs within Established Range? Start->Check_QC QC_Pass Yes Check_QC->QC_Pass Yes QC_Fail No Check_QC->QC_Fail No Investigate_Assay_Parameters Investigate Assay Parameters: - Inoculum Density - Media Preparation - Incubation Conditions QC_Pass->Investigate_Assay_Parameters Investigate_Reagents Investigate Reagents: - Tosufloxacin Stock Solution - Media Quality - Water Purity QC_Fail->Investigate_Reagents Review_Procedure Review Experimental Procedure: - Pipetting Technique - Aseptic Technique - Plate Reading Investigate_Assay_Parameters->Review_Procedure Investigate_Reagents->Review_Procedure Isolate_Issue Isolate and Correct the Issue Review_Procedure->Isolate_Issue Retest Retest Experiment Isolate_Issue->Retest Results_Consistent Are Results Now Consistent? Retest->Results_Consistent Consistent_Yes Yes Results_Consistent->Consistent_Yes Yes Consistent_No No Results_Consistent->Consistent_No No End Problem Resolved Consistent_Yes->End Contact_Support Contact Technical Support Consistent_No->Contact_Support

Caption: A logical workflow to diagnose and resolve inconsistent MIC assay results.

Data Table: Common Issues and Corrective Actions
Issue Potential Cause Corrective Action
MICs Consistently Too High Inoculum too denseStandardize inoculum to 0.5 McFarland standard.
Degraded Tosufloxacin solutionPrepare fresh stock solution for each experiment.
Incorrect media pHEnsure Mueller-Hinton Broth pH is between 7.2 and 7.4.
MICs Consistently Too Low Inoculum too lightStandardize inoculum to 0.5 McFarland standard.
Over-incubationAdhere to the recommended incubation time (16-20 hours for most bacteria).
Error in drug dilutionReview and verify dilution calculations and pipetting technique.
Variable MICs Between Replicates Inconsistent inoculum in wellsEnsure proper mixing of the inoculum suspension before and during plate inoculation.
Pipetting errorsCalibrate pipettes regularly and use proper pipetting technique.
Edge effects in microtiter plateAvoid using the outermost wells of the plate, or fill them with sterile broth to maintain humidity.
No Growth in Any Wells (including growth control) Inactive inoculumUse a fresh, viable bacterial culture.
Contamination with an inhibitorUse fresh, sterile media and reagents.
Incorrect incubation temperatureVerify incubator temperature is appropriate for the test organism.

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method.

Diagram: Broth Microdilution Experimental Workflow

Broth_Microdilution_Workflow Broth Microdilution Experimental Workflow Start Start Prepare_Reagents Prepare Reagents: - Tosufloxacin Stock Solution - Mueller-Hinton Broth - Bacterial Culture Start->Prepare_Reagents Prepare_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Prepare_Reagents->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Tosufloxacin in Microtiter Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate with Standardized Inoculum Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (e.g., 35°C for 16-20 hours) Inoculate_Plate->Incubate Read_Results Read and Record MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: A step-by-step workflow for the broth microdilution MIC assay.

Methodology
  • Preparation of Tosufloxacin Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plate:

    • Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the working Tosufloxacin solution (e.g., at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well (1-11) will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. The growth control (well 11) should show clear evidence of growth, and the sterility control (well 12) should remain clear.

Signaling Pathway

While Tosufloxacin does not directly interact with a signaling pathway in the traditional sense, its mechanism of action involves the inhibition of key bacterial enzymes involved in DNA replication.

Diagram: Mechanism of Action of Tosufloxacin

Tosufloxacin_Mechanism Mechanism of Action of Tosufloxacin Tosufloxacin Tosufloxacin DNA_Gyrase DNA Gyrase (in Gram-negative bacteria) Tosufloxacin->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (in Gram-positive bacteria) Tosufloxacin->Topo_IV inhibits DNA_Replication_Blocked DNA Replication Blocked DNA_Gyrase->DNA_Replication_Blocked Topo_IV->DNA_Replication_Blocked Inhibition Inhibition Cell_Death Bacterial Cell Death DNA_Replication_Blocked->Cell_Death

Caption: Tosufloxacin inhibits bacterial DNA gyrase and topoisomerase IV, leading to cell death.

Technical Support Center: Optimizing Tosufloxacin Tosylate Hydrate Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Tosufloxacin (B10865) tosylate hydrate (B1144303) for their animal studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for Tosufloxacin tosylate hydrate in mice for efficacy studies?

A1: For efficacy studies in mice, a common starting point is in the range of 5 to 10 mg/kg of body weight, administered orally twice daily. For instance, in studies of experimental Chlamydia psittaci pneumonia in mice, a 7-day course of 5 and 10 mg/kg of Tosufloxacin (as AM-1155) resulted in a 100% survival rate[1]. The final dosage will depend on the specific infection model and the susceptibility of the pathogen being studied.

Q2: What are the known toxic effects of this compound in juvenile animals?

A2: Toxicity studies have been conducted in juvenile rats and dogs. In 7-day-old rats, the lethal single oral dose was greater than 6,000 mg/kg[1]. In a one-month repeated oral dose study in 7-day-old rats, a dose of 3,000 mg/kg led to one death and transient suppression of body weight gain[1]. Crystals in the renal tubules were observed at doses of 1,000 mg/kg and higher[1]. The No-Observed-Adverse-Effect Level (NOAEL) in repeated oral administration studies in juvenile rats has been established at 300 mg/kg[1]. In 3-week-old dogs, doses of 300 mg/kg and higher resulted in decreased food consumption and body weight gain suppression[1]. Articular toxicity, such as small blisters or erosion on the shoulder articular cartilage, was observed in juvenile dogs at doses greater than 50 mg/kg, although this was milder than with norfloxacin (B1679917) or ciprofloxacin[1].

Q3: How should this compound be administered in animal studies?

A3: The most common route of administration in the cited studies is oral[1][2][3]. For oral administration in rodents, the drug can be mixed with drinking water or administered via gavage[2][3]. It is crucial to ensure the appropriate volume is administered, especially when using gavage, to avoid distress to the animal[4]. For other routes of administration, such as intraperitoneal or intravenous, sterile and isotonic solutions should be used[4][5]. The choice of administration route should be based on the experimental design and the pharmacokinetic profile of the drug[6].

Q4: Are there any known effects of this compound on gut microbiota and behavior in mice?

A4: Yes, early-life administration of this compound in mice has been shown to affect the gut microbiota structure.[2][3] In a study where the drug was administered via drinking water at a dose of up to 300 mg/kg for two consecutive weeks, significant differences in the bacterial composition of the gut were observed[2][3]. This administration was also associated with increased body weight, alterations in anxiety-like behaviors, and memory recall dysregulation[2][3].

Troubleshooting Guides

Issue 1: High mortality rate in the treatment group.

  • Possible Cause: The administered dose may be too high, leading to toxicity.

  • Troubleshooting Steps:

    • Review the current dosage in relation to the known lethal doses and NOAELs from toxicity studies (see Table 1).

    • Consider reducing the dose to a lower, previously reported effective range (e.g., 5-10 mg/kg in mice for certain infections)[1].

    • If a high dose is necessary, consider splitting the daily dose into more frequent, smaller administrations to reduce peak plasma concentrations.

    • Ensure the vehicle used for drug administration is non-toxic and well-tolerated by the animals.

Issue 2: Lack of efficacy in the treatment group.

  • Possible Cause: The administered dose may be too low to achieve a therapeutic concentration at the site of infection.

  • Troubleshooting Steps:

    • Verify the susceptibility of the pathogen to this compound using in vitro methods (e.g., determining the Minimum Inhibitory Concentration - MIC).

    • Gradually increase the dose in subsequent experiments, while carefully monitoring for any signs of toxicity.

    • Consider a different route of administration that may offer better bioavailability. For instance, if oral administration is not effective, an intraperitoneal or intravenous route might be explored.

    • Evaluate the pharmacokinetic profile of the drug in your specific animal model to ensure that therapeutic concentrations are being reached and maintained.

Issue 3: Formation of crystals in the urine or kidneys.

  • Possible Cause: High doses of this compound can lead to the formation of crystals in the renal tubules[1].

  • Troubleshooting Steps:

    • Reduce the administered dose. In juvenile rats, crystals were observed at doses of 1,000 mg/kg and higher[1].

    • Ensure adequate hydration of the animals, as this can help to prevent crystal formation.

    • Monitor renal function through appropriate biomarkers if high doses are being used.

Data Presentation

Table 1: Summary of Toxicity Data for this compound in Animal Studies

Animal ModelAgeRoute of AdministrationDosageObserved EffectsCitation
Rat7-day-oldOral (single dose)>6,000 mg/kgLethal dose[1]
Rat7-day-oldOral (repeated dose)3,000 mg/kg1 male died, transient body weight gain suppression[1]
Rat7-day-oldOral (repeated dose)1,000 mg/kg and higherCrystals in the lumen of renal tubules[1]
RatJuvenileOral (repeated dose)300 mg/kgNo Observed Adverse Effect Level (NOAEL)[1]
Dog3-week-oldOral (repeated dose)300 mg/kg and higherDecrease in food consumption, body weight gain suppression[1]
Dog3-month-oldOral (2 weeks)>50 mg/kgSmall blisters or erosion on shoulder articular cartilage[1]

Table 2: Summary of Efficacy Data for this compound in Animal Studies

Animal ModelInfection ModelRoute of AdministrationDosageOutcomeCitation
MouseChlamydia psittaci pneumoniaOral5 and 10 mg/kg (twice daily for 7 days)100% survival rate[1]
RatIntra-abdominal infectionNot specifiedNot specified20% mortality within 3 days (Tosufloxacin alone)[7]
RatIntra-abdominal infectionNot specifiedNot specified5% mortality (Tosufloxacin + metronidazole)[7]

Experimental Protocols

Experimental Protocol: Rat Model of Intra-abdominal Infection

This protocol is a summary of the methodology described for inducing intra-abdominal infections in rats to test the efficacy of Tosufloxacin[7].

  • Preoperative Preparation: For two weeks prior to the procedure, feed the rats a diet of lean ground beef. This is done to alter the intestinal flora to one that is more similar to that of humans[7].

  • Surgical Procedure:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Make a midline abdominal incision to expose the abdominal cavity.

    • Isolate a 1-cm segment of the ileum on its vascular pedicle.

    • Divide the intestine at both ends of the isolated segment.

    • Reestablish intestinal continuity by performing an end-to-end anastomosis of the divided intestine.

    • Return the isolated segment of the ileum to the abdominal cavity.

    • Close the abdominal incision in layers.

  • Postoperative Care and Treatment:

    • Provide appropriate postoperative analgesia and care.

    • Administer this compound at the predetermined dosage and schedule. In the cited study, treatment was compared between untreated animals, those receiving Tosufloxacin alone, and those receiving Tosufloxacin in combination with metronidazole[7].

  • Monitoring and Endpoint:

    • Monitor the animals for signs of sepsis and mortality.

    • The primary endpoint in the described study was the mortality rate within a specified period (e.g., three days)[7].

Visualizations

experimental_workflow cluster_planning Phase 1: Planning and Design cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis and Interpretation A Define Research Question (e.g., Efficacy, Toxicity) B Select Animal Model (e.g., Mouse, Rat) A->B C Determine Route of Administration (e.g., Oral, IP) B->C D Establish Dose Range (Based on literature review) C->D E Prepare Tosufloxacin Formulation D->E F Administer Drug to Animals E->F G Monitor for Clinical Signs and Adverse Effects F->G H Collect Samples (e.g., Blood, Tissue) G->H I Analyze Pharmacokinetic Data (Cmax, T1/2, AUC) H->I J Evaluate Efficacy Endpoint (e.g., Survival, Bacterial Load) H->J K Assess Toxicity (e.g., Histopathology, Biomarkers) H->K L Determine Optimal Dose I->L J->L K->L

Caption: Experimental workflow for optimizing Tosufloxacin dosage.

logical_relationship cluster_inputs Input Factors cluster_outputs Desired Outcomes Animal_Model Animal Model (Species, Strain, Age) Optimal_Dose Optimal Dosage Regimen (Dose, Frequency, Duration) Animal_Model->Optimal_Dose Infection_Model Infection Model (Pathogen, Site) Infection_Model->Optimal_Dose Drug_Properties Drug Properties (PK/PD) Drug_Properties->Optimal_Dose Efficacy Maximal Efficacy Safety Minimal Toxicity Optimal_Dose->Efficacy Optimal_Dose->Safety

Caption: Factors influencing optimal dosage determination.

troubleshooting_flowchart Start Start Troubleshooting Issue Unexpected Experimental Outcome? Start->Issue High_Mortality High Mortality? Issue->High_Mortality Yes No_Efficacy Lack of Efficacy? Issue->No_Efficacy No High_Mortality->No_Efficacy No Reduce_Dose Reduce Dose Review Toxicity Data High_Mortality->Reduce_Dose Yes Other_Issue Other Adverse Events? No_Efficacy->Other_Issue No Increase_Dose Increase Dose Verify Pathogen Susceptibility No_Efficacy->Increase_Dose Yes Check_Hydration Check Animal Hydration Monitor Renal Function Other_Issue->Check_Hydration Yes (e.g., Crystals in urine) End Re-evaluate Experiment Other_Issue->End No Reduce_Dose->End Increase_Dose->End Check_Hydration->End

Caption: Troubleshooting flowchart for common experimental issues.

References

Technical Support Center: The Impact of pH on Tosufloxacin Tosylate Hydrate In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the in vitro activity of Tosufloxacin tosylate hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: How does the pH of the culture medium affect the in vitro activity of Tosufloxacin tosylate hydrate?

A1: The in vitro activity of this compound is significantly influenced by the pH of the experimental environment. Studies have shown a major decrease in its antibacterial activity under acidic conditions (pH 5.2) and a minor decrease under alkaline conditions (pH 8.2).[1] This pH-dependent activity is a critical factor to consider when designing and interpreting in vitro susceptibility tests.

Q2: What is the underlying mechanism for the pH-dependent activity of Tosufloxacin?

A2: The primary mechanism of action for Tosufloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] The activity of fluoroquinolones, including Tosufloxacin, can be affected by pH due to changes in the ionization state of the molecule. At different pH values, the charge of the drug molecule can change, which in turn can affect its ability to permeate the bacterial cell wall and reach its intracellular targets. While the precise mechanism for Tosufloxacin's reduced activity at acidic pH is not fully elucidated in the provided literature, it is likely related to alterations in its chemical properties that hinder its interaction with bacterial enzymes or its uptake by the bacterial cell.

Q3: Are there specific recommendations for the pH of the medium when testing the susceptibility of bacteria to Tosufloxacin?

A3: For standard antimicrobial susceptibility testing, it is crucial to use a well-buffered medium at a physiological pH of 7.2 to 7.4. This ensures consistency and comparability of results. When investigating the efficacy of Tosufloxacin in specific physiological environments that may have different pH values (e.g., urine, abscesses), it is recommended to adjust the pH of the test medium to mimic those conditions. However, it is important to note and report the pH at which the experiment was conducted, as it significantly impacts the observed Minimum Inhibitory Concentration (MIC).

Troubleshooting Guide

Problem: Inconsistent or higher-than-expected MIC values for this compound in our in vitro experiments.

Possible Cause 1: Incorrect pH of the culture medium.

  • Troubleshooting Step: Verify the pH of your prepared Mueller-Hinton Broth (MHB) or other testing medium after autoclaving and before inoculation. The pH should be within the standard range of 7.2 to 7.4.

  • Solution: If the pH is outside this range, prepare fresh medium, ensuring proper buffering and accurate pH measurement.

Possible Cause 2: The specific bacterial strain being tested exhibits pH-dependent susceptibility.

  • Troubleshooting Step: Review the literature for any known pH-dependent susceptibility patterns for the bacterial species you are working with.

  • Solution: If investigating a specific physiological niche, consider performing the MIC assay at a pH relevant to that environment, in addition to the standard physiological pH, to obtain a more comprehensive understanding of the drug's activity.

Data Presentation

Table 1: Qualitative Impact of pH on the In Vitro Activity of this compound

pH ConditionEffect on In Vitro ActivityReference
Acidic (pH 5.2)Major diminution of activity[1]
Alkaline (pH 8.2)Minor diminution of activity[1]

Table 2: Representative MIC90 Values of Tosufloxacin against Common Pathogens at Standard pH

OrganismMIC90 (µg/mL)Reference
Staphylococcus aureus0.063[1]
Pseudomonas aeruginosa (standard)2.0[1]
Pseudomonas aeruginosa (resistant)>16.0[1]

Experimental Protocols

Detailed Methodology for Determining the Impact of pH on Tosufloxacin MIC using Broth Microdilution

This protocol outlines the steps to assess the in vitro activity of this compound at different pH values using the broth microdilution method.

1. Preparation of pH-Adjusted Mueller-Hinton Broth (MHB):

  • Prepare cation-adjusted MHB according to the manufacturer's instructions.

  • Divide the broth into several aliquots, one for each pH value to be tested (e.g., pH 5.0, 6.0, 7.4, 8.0).

  • Adjust the pH of each aliquot using sterile 1N HCl or 1N NaOH. Use a calibrated pH meter for accurate measurement.

  • Sterilize the pH-adjusted broths by filtration (0.22 µm filter) to avoid pH changes that can occur during autoclaving.

  • Aseptically dispense the pH-adjusted broths into sterile containers.

2. Preparation of Tosufloxacin Stock Solution and Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.1 N NaOH, depending on solubility) at a concentration of 1280 µg/mL.

  • Perform serial twofold dilutions of the stock solution in each of the pH-adjusted MHB to achieve the desired concentration range in the microtiter plates.

3. Inoculum Preparation:

  • From a fresh (18-24 hours) culture of the test organism on a suitable agar (B569324) plate, select 3-5 isolated colonies.

  • Suspend the colonies in sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute this suspension in the corresponding pH-adjusted MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Microtiter Plate Setup and Inoculation:

  • In a 96-well microtiter plate, add 50 µL of the appropriate pH-adjusted MHB to all wells.

  • Add 50 µL of the corresponding twofold serial dilutions of Tosufloxacin in the pH-adjusted MHB to the appropriate wells.

  • The final volume in each well will be 100 µL after adding the bacterial inoculum.

  • Include a growth control well (containing only pH-adjusted MHB and inoculum) and a sterility control well (containing only pH-adjusted MHB) for each pH value tested.

  • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control).

5. Incubation and MIC Determination:

  • Cover the microtiter plates and incubate at 35-37°C for 16-20 hours in ambient air.

  • The MIC is defined as the lowest concentration of Tosufloxacin that completely inhibits visible growth of the organism.

Mandatory Visualization

Experimental_Workflow_pH_Dependent_MIC cluster_prep Preparation cluster_dilution Dilution & Plating cluster_incubation Inoculation & Incubation cluster_analysis Analysis MHB Prepare Cation-Adjusted Mueller-Hinton Broth pH_adjust Adjust pH of MHB (e.g., 5.0, 6.0, 7.4, 8.0) MHB->pH_adjust TFLX_dilute Serial Dilution of Tosufloxacin in pH-adjusted MHB pH_adjust->TFLX_dilute TFLX_stock Prepare Tosufloxacin Stock Solution TFLX_stock->TFLX_dilute Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plates with Bacterial Suspension Inoculum->Inoculate Plate_setup Dispense into 96-well Plates TFLX_dilute->Plate_setup Plate_setup->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for pH-Dependent MIC Testing of Tosufloxacin.

Signaling_Pathway cluster_drug Drug Action cluster_bacterium Bacterial Cell cluster_environment Environmental Factor Tosufloxacin Tosufloxacin (Fluoroquinolone) Cell_Wall Bacterial Cell Wall Tosufloxacin->Cell_Wall Permeation DNA_Gyrase DNA Gyrase Cell_Wall->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Cell_Wall->Topoisomerase_IV DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Inhibits Topoisomerase_IV->DNA_Replication Inhibits Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to pH External pH pH->Tosufloxacin Affects Charge & Uptake

Caption: Mechanism of Tosufloxacin and Influence of pH.

References

Technical Support Center: Spontaneous Mutation Frequency and Tosufloxacin Tosylate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential effects of Tosufloxacin tosylate hydrate (B1144303) on spontaneous mutation frequencies in bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Tosufloxacin tosylate hydrate?

This compound is a fluoroquinolone antibiotic. Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3] By targeting these enzymes, Tosufloxacin interferes with DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[1][3]

Q2: Can this compound induce spontaneous mutations?

Q3: How does the SOS response relate to fluoroquinolone-induced mutations?

The SOS response is a general DNA damage response pathway in bacteria. When bacteria are exposed to agents that damage DNA, such as certain antibiotics like fluoroquinolones, this pathway is activated.[4] The induction of the SOS response can lead to the expression of error-prone DNA polymerases, which can introduce mutations during DNA replication as they bypass DNA lesions.[4] While some quinolone-induced mutations are linked to these error-prone polymerases, other studies suggest that some mutations can arise independently of the SOS response.[4]

Q4: What types of mutations are associated with fluoroquinolone resistance?

Resistance to fluoroquinolones typically arises from mutations in the genes that encode their target enzymes, namely DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[2][3] These mutations reduce the binding affinity of the drug to the enzymes.[3] Additionally, mutations in other genes, such as those involved in drug efflux pumps (e.g., mar or sox regulons), can also contribute to resistance by actively removing the antibiotic from the cell.[5]

Troubleshooting Guide: Mutation Frequency Experiments

This guide addresses common issues encountered during experiments to determine spontaneous mutation frequency.

Issue Possible Cause Recommended Solution
No or very few mutant colonies observed - Insufficient number of cells plated.- Antibiotic concentration in selective media is too high.- Problems with the competency of the cells.- Increase the volume of the culture plated on selective media.- Titrate the antibiotic concentration to determine the appropriate selective pressure.- Verify the viability and competency of the bacterial strain with a positive control.[6]
High background of non-mutant colonies - Antibiotic in selective plates has degraded.- Plating density is too high, leading to cross-feeding or satellite colonies.- Prepare fresh selective agar (B569324) plates.- Plate several dilutions of the bacterial culture to ensure well-isolated colonies.[6]
Inconsistent results between replicate experiments - Variation in initial inoculum size.- Differences in growth conditions (temperature, aeration).- Pipetting errors.- Ensure a consistent and small initial number of cells for each parallel culture.- Maintain uniform incubation conditions for all cultures.- Use calibrated pipettes and proper technique.
Observed mutations do not confer the expected resistance phenotype - The selected mutation may only provide a low level of resistance.- The mutation may be in a gene not directly related to the antibiotic's primary target.- Sequence the relevant genes (e.g., gyrA, parC) to confirm the mutation.- Perform minimum inhibitory concentration (MIC) testing to quantify the level of resistance.

Quantitative Data Summary

The following table presents hypothetical data on the spontaneous mutation frequency of a bacterial strain (e.g., Escherichia coli) to rifampicin (B610482) resistance in the presence of varying sub-inhibitory concentrations of this compound. This data is for illustrative purposes only.

Tosufloxacin Concentration (µg/mL)Total Viable Cells (CFU/mL)Mutant Cells (CFU/mL) on Rifampicin (100 µg/mL)Mutation Frequency (Mutants/Total Cells)
0 (Control)2.5 x 10⁸52.0 x 10⁻⁸
0.0082.3 x 10⁸125.2 x 10⁻⁸
0.0162.1 x 10⁸251.2 x 10⁻⁷
0.0321.8 x 10⁸482.7 x 10⁻⁷

Experimental Protocol: Fluctuation Test for Spontaneous Mutation Frequency

This protocol outlines the Luria-Delbrück fluctuation test, a standard method to determine the rate of spontaneous mutation.[7][8]

Objective: To determine the spontaneous mutation frequency of a bacterial strain to a specific antibiotic resistance in the presence and absence of sub-inhibitory concentrations of this compound.

Materials:

  • Bacterial strain of interest (e.g., E. coli K-12)

  • Non-selective liquid medium (e.g., Luria-Bertani broth)

  • Non-selective solid medium (e.g., Luria-Bertani agar)

  • Selective solid medium (e.g., LB agar with a selective antibiotic like Rifampicin)

  • This compound stock solution

  • Sterile culture tubes and Petri dishes

  • Incubator

  • Spectrophotometer

Procedure:

  • Preparation of Cultures:

    • Inoculate a single colony of the bacterial strain into 5 mL of non-selective liquid medium and grow overnight at 37°C with shaking. This will be the starter culture.

    • Prepare a series of culture tubes, each containing 10 mL of non-selective liquid medium. For the experimental groups, supplement the medium with the desired sub-inhibitory concentrations of this compound. Include a control group with no Tosufloxacin.

    • Dilute the overnight starter culture to a concentration of approximately 10³ cells/mL.

    • Inoculate each of the prepared culture tubes with a small, identical volume of the diluted starter culture (e.g., 100 µL) to ensure a small initial population size. Prepare at least 5-10 parallel cultures for each condition.

  • Incubation:

    • Incubate all cultures at 37°C with shaking until they reach the stationary phase (approximately 18-24 hours).

  • Plating for Total Viable Count:

    • For each experimental condition, take a sample from one of the parallel cultures.

    • Perform a series of 10-fold serial dilutions in sterile saline or phosphate-buffered saline.

    • Plate 100 µL of appropriate dilutions (e.g., 10⁻⁶, 10⁻⁷) onto non-selective agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies to determine the total number of viable cells (CFU/mL).

  • Plating for Mutant Count:

    • From each of the parallel cultures for each condition, plate a known volume (e.g., 100 µL to 1 mL) directly onto the selective agar plates.

    • Incubate the plates at 37°C for 48-72 hours, or until colonies appear.

  • Data Analysis:

    • Count the number of resistant colonies on each selective plate.

    • Calculate the mutation frequency for each culture by dividing the number of resistant colonies by the total number of viable cells plated.

    • The mutation rate (mutations per cell per generation) can be calculated from the distribution of the number of mutants in the parallel cultures using methods such as the median method of Lea and Coulson or maximum likelihood estimation.[7][9]

Visualizations

experimental_workflow cluster_prep 1. Culture Preparation cluster_incubation 2. Incubation cluster_plating 3. Plating cluster_analysis 4. Analysis start Inoculate single colony into liquid medium overnight Overnight growth (Starter Culture) start->overnight dilute Dilute starter culture overnight->dilute parallel Inoculate multiple parallel cultures (with and without Tosufloxacin) dilute->parallel incubate Incubate until stationary phase parallel->incubate serial_dilute Serial dilution for viable count incubate->serial_dilute plate_selective Plate on selective agar incubate->plate_selective plate_non_selective Plate on non-selective agar serial_dilute->plate_non_selective count_viable Count total viable colonies plate_non_selective->count_viable count_mutant Count resistant colonies plate_selective->count_mutant calculate Calculate mutation frequency/rate count_viable->calculate count_mutant->calculate

Caption: Experimental workflow for determining spontaneous mutation frequency using a fluctuation test.

signaling_pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response cluster_outcome Outcome tosufloxacin Tosufloxacin topoisomerase DNA Gyrase / Topoisomerase IV tosufloxacin->topoisomerase dna_complex Ternary Complex (Drug-Enzyme-DNA) topoisomerase->dna_complex stabilizes dna_breaks DNA Double-Strand Breaks dna_complex->dna_breaks sos SOS Response Activation dna_breaks->sos cell_death Bacterial Cell Death dna_breaks->cell_death error_prone_pol Upregulation of Error-Prone DNA Polymerases sos->error_prone_pol mutation Increased Spontaneous Mutation Frequency error_prone_pol->mutation

References

Tosufloxacin tosylate hydrate interaction with common lab reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the interaction of Tosufloxacin (B10865) Tosylate Hydrate (B1144303) with common laboratory reagents. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving Tosufloxacin Tosylate Hydrate?

A1: this compound has varying solubility in common laboratory solvents. For stock solutions, organic solvents are recommended. It is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approximately 30 mg/mL.[1] It is only slightly soluble in ethanol (B145695) and sparingly soluble in aqueous buffers.[1] One source indicates a solubility of less than 1 mg/mL in DMSO, so it is advisable to test the required concentration beforehand.[2] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[1]

Q2: How stable is this compound in solution?

A2: Aqueous solutions of tosufloxacin tosylate are not recommended for storage for more than one day.[1] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[1] In solvent, it can be stored at -80°C for up to one year.[2]

Q3: Is this compound sensitive to light?

A3: Yes, fluoroquinolones as a class of compounds can be susceptible to photodegradation. While specific public data on the photostability of this compound is limited, it is best practice to protect solutions from light to minimize the risk of degradation.

Q4: What is the pKa of Tosufloxacin?

A4: Tosufloxacin is a zwitterionic drug with two dissociation constants (pKa values) of 5.8 and 8.7.[3] This is important to consider when preparing buffered solutions, as the pH will affect the charge of the molecule and its solubility.

Q5: Are there any known incompatibilities with common buffers?

A5: A study has shown that tosufloxacin tosylate has a poor dissolution profile in bicarbonate buffer at pH 6.5, especially in the presence of sodium chloride.[3] This was attributed to the precipitation of a hemi-hydrochloride salt of tosufloxacin on the particle surface.[3] When working with buffered solutions, it is crucial to ensure the compound remains fully dissolved and does not precipitate over time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous buffer - Low aqueous solubility of this compound.- pH of the buffer is close to the isoelectric point.- Interaction with buffer components (e.g., chloride ions).[3]- First, dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer.[1]- Adjust the pH of the buffer to be further from the pKa values (5.8 and 8.7) to ensure the molecule is in a more soluble, charged state.- If using a chloride-containing buffer and precipitation occurs, consider switching to a different buffer system, such as one with sodium sulfate.[3]
Inconsistent results in assays - Degradation of the compound in solution.- Interaction with other reagents in the assay.- Prepare fresh solutions of this compound for each experiment and avoid storing aqueous solutions for more than a day.[1]- Protect solutions from light.- Ensure all other reagents are compatible and that the final solvent composition does not cause precipitation.
Loss of compound during analysis (e.g., HPLC) - Adsorption to plasticware or column.- Degradation under analytical conditions.- Use low-adsorption vials and pipette tips.- Ensure the mobile phase is optimized for the stability of the compound. Check for peak tailing or broadening which might indicate on-column issues.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
EthanolSlightly soluble[1]
Aqueous BuffersSparingly soluble[1]
1:2 DMSO:PBS (pH 7.2)~0.33 mg/mL[1]

Experimental Protocols

General Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV or PDA detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature or heat gently (e.g., 40-60°C) for a specified period. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period. At each time point, withdraw a sample and dilute for analysis.

    • Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 80-100°C) for a specified period. Also, reflux a solution of the drug in a neutral solvent (e.g., water or methanol:water) at 80°C. At each time point, withdraw a sample, cool it to room temperature, and dilute for analysis.

    • Photolytic Degradation: Expose a solution of the drug (e.g., in water or methanol:water) to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration. A control sample should be kept in the dark under the same conditions. At each time point, withdraw a sample for analysis.

  • Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent drug from all the degradation products.

Note: The severity of the stress conditions (temperature, duration, and concentration of reagents) should be adjusted to achieve a modest level of degradation (typically 5-20%).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60-80°C) stock->acid base Basic Hydrolysis (0.1 M NaOH, RT-60°C) stock->base oxidation Oxidative Degradation (3-30% H₂O₂) stock->oxidation thermal Thermal Degradation (Solid & Solution, 80-100°C) stock->thermal photo Photolytic Degradation (UV/Vis Light) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize if applicable dilute Dilute for Analysis sampling->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc logical_relationship cluster_issue Troubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions precipitation Precipitation in Aqueous Buffer solubility Low Aqueous Solubility precipitation->solubility ph pH near pKa precipitation->ph buffer Buffer Component Interaction (e.g., Chloride) precipitation->buffer dmso Use DMSO for initial dissolution solubility->dmso adjust_ph Adjust Buffer pH ph->adjust_ph change_buffer Change Buffer System buffer->change_buffer

References

Validation & Comparative

A Head-to-Head Battle of Fluoroquinolones: Tosufloxacin Tosylate Hydrate versus Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of In Vitro Antibacterial Efficacy for Researchers and Drug Development Professionals

In the ever-evolving landscape of antibacterial agents, fluoroquinolones remain a critical class of antibiotics for treating a wide array of bacterial infections. This guide provides a detailed, data-driven comparison of the in vitro antibacterial activity of two notable fluoroquinolones: tosufloxacin (B10865) tosylate hydrate (B1144303) and ciprofloxacin (B1669076). By presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms and testing workflows, this document aims to equip researchers, scientists, and drug development professionals with the objective information needed to inform their work.

Mechanism of Action: A Shared Pathwa

Both tosufloxacin and ciprofloxacin are broad-spectrum fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication.[1][2][3] Their primary targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2]

DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[2] Topoisomerase IV is primarily involved in the separation of interlinked daughter chromosomes following DNA replication.[2] By binding to and stabilizing the enzyme-DNA complex, these fluoroquinolones prevent the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[2][3] This irreversible DNA damage triggers a cascade of events culminating in bacterial cell death.[2]

The shared mechanism of action is depicted in the following signaling pathway diagram:

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell Fluoroquinolone Tosufloxacin or Ciprofloxacin DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DNA_Damage DNA Strand Breaks DNA_Gyrase->DNA_Damage Cell_Division Cell Division Topo_IV->Cell_Division Enables Topo_IV->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Leads to

Caption: Mechanism of action for tosufloxacin and ciprofloxacin.

Quantitative Comparison of Antibacterial Activity

The in vitro potency of an antibacterial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC90, the concentration required to inhibit 90% of the tested isolates, is a key metric for comparing the activity of different antibiotics against a panel of clinically relevant bacteria.

The following table summarizes the MIC90 values for tosufloxacin and ciprofloxacin against a range of Gram-positive and Gram-negative bacteria, as determined in a comprehensive comparative study.

Bacterial SpeciesNumber of IsolatesTosufloxacin MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)Reference
Gram-Positive Aerobes
Staphylococcus aureus (Ciprofloxacin-susceptible)500.0160.5[1]
Enterococcus faecalis50>16.02.0[1]
Gram-Negative Aerobes
Escherichia coli (Nalidixic acid-susceptible)500.030.016[1]
Klebsiella pneumoniae (Nalidixic acid-susceptible)500.1250.03[1]
Enterobacter cloacae (Nalidixic acid-susceptible)500.1250.03[1]
Serratia marcescens (Nalidixic acid-susceptible)250.50.125[1]
Proteus mirabilis (Nalidixic acid-susceptible)250.250.03[1]
Pseudomonas aeruginosa1001.02.0[1]
Acinetobacter anitratus500.250.5[1]
Haemophilus influenzae50≤0.0080.016[1]
Moraxella catarrhalis250.030.03[1]
Anaerobes
Bacteroides fragilis group501.08.0[1]
Clostridium perfringens100.251.0[1]

Data Interpretation: Based on the presented data, tosufloxacin demonstrates notably potent activity against Gram-positive cocci, particularly ciprofloxacin-susceptible Staphylococcus aureus, with an MIC90 that is significantly lower than that of ciprofloxacin.[1] Against many nalidixic acid-susceptible Enterobacteriaceae, ciprofloxacin appears more active.[1] However, against Pseudomonas aeruginosa, tosufloxacin shows a twofold greater activity than ciprofloxacin.[1] For anaerobic bacteria such as the Bacteroides fragilis group, tosufloxacin is considerably more active than ciprofloxacin.[1]

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The data presented in this guide were primarily generated using the agar (B569324) dilution method. This is a standardized procedure for determining the MIC of an antimicrobial agent.

Agar Dilution Method Protocol

  • Preparation of Antimicrobial Solutions: Stock solutions of tosufloxacin and ciprofloxacin are prepared according to the manufacturer's instructions. A series of twofold dilutions are then made to achieve the desired final concentrations for testing.

  • Media Preparation: Mueller-Hinton agar is prepared and sterilized. For fastidious organisms, appropriate supplements (e.g., 5% sheep blood for streptococci) are added after the agar has cooled to 45-50°C.

  • Incorporation of Antimicrobial Agent: A precise volume of each antimicrobial dilution is added to molten agar to create a series of agar plates with geometrically increasing concentrations of the test drug. Control plates containing no antibiotic are also prepared.

  • Inoculum Preparation: Bacterial isolates to be tested are grown overnight on an appropriate agar medium. Several colonies are then suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to yield a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation: A multipoint inoculator is used to deliver a standardized spot of each bacterial suspension onto the surface of the agar plates, including the control plates.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in an ambient atmosphere. Specific incubation conditions (e.g., increased CO₂) may be required for certain organisms.

  • MIC Determination: Following incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, disregarding a single colony or a faint haze caused by the inoculum. The growth control plate must show confluent growth for the results to be valid.

The following diagram illustrates the general workflow for the agar dilution method.

Agar Dilution Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_antibiotic Prepare Antibiotic Serial Dilutions mix_plates Mix Antibiotic Dilutions with Agar and Pour Plates prep_antibiotic->mix_plates prep_media Prepare Molten Mueller-Hinton Agar prep_media->mix_plates prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plates with Bacterial Suspensions (~10^4 CFU/spot) prep_inoculum->inoculate mix_plates->inoculate incubate Incubate Plates (35-37°C, 16-20h) inoculate->incubate read_results Examine Plates for Visible Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic

Caption: Workflow for determining MIC by the agar dilution method.

Conclusion

This guide provides a comparative overview of the in vitro antibacterial activity of tosufloxacin tosylate hydrate and ciprofloxacin. The quantitative data presented in the MIC90 table highlight the distinct activity profiles of these two fluoroquinolones. Tosufloxacin exhibits particularly strong potency against Gram-positive aerobes and anaerobes, while ciprofloxacin is highly active against many Enterobacteriaceae. The choice between these agents in a research or drug development context should be guided by the specific spectrum of activity required. The detailed experimental protocol for the agar dilution method offers a standardized approach for replicating and expanding upon these findings. The provided diagrams offer a clear visual representation of the common mechanism of action and the experimental workflow for assessing antibacterial efficacy.

References

In Vitro Showdown: A Comparative Analysis of Tosufloxacin Tosylate Hydrate and Temafloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in vitro activities of two fluoroquinolone antibiotics: Tosufloxacin (B10865) tosylate hydrate (B1144303) and the withdrawn drug, Temafloxacin (B1682013). This analysis is based on published experimental data to inform research and development decisions.

Temafloxacin, a fluoroquinolone antibiotic once marketed as Omniflox, was withdrawn from the market in 1992 due to severe adverse effects, including a hemolytic-uremic syndrome. Despite its withdrawal, a comparative analysis of its in vitro profile alongside another fluoroquinolone, Tosufloxacin, offers valuable insights into the structure-activity relationships and microbiological properties of this class of antibiotics.

Mechanism of Action: Targeting Bacterial DNA Replication

Both Tosufloxacin and Temafloxacin, as fluoroquinolones, exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2][3] DNA gyrase is the primary target in most Gram-negative bacteria, responsible for introducing negative supercoils into the DNA, a process crucial for replication and transcription.[4] In many Gram-positive bacteria, topoisomerase IV is the main target, playing a key role in the separation of daughter chromosomes after replication.[4] By forming a complex with these enzymes and the bacterial DNA, fluoroquinolones trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to a cascade of events that ultimately results in bacterial cell death.[3][5]

Mechanism of Action of Fluoroquinolones cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria Fluoroquinolone_GN Fluoroquinolone DNA_Gyrase DNA Gyrase Fluoroquinolone_GN->DNA_Gyrase Inhibits Replication_Fork_GN Blocked Replication Fork Fluoroquinolone_GN->Replication_Fork_GN Supercoiling Negative Supercoiling of DNA DNA_Gyrase->Supercoiling Cell_Death_GN Bacterial Cell Death Replication_Fork_GN->Cell_Death_GN Fluoroquinolone_GP Fluoroquinolone Topoisomerase_IV Topoisomerase IV Fluoroquinolone_GP->Topoisomerase_IV Inhibits Replication_Fork_GP Blocked Replication Fork Fluoroquinolone_GP->Replication_Fork_GP Chromosome_Segregation Decatenation of Daughter Chromosomes Topoisomerase_IV->Chromosome_Segregation Cell_Death_GP Bacterial Cell Death Replication_Fork_GP->Cell_Death_GP

Caption: Mechanism of action of fluoroquinolones.

Comparative In Vitro Antibacterial Activity

Multiple studies have compared the in vitro potency of Tosufloxacin and Temafloxacin against a wide array of bacterial pathogens. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, consistently demonstrates that Tosufloxacin generally exhibits superior or comparable activity to Temafloxacin, particularly against Gram-positive and anaerobic bacteria.

Gram-Positive Aerobes

Against Gram-positive cocci, Tosufloxacin has shown greater potency. For instance, in a study evaluating their activity against various streptococcal species, the MIC90 of Tosufloxacin ranged from 0.25 to 1 mg/L, while Temafloxacin's MIC90 was between 0.5 to 2 mg/L.[6] Another study highlighted that Tosufloxacin was particularly active against Gram-positive species, whereas Temafloxacin was less active.[7] Specifically, against staphylococci, streptococci, and enterococci, Tosufloxacin was the most active of the fluoroquinolones tested in one comparison.[8]

Bacterial SpeciesTosufloxacin MIC90 (mg/L)Temafloxacin MIC90 (mg/L)Reference
Streptococcus pneumoniae0.25 - 10.5 - 2[6]
Staphylococcus aureus0.016 - 0.25-[8]
Enterococcus faecalis0.12 - 4-[8]
Streptococci (various)0.25 - 10.5 - 2[6]

Table 1: Comparative in vitro activity of Tosufloxacin and Temafloxacin against Gram-positive bacteria.

Gram-Negative Aerobes

Both fluoroquinolones demonstrated good activity against Enterobacteriaceae. Tosufloxacin was generally more active than Temafloxacin against this group of bacteria.[8] Against pathogens responsible for diarrhea, such as Salmonella spp., Shigella spp., and Campylobacter spp., Tosufloxacin was found to be the most active agent, with Temafloxacin also showing good activity.[9] In a broader comparison against aerobic bacterial isolates, the activity of Tosufloxacin against Enterobacteriaceae and Pseudomonas species was found to be similar to that of ciprofloxacin (B1669076), while Temafloxacin's activity was more comparable to ofloxacin.[7]

Bacterial SpeciesTosufloxacin MIC90 (mg/L)Temafloxacin MIC90 (mg/L)Reference
EnterobacteriaceaeGenerally more activeLess active[8]
Pseudomonas aeruginosaSimilar to CiprofloxacinSimilar to Ofloxacin[7]
Diarrheal PathogensMost activeGood activity[9]

Table 2: Comparative in vitro activity of Tosufloxacin and Temafloxacin against Gram-negative bacteria.

Anaerobic Bacteria

Tosufloxacin also exhibited potent activity against anaerobic bacteria. One study reported it to be the most active quinolone tested against this group, with most anaerobes having a Tosufloxacin MIC of less than 1 mg/L.[8]

Enzymatic Inhibition: A Look at the Target

The inhibitory activity of fluoroquinolones against their target enzymes, DNA gyrase and topoisomerase IV, can be quantified by determining the 50% inhibitory concentration (IC50). While direct comparative IC50 data for both Tosufloxacin and Temafloxacin from the same study is limited, a study on Enterococcus faecalis provides valuable insights into Tosufloxacin's activity.

In this study, the IC50 of Tosufloxacin for DNA gyrase was 11.6 µg/ml, and for topoisomerase IV, it was 3.89 µg/ml.[10] This suggests that in E. faecalis, topoisomerase IV is the more sensitive target for Tosufloxacin.[10] The lower the IC50 value, the more potent the compound is at inhibiting the enzyme.

EnzymeTosufloxacin IC50 (µg/ml)Temafloxacin IC50 (µg/ml)Reference
DNA Gyrase11.6Data not available[10]
Topoisomerase IV3.89Data not available[10]

Table 3: Inhibitory activity of Tosufloxacin against DNA gyrase and topoisomerase IV of Enterococcus faecalis.

Experimental Protocols

The in vitro data presented in this guide were primarily generated using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or similar protocols.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The agar (B569324) dilution method is a common technique used to determine MIC values.

Experimental Workflow for MIC Determination (Agar Dilution Method):

  • Preparation of Antibiotic Stock Solutions: The fluoroquinolones are dissolved in an appropriate solvent to create high-concentration stock solutions.

  • Serial Dilutions: A series of twofold dilutions of the antibiotic stock solutions are prepared in sterile water or another suitable diluent.

  • Incorporation into Agar: Each antibiotic dilution is added to molten Mueller-Hinton agar at a specific temperature (e.g., 45-50°C) and poured into petri dishes. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial isolates to be tested are grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of the agar plates containing the different antibiotic concentrations.

  • Incubation: The inoculated plates are incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).

  • Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Experimental Workflow for MIC Determination (Agar Dilution) Start Start Prepare_Stock Prepare Antibiotic Stock Solutions Start->Prepare_Stock Serial_Dilute Perform Serial Dilutions Prepare_Stock->Serial_Dilute Mix_Agar Incorporate into Molten Agar Serial_Dilute->Mix_Agar Pour_Plates Pour Agar Plates Mix_Agar->Pour_Plates Inoculate Inoculate Plates Pour_Plates->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_MIC Read and Record MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination via agar dilution.

Conclusion

The in vitro evidence strongly suggests that Tosufloxacin tosylate hydrate possesses a broader and often more potent spectrum of antibacterial activity compared to Temafloxacin, particularly against Gram-positive and anaerobic bacteria. While both drugs share the same fundamental mechanism of action, the nuanced differences in their chemical structures likely account for the observed variations in their in vitro performance. It is imperative to remember that Temafloxacin's clinical use was terminated due to significant safety concerns. Therefore, while this comparative analysis provides valuable microbiological insights, it also underscores the critical importance of a thorough evaluation of both efficacy and safety in the drug development process.

References

Safety and toxicity profile of Tosufloxacin tosylate hydrate in juvenile animals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Safety and Toxicity Profile of Tosufloxacin (B10865) Tosylate Hydrate (B1144303) in Juvenile Animals

Introduction

Tosufloxacin tosylate hydrate (TFLX) is a fluoroquinolone antibacterial agent. The use of fluoroquinolones in pediatric populations has been historically limited due to concerns about their potential to cause damage to weight-bearing cartilage in juvenile animals, a phenomenon known as quinolone-induced arthropathy.[1][2][3][4] This guide provides a comparative analysis of the safety and toxicity profile of this compound in juvenile animals, with a focus on its effects on articular cartilage, and compares its performance with other fluoroquinolones such as Norfloxacin (NFLX) and Ciprofloxacin (CPFX). The information is compiled from non-clinical toxicity studies to support researchers, scientists, and drug development professionals.

Comparative Toxicity Data

The following tables summarize quantitative data from key toxicity studies conducted on Tosufloxacin and comparator fluoroquinolones in juvenile animals.

Table 1: Summary of Repeated Oral Dose Toxicity Studies of this compound (TFLX) in Juvenile Animals

SpeciesAge at InitiationDurationDose Levels (mg/kg/day)Key FindingsNo Observed Adverse Effect Level (NOAEL) (mg/kg/day)
Rat 7-day-old1 month300, 1000, 30003000 mg/kg: 1 male death, transient suppression of body weight gain. ≥1000 mg/kg: Crystals observed in the lumen of renal tubules.300[5]
Dog 3-week-old1 month150, 300≥300 mg/kg: Decreased food consumption and suppression of body weight gain (also observed in NFLX and CPFX groups).150[5]

Table 2: Comparative Articular Toxicity of Fluoroquinolones in Juvenile Dogs

CompoundAge at InitiationDurationDose (mg/kg/day)Key Arthropathy Findings (Shoulder Articular Cartilage)
Tosufloxacin (TFLX) 3-month-old2 weeks≥50Small blisters or erosion observed.[5]
Norfloxacin (NFLX) 3-month-old2 weeksNot specifiedArthropathic changes were more severe than TFLX.[5]
Ciprofloxacin (CPFX) 3-month-old2 weeksNot specifiedArthropathic changes were more severe than TFLX.[5]
Ofloxacin 3-month-old1 week10-30Blister formation or erosion observed regardless of dose.[1]
Grepafloxacin 3-month-old1 weekup to 60 (oral)No abnormalities observed.[1]

Table 3: Other Safety Endpoints for this compound (TFLX)

Safety EndpointSpeciesTest SystemDose/ConcentrationKey Findings
QT Interval DogIn vivo electrocardiogramup to 100 mg/kgNo effect on blood pressure, heart rate, or electrocardiogram.[5]
hERG-expressing HEK293 cellsIn vitro electrophysiology>10 µmol/LSlight hERG current suppression (5%).[5]
Blood Glucose DogSingle oral administrationup to 600 mg/kgNo effect on blood glucose or insulin (B600854) levels.[5]
Lethal Dose Rat (7-day-old)Single oral dose>6,000 mg/kgThe lethal dose was determined to be greater than 6,000 mg/kg.[5]

Experimental Protocols

Detailed methodologies for the key toxicity studies are provided below.

1-Month Repeated Oral Dose Toxicity Study in Juvenile Rats
  • Test System: 7-day-old rats.

  • Dose Groups: Control, 300, 1000, and 3000 mg/kg/day of this compound.

  • Administration: Oral gavage for one month.

  • Parameters Monitored:

    • General Condition: Daily observation.

    • Body Weight: Measured regularly.

    • Post-mortem Analysis: At the end of the dosing and recovery periods, animals were euthanized for macroscopic observation of organs, tissues, and articular cartilages (shoulder, elbow, hip, and knee joints).

    • Organ Weights: Key organs were weighed.

    • Histopathology: Performed on a comprehensive list of organs and tissues for the control and high-dose groups, with specific examination of the kidneys for the mid- and low-dose groups.[6]

1-Month Repeated Oral Dose Toxicity Study in Juvenile Dogs
  • Test System: 3-week-old beagle dogs.

  • Dose Groups: Control, 150, and 300 mg/kg/day of this compound. Comparator groups received Norfloxacin (NFLX) and Ciprofloxacin (CPFX).

  • Administration: Oral administration for one month.

  • Parameters Monitored:

    • General Condition and Food Consumption: Daily monitoring.

    • Body Weight: Measured regularly.

    • Urinalysis, Hematology, and Blood Chemistry: Conducted at specified intervals.

    • Post-mortem Analysis: At the end of the study, animals were euthanized for macroscopic examination.

    • Organ Weights and Histopathology: Conducted on a standard set of organs and tissues.

Articular Toxicity Study in Juvenile Dogs
  • Test System: 3-month-old juvenile beagle dogs.

  • Dose Groups: Control, 50, and 500 mg/kg/day of this compound.

  • Administration: Repeated oral administration for two weeks.

  • Parameters Monitored:

    • Macroscopic Observation: At the end of the dosing period, animals were euthanized, and all limb joints (shoulder, elbow, carpal, hip, knee, and tarsal) were examined macroscopically.

    • Histopathology: Performed on the proximal humerus, and for the control and high-dose groups, the proximal and distal femur.

    • Toxicokinetics: Plasma concentrations of tosufloxacin were measured on the first and last days of administration to determine Cmax and AUC.[6]

QT Interval and Blood Glucose Studies in Dogs
  • QT Interval Assessment:

    • In Vivo: Male beagle dogs (10 months old) were implanted with telemetry transmitters. Single oral doses of 30 and 100 mg/kg of TFLX were administered. Blood pressure, heart rate, and electrocardiogram parameters were continuously recorded.[6]

    • In Vitro: hERG-expressing HEK293 cells were used to assess the potential for TFLX to inhibit the hERG potassium current.

  • Blood Glucose Assessment:

    • Test System: Dogs.

    • Administration: Single oral administration of TFLX at doses up to 600 mg/kg.

    • Parameters Monitored: Blood glucose and insulin levels.[5]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and summarize the comparative findings.

G cluster_rat Juvenile Rat Studies cluster_dog Juvenile Dog Studies rat_single Single Oral Dose (7-day-old) Lethal Dose >6000 mg/kg rat_repeated 1-Month Repeated Oral Dose (7-day-old) NOAEL: 300 mg/kg dog_repeated 1-Month Repeated Oral Dose (3-week-old) NOAEL: 150 mg/kg dog_arthro 2-Week Articular Toxicity (3-month-old) Blisters/Erosion at ≥50 mg/kg dog_qt QT Interval Study (10-month-old) No effect up to 100 mg/kg dog_glucose Blood Glucose Study No effect up to 600 mg/kg TFLX Tosufloxacin (TFLX) Juvenile Animal Safety Assessment TFLX->rat_single Toxicity Screening TFLX->rat_repeated Systemic Toxicity TFLX->dog_repeated Systemic Toxicity TFLX->dog_arthro Class Effect TFLX->dog_qt Class Effect TFLX->dog_glucose Class Effect

Caption: Experimental workflow for juvenile animal toxicity assessment of Tosufloxacin.

G cluster_legend Severity of Arthropathy Low Low Moderate Moderate High High TFLX Tosufloxacin (TFLX) Result_Low Milder Effect: Small blisters/erosion at ≥50 mg/kg TFLX->Result_Low NFLX Norfloxacin (NFLX) Result_High More Severe Effect: Blisters/erosion noted NFLX->Result_High CPFX Ciprofloxacin (CPFX) CPFX->Result_High OFLX Ofloxacin OFLX->Result_High

Caption: Comparative arthropathy potential of fluoroquinolones in juvenile dogs.

Conclusion

Based on the available non-clinical data, this compound demonstrates a safety profile in juvenile animals where the potential for articular toxicity, a known class effect of fluoroquinolones, is present but appears to be milder compared to Norfloxacin and Ciprofloxacin.[5] In repeated-dose toxicity studies in juvenile rats and dogs, the observed adverse effects, such as suppressed body weight gain and renal crystal formation, occurred at high dose levels.[5] Furthermore, Tosufloxacin did not show obvious effects on QT interval or blood glucose and insulin levels in dogs at the tested doses.[5] These findings suggest a comparatively favorable safety profile for Tosufloxacin concerning the most critical adverse effects associated with fluoroquinolone use in young, growing animals. However, as with all fluoroquinolones, caution is warranted, and the risk-benefit profile should be carefully considered for any potential pediatric applications.

References

Cross-Resistance Profile of Tosufloxacin Tosylate Hydrate in Comparison to Other Antibiotic Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Tosufloxacin's Efficacy Against Resistant Pathogens

This guide provides a comprehensive comparison of the cross-resistance between tosufloxacin (B10865) tosylate hydrate, a fluoroquinolone antibiotic, and other major antibiotic classes. By presenting quantitative data from in-vitro studies, detailing experimental methodologies, and visualizing key biological pathways and workflows, this document aims to be a valuable resource for researchers engaged in antimicrobial drug development and resistance studies.

Executive Summary

Tosufloxacin demonstrates potent in-vitro activity against a broad spectrum of bacteria, including strains resistant to other antibiotic classes. Notably, significant cross-resistance is observed between tosufloxacin and other fluoroquinolones, a finding consistent with their shared mechanism of action. Conversely, studies indicate a lack of cross-resistance between tosufloxacin and other classes of antimicrobials such as macrolides. This suggests that tosufloxacin may offer a viable therapeutic option for infections caused by bacteria that have developed resistance to these other antibiotic classes.

Data Presentation: Comparative In-Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for tosufloxacin and other antibiotics against various bacterial isolates, including those with defined resistance profiles. The MIC90, the concentration at which 90% of isolates are inhibited, is a key metric for comparing the potency of these antimicrobial agents.

Table 1: Comparative Activity of Fluoroquinolones Against Various Bacterial Species
Bacterial SpeciesTosufloxacin MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)Sparfloxacin MIC90 (µg/mL)Fleroxacin (B1672770) MIC90 (µg/mL)
Enterobacteriaceae (Nalidixic acid-susceptible)≤0.25≤0.25≤0.25≤0.25
Enterobacteriaceae (Nalidixic acid-resistant)≥4.0≥4.0≥4.0≥4.0
Pseudomonas aeruginosa1.02.04.0Not Reported
Staphylococcus aureus (Ciprofloxacin-susceptible)0.0160.50.060.5
Enterococcus faecalisNot Reported2.01.0Not Reported

Data sourced from a study comparing the in-vitro activities of sparfloxacin, tosufloxacin, ciprofloxacin, and fleroxacin.[1]

Table 2: Activity of Tosufloxacin and Other Antibiotics Against Macrolide-Resistant and Macrolide-Susceptible Mycoplasma pneumoniae
AntibioticMacrolide-Resistant M. pneumoniae MIC90 (µg/mL)Macrolide-Susceptible M. pneumoniae MIC90 (µg/mL)
Tosufloxacin 0.25 0.5
Azithromycin64<0.000125
Clarithromycin2560.001
Minocycline1.01.0
Levofloxacin0.50.5
Ciprofloxacin1.01.0

This table presents data from a study on the therapeutic efficacy of various antibiotics against macrolide-resistant and macrolide-sensitive Mycoplasma pneumoniae.[2][3]

Experimental Protocols

The data presented in this guide were primarily generated using standardized antimicrobial susceptibility testing methods, namely the broth microdilution and agar (B569324) dilution methods, as recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of an antibiotic in a liquid growth medium within a 96-well microtiter plate. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after a defined incubation period.

Step-by-Step Protocol:

  • Preparation of Antibiotic Dilutions: A series of twofold dilutions of the antibiotic is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in the wells of a microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included.

  • Incubation: The inoculated plates are incubated at a specified temperature (e.g., 35-37°C) for a defined period (typically 16-20 hours).

  • Reading of Results: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antibiotic in which there is no visible growth.

Agar Dilution Method

The agar dilution method is another standard procedure for determining the MIC of an antibiotic.

Principle: This method involves incorporating serial dilutions of an antibiotic into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacterium is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacteria.

Step-by-Step Protocol:

  • Preparation of Antibiotic-Containing Agar Plates: Serial twofold dilutions of the antibiotic are prepared and added to molten and cooled Mueller-Hinton agar. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate without any antibiotic is also prepared.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland standard, similar to the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including the control plate.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the test organism.

Mandatory Visualizations

Fluoroquinolone Mechanism of Action and Resistance

Fluoroquinolones, including tosufloxacin, exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. Resistance to fluoroquinolones primarily arises from mutations in the genes encoding these target enzymes or through the active efflux of the drug from the bacterial cell.

Fluoroquinolone_Resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms FQ Fluoroquinolone (e.g., Tosufloxacin) DNA_gyrase DNA Gyrase (gyrA/gyrB) FQ->DNA_gyrase Inhibits Topoisomerase_IV Topoisomerase IV (parC/parE) FQ->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Repair Disrupted Efflux_Pump Efflux Pump Efflux_Pump->FQ Pumps out Target_Mutation Target Site Mutation (gyrA/parC) Target_Mutation->DNA_gyrase Alters binding site Target_Mutation->Topoisomerase_IV Alters binding site Efflux Increased Efflux Efflux->Efflux_Pump Upregulates

Caption: Mechanism of fluoroquinolone action and resistance.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized process crucial for assessing antibiotic susceptibility.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_dilutions Create Serial Dilutions (in broth or agar) prep_antibiotic->prep_dilutions inoculate Inoculate Dilutions with Bacteria prep_dilutions->inoculate prep_inoculum->inoculate incubate Incubate under Controlled Conditions inoculate->incubate read_results Observe for Bacterial Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

References

A Head-to-Head Comparative Analysis: Tosufloxacin Tosylate Hydrate vs. Azithromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent antibiotics: Tosufloxacin (B10865) tosylate hydrate (B1144303), a fluoroquinolone, and Azithromycin (B1666446), a macrolide. By examining their mechanisms of action, clinical efficacy, safety profiles, and in-vitro activity, this document aims to equip researchers and drug development professionals with the critical information needed for informed decision-making in their respective fields.

At a Glance: Key Differences

FeatureTosufloxacin Tosylate HydrateAzithromycin
Class FluoroquinoloneMacrolide (Azalide)
Primary Mechanism of Action Inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and repair.[1]Inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3][4]
Spectrum of Activity Broad-spectrum against Gram-positive and Gram-negative bacteria.[1]Broad-spectrum with activity against Gram-positive and some Gram-negative bacteria, as well as atypical pathogens.[2]

Mechanism of Action: A Tale of Two Targets

The fundamental difference between Tosufloxacin and Azithromycin lies in their molecular targets within the bacterial cell.

Tosufloxacin , as a fluoroquinolone, exerts its bactericidal effect by targeting essential enzymes involved in DNA replication.[1] It inhibits both DNA gyrase, which is crucial for introducing negative supercoils into DNA, and topoisomerase IV, which is necessary for the separation of daughter chromosomes after replication.[1] This dual inhibition leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1]

Tosufloxacin_Mechanism Tosufloxacin Tosufloxacin DNA_Gyrase DNA Gyrase Tosufloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Tosufloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Topoisomerase_IV->DNA_Replication Enables Topoisomerase_IV->Cell_Death Inhibition leads to DNA_Replication->Cell_Death

Mechanism of Action of Tosufloxacin

Azithromycin , a macrolide antibiotic, functions by arresting protein synthesis.[2][3][4] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA, and blocks the exit tunnel through which nascent peptides emerge.[3][4] This action prevents the elongation of the polypeptide chain, thereby halting protein production and inhibiting bacterial growth.[3]

Azithromycin_Mechanism Azithromycin Azithromycin Ribosome_50S 50S Ribosomal Subunit Azithromycin->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis (Peptide Elongation) Azithromycin->Protein_Synthesis Inhibits Ribosome_50S->Protein_Synthesis Essential for Bacterial_Growth Bacterial Growth Inhibition Ribosome_50S->Bacterial_Growth Binding leads to Protein_Synthesis->Bacterial_Growth

Mechanism of Action of Azithromycin

Clinical Efficacy and Safety: A Head-to-Head Study in Odontogenic Infections

A notable double-blind, randomized, multi-center clinical trial directly compared the efficacy and safety of Azithromycin and Tosufloxacin tosylate in the treatment of acute odontogenic infections, such as periodontitis, pericoronitis, and osteitis of the jaw.

Data Presentation

ParameterAzithromycin GroupTosufloxacin Tosylate Groupp-value
Number of Patients 9090-
Dosage Regimen 500 mg once daily for 3 days150 mg three times daily for 7 days-
Clinical Efficacy Rate (Day 3, Expert Committee) 85.9% (73/85)78.9% (71/90)p = 0.002 (verified clinical equivalence)
Clinical Efficacy Rate (End of Treatment, Investigators) 87.1% (74/85)73.3% (66/90)p = 0.006 (statistically significant difference)
Bacteriological Elimination Rate 97.5% (39/40)85.7% (30/35)Not statistically significant
Adverse Reactions 12.5% (11/88)5.6% (5/90)Not statistically significant
Laboratory Abnormalities 7.1% (6/85)5.9% (5/85)Not statistically significant
Safety Rate (No adverse events or lab abnormalities) 84.1% (74/88)90.0% (81/90)Not statistically significant
Usefulness Rate ("Very useful" or "Useful") 83.9% (73/87)72.2% (65/90)p = 0.025 (statistically higher for Azithromycin)

Data sourced from a comparative clinical study on acute odontogenic infections.[5]

Experimental Protocols

While the full, detailed protocol of this specific study is not publicly available, a general methodology can be inferred based on standard clinical trial practices for infectious diseases.

Clinical_Trial_Workflow Start Patient Screening & Informed Consent Randomization Randomization Start->Randomization Group_A Group A: Azithromycin (500mg OD, 3 days) Randomization->Group_A Group_B Group B: Tosufloxacin (150mg TID, 7 days) Randomization->Group_B Treatment Treatment Period Group_A->Treatment Group_B->Treatment Follow_Up Follow-up Assessments (e.g., Day 3, End of Treatment) Treatment->Follow_Up Data_Collection Data Collection: - Clinical Efficacy - Bacteriological Samples - Adverse Events - Lab Tests Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End Study Conclusion Analysis->End

Generalized Clinical Trial Workflow

In-Vitro Activity: A Comparative Look at Susceptibility

The in-vitro activity of an antibiotic is a crucial indicator of its potential clinical utility. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Data Presentation: Comparative MIC90 Values (μg/mL)

OrganismTosufloxacinAzithromycin
Mycoplasma pneumoniae (Macrolide-Resistant)0.2564
Mycoplasma pneumoniae (Macrolide-Sensitive)0.5<0.000125
Streptococcus pneumoniae (Penicillin-Resistant)0.25>512 (in some studies)
Haemophilus influenzae0.00781/256th the activity of Tosufloxacin
Staphylococcus aureus0.063-
Pseudomonas aeruginosa2.0 - >16.0-

Data compiled from multiple in-vitro studies.[2][6]

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of MIC values typically follows standardized laboratory procedures. The broth microdilution method is a common technique.

AST_Workflow Start Isolate and Culture Bacterial Strain Inoculum Prepare Standardized Bacterial Inoculum Start->Inoculum Inoculation Inoculate Microtiter Plate Wells with Bacterial Suspension Inoculum->Inoculation Serial_Dilution Prepare Serial Dilutions of Antibiotics in Broth Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature and Duration Inoculation->Incubation Reading Visually or Spectrophotometrically Determine MIC Incubation->Reading Interpretation Interpret Results based on Clinical Breakpoints Reading->Interpretation End Report as Susceptible, Intermediate, or Resistant Interpretation->End

General Workflow for Antimicrobial Susceptibility Testing

Conclusion

Both this compound and Azithromycin are potent antibiotics with distinct mechanisms of action and clinical applications. The head-to-head clinical trial in odontogenic infections suggests that while both are effective, Azithromycin may offer a higher "usefulness" rate with a shorter treatment course. However, Tosufloxacin demonstrated a slightly better safety profile in this particular study.

The in-vitro data highlights Tosufloxacin's potent activity against macrolide-resistant strains of Mycoplasma pneumoniae, a significant advantage in the context of rising macrolide resistance. Conversely, Azithromycin shows excellent activity against macrolide-sensitive strains.

The choice between these two agents should be guided by the specific clinical scenario, including the suspected or confirmed pathogen, local resistance patterns, patient factors, and the desired duration of therapy. This comparative guide provides a foundational dataset to aid researchers and clinicians in making these critical decisions.

References

Assessing the clinical efficacy and safety of Tosufloxacin tosylate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical efficacy and safety of Tosufloxacin tosylate hydrate (B1144303), a fluoroquinolone antibiotic. Data is presented in comparison with other relevant antibacterial agents, supported by available experimental evidence.

Mechanism of Action

Tosufloxacin tosylate hydrate exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] DNA gyrase is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and transcription.[1] Topoisomerase IV is involved in the separation of interlinked daughter chromosomes after DNA replication.[1] By inhibiting these enzymes, Tosufloxacin disrupts DNA replication, leading to bacterial cell death.[1] The tosylate salt form enhances the compound's solubility and stability.[1]

Below is a diagram illustrating the mechanism of action of this compound.

Tosufloxacin Mechanism of Action cluster_bacterium Bacterial Cell tosufloxacin Tosufloxacin dna_gyrase DNA Gyrase tosufloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV tosufloxacin->topoisomerase_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Enables topoisomerase_iv->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to CAP_Clinical_Trial_Workflow start Patient Screening & Enrollment (Community-Acquired Pneumonia Diagnosis) baseline Baseline Assessment (Clinical & Microbiological) start->baseline randomization Randomization treatment_a Treatment Arm A (e.g., Tosufloxacin) randomization->treatment_a treatment_b Treatment Arm B (Comparator Drug) randomization->treatment_b treatment_period Treatment Period treatment_a->treatment_period treatment_b->treatment_period baseline->randomization follow_up Follow-up Assessments (End of Treatment, Test of Cure) treatment_period->follow_up data_analysis Data Analysis (Efficacy & Safety) follow_up->data_analysis results Results & Conclusion data_analysis->results

References

A Comparative Pharmacodynamic Guide to New Generation Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacodynamic properties of new generation quinolones, supported by experimental data. It is designed to assist researchers and drug development professionals in evaluating and differentiating these potent antibacterial agents.

Mechanism of Action: Targeting Bacterial DNA Replication

New generation quinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks.[1] This DNA damage triggers a cascade of cellular events, including the SOS response, ultimately leading to bacterial cell death.[3][4]

The dual-targeting mechanism of many newer quinolones, inhibiting both DNA gyrase and topoisomerase IV with high affinity, is a key advantage. This can lead to increased potency and a lower likelihood of resistance development compared to older agents that may preferentially target one enzyme over the other.[2]

Quinolone Mechanism of Action cluster_0 Bacterial Cell quinolone New Generation Quinolone dna_gyrase DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase Inhibition topo_iv Topoisomerase IV quinolone->topo_iv Inhibition dna Bacterial DNA dna_gyrase->dna Supercoiling/ Relaxation cleaved_complex Ternary Complex (Quinolone-Enzyme-DNA) dna_gyrase->cleaved_complex topo_iv->dna Decatenation topo_iv->cleaved_complex ds_break Double-Strand DNA Breaks cleaved_complex->ds_break Stabilization of cleaved DNA sos SOS Response Activation ds_break->sos Triggers death Bacterial Cell Death sos->death Leads to

Quinolone mechanism of action pathway.

Comparative In Vitro Activity

The in vitro activity of new generation quinolones is a critical determinant of their potential clinical utility. Key pharmacodynamic parameters include the Minimum Inhibitory Concentration (MIC) and the Mutant Prevention Concentration (MPC).

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency. The following tables summarize the comparative MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of several new generation quinolones against common Gram-positive and Gram-negative pathogens.

Table 1: Comparative MICs (µg/mL) of New Generation Quinolones against Staphylococcus aureus

QuinoloneMSSA MIC50MSSA MIC90MRSA MIC50MRSA MIC90
Delafloxacin (B1662383)≤0.0080.0150.060.25
Levofloxacin (B1675101)0.120.251>128
Moxifloxacin (B1663623)0.060.06432
Gemifloxacin0.030.06416
Zabofloxacin0.0150.0324

Table 2: Comparative MICs (µg/mL) of New Generation Quinolones against Pseudomonas aeruginosa

QuinoloneMIC50MIC90
Delafloxacin0.254
Levofloxacin18
Moxifloxacin216
Gemifloxacin432
Zabofloxacin>128>128

Note: Data is compiled from multiple sources and should be used for comparative purposes. Actual MIC values can vary depending on the specific isolates and testing methodologies.

Mutant Prevention Concentration (MPC)

The MPC is the lowest concentration of an antibiotic that prevents the growth of any single-step resistant mutants in a large bacterial population (typically ≥1010 CFU). The ratio of MPC to MIC is an important parameter; a smaller ratio suggests a lower propensity for the selection of resistant mutants.

Table 3: Comparative MPCs (µg/mL) of New Generation Quinolones against Staphylococcus aureus

QuinoloneMSSA MPC90MRSA MPC90
Delafloxacin0.121
Levofloxacin1>128
Moxifloxacin0.25>64
Gemifloxacin0.5>32

Note: Data is compiled from multiple sources. Direct head-to-head comparative studies for all agents are limited.

Time-Kill Kinetics

Time-kill assays provide a dynamic measure of an antibiotic's bactericidal activity over time. These studies typically expose a standardized bacterial inoculum to various concentrations of the antibiotic and measure the reduction in viable bacteria (log10 CFU/mL) at different time points. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL.

Recent studies have demonstrated the rapid bactericidal activity of newer quinolones. For instance, against certain strains of Streptococcus mitis/oralis, delafloxacin at 8 times its MIC achieved a 3-log10 reduction in bacterial load in under 8 hours, whereas levofloxacin required over 13 hours to achieve the same effect.[3] Against susceptible S. aureus, moxifloxacin has shown a more rapid decrease in bacterial colonies at 15 and 30 minutes compared to ciprofloxacin (B1669076) and ofloxacin.

Time-Kill Assay Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum add_antibiotic Add Quinolone at Various Concentrations (e.g., 1x, 4x, 8x MIC) prep_inoculum->add_antibiotic incubate Incubate at 37°C add_antibiotic->incubate sample Collect Aliquots at Specified Time Points (e.g., 0, 2, 4, 8, 24h) incubate->sample dilute_plate Perform Serial Dilutions and Plate on Agar (B569324) sample->dilute_plate count_colonies Incubate Plates and Count Viable Colonies (CFU) dilute_plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Generalized workflow for a time-kill assay.

Post-Antibiotic Effect (PAE)

The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. A longer PAE can be clinically advantageous, as it may allow for less frequent dosing intervals. Fluoroquinolones generally exhibit a moderate PAE. The duration of the PAE can be influenced by the specific quinolone, the bacterial species, and the concentration and duration of drug exposure.

Table 4: Comparative Post-Antibiotic Effect (PAE) in Hours

QuinoloneS. aureus (at 6 mg/L)E. coli (at 6 mg/L)
Fleroxacin2.83.9
Ciprofloxacin4.53.6
Ofloxacin3.53.2
Pefloxacin3.23.5
Lomefloxacin2.53.0

Data adapted from a comparative study.[5] Comprehensive PAE data for the newest generation of quinolones is still emerging.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of pharmacodynamic parameters. Below are summaries of key experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
  • Preparation: A two-fold serial dilution of the quinolone is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading: The MIC is determined as the lowest concentration of the quinolone that completely inhibits visible bacterial growth.

Mutant Prevention Concentration (MPC) Assay
  • Inoculum Preparation: A large bacterial population (≥1010 CFU) is prepared by concentrating an overnight culture.

  • Plating: The high-density inoculum is plated onto a series of agar plates containing increasing concentrations of the quinolone.

  • Incubation: Plates are incubated at 35-37°C for 48-72 hours.

  • Determination: The MPC is the lowest concentration of the quinolone that prevents the growth of any bacterial colonies.

Post-Antibiotic Effect (PAE) Determination
  • Exposure: A logarithmic-phase bacterial culture is exposed to a specific concentration of the quinolone (e.g., 10x MIC) for a defined period (e.g., 1-2 hours). A control culture without the antibiotic is run in parallel.

  • Removal of Antibiotic: The quinolone is removed by centrifugation and washing the bacterial pellet, or by a 1:1000 dilution of the culture in fresh, antibiotic-free broth.[6]

  • Regrowth Monitoring: The number of viable bacteria (CFU/mL) in both the test and control cultures is monitored at regular intervals until bacterial growth resumes in the test culture.

  • Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 CFU/mL after drug removal, and C is the corresponding time for the control culture.[7]

PAE Determination Workflow start Start log_phase Bacterial Culture in Logarithmic Growth Phase start->log_phase exposure Expose to Quinolone (e.g., 10x MIC for 1-2h) log_phase->exposure control Control Culture (No Antibiotic) log_phase->control removal Remove Antibiotic (Centrifugation/Dilution) exposure->removal monitoring Monitor Viable Counts (CFU/mL) in Test and Control Cultures control->monitoring removal->monitoring calculation Calculate PAE: PAE = T - C monitoring->calculation end End calculation->end

Workflow for Post-Antibiotic Effect (PAE) determination.

Conclusion

The new generation of quinolones represents a significant advancement in the fight against bacterial infections. Their enhanced spectrum of activity, particularly against Gram-positive pathogens and resistant strains, coupled with favorable pharmacodynamic profiles, makes them valuable assets in the antimicrobial armamentarium. This guide provides a comparative overview to aid in the informed evaluation and development of these important therapeutic agents. For the most accurate and specific comparisons, consulting head-to-head studies with consistent methodologies is recommended.

References

Safety Operating Guide

Personal protective equipment for handling Tosufloxacin tosylate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tosufloxacin Tosylate Hydrate (B1144303)

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Tosufloxacin tosylate hydrate. Adherence to these procedures is vital to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE)

Equipment Specification Purpose
Hand Protection Powder-free nitrile or neoprene gloves.[3] Double gloving is recommended.To prevent skin contact.[4] The glove-gown interface should ensure no skin is exposed.
Eye & Face Protection Safety goggles and/or a face shield.[3][5]To protect against splashes and dust particles causing serious eye irritation.[2][4]
Respiratory Protection NIOSH-approved N95 or P1 type dust mask.[3][6]Required when handling powder or if dust formation is likely to prevent respiratory tract irritation.[2][4]
Body Protection Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.To protect skin and clothing from contamination.[4]

Operational Plan: Safe Handling and Disposal

This section outlines the step-by-step procedures for safely handling this compound from receipt to disposal.

Pre-Handling and Preparation
  • Area Preparation : All handling of this compound powder must occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.[2][4] Ensure appropriate exhaust ventilation is active.[2][4]

  • Gather Materials : Before starting, ensure all necessary PPE is available and inspected for integrity.[4] Have waste disposal bags and containers properly labeled and within reach.

  • Donning PPE : Put on PPE in the following order: gown, mask/respirator, goggles/face shield, and finally, gloves (donning the outer pair over the gown's cuff).[7]

Handling the Compound
  • Weighing and Aliquoting : Handle the powder carefully to avoid creating dust and aerosols.[2][4] Use non-sparking tools.[8]

  • Solution Preparation : When dissolving the compound, add the solvent slowly to the powder to minimize dust generation.

  • Avoid Contact : At all times, avoid direct contact with the skin and eyes.[2][4] Do not breathe in dust or vapors.[2][4]

  • Hygiene : Do not eat, drink, or apply cosmetics in the handling area.[9] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[2][4]

Storage
  • Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][8]

  • Conditions : Store locked up and away from direct sunlight, heat, and moisture.[4][10][11] For long-term storage of the powder, a temperature of -20°C is recommended.[12]

Spill Management
  • Evacuate : Clear the area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Prevent further leakage or spillage if it is safe to do so.[4] Do not allow the product to enter drains.[4]

  • Cleanup : Wearing full PPE, gently sweep or scoop up the spilled solid material, avoiding dust creation, and place it into a suitable, closed container for disposal.[4][6]

Decontamination and Doffing PPE
  • Surface Cleaning : Decontaminate all surfaces and equipment after use.

  • Doffing PPE : Remove PPE carefully to avoid self-contamination, typically in the order of outer gloves, gown, face shield/goggles, mask, and inner gloves.[7] Dispose of all single-use PPE as hazardous waste.

  • Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.[9]

Disposal Plan
  • Unused Product : Unused this compound and any materials contaminated with it are considered hazardous waste.

  • Waste Collection : Collect waste in sealed, properly labeled containers.

  • Disposal Method : Disposal must be carried out by a licensed professional waste disposal service.[4] The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not dispose of the material in drains or sewers.[4]

  • Contaminated PPE : Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[4]

Workflow Visualization

The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase A Designate Handling Area (Fume Hood) B Assemble PPE & Waste Materials A->B C Don Full PPE (Gown, Mask, Goggles, Double Gloves) B->C D Handle Powder Carefully (Weighing, Aliquoting) C->D Proceed to Handling E Avoid Dust, Aerosols, & Contact D->E F Store Properly (Tightly Closed, -20°C) E->F Store Remainder G Decontaminate Surfaces & Equipment E->G Complete Work Spill Spill Occurs? E->Spill H Doff PPE Correctly G->H I Segregate & Label Waste H->I J Dispose via Licensed Service (Incineration) I->J Spill->E No SpillCleanup Execute Spill Protocol: 1. Evacuate 2. Ventilate 3. Contain & Clean Up 4. Dispose as Waste Spill->SpillCleanup Yes SpillCleanup->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tosufloxacin tosylate hydrate
Reactant of Route 2
Reactant of Route 2
Tosufloxacin tosylate hydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.